tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl 3-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-10-7-5-6-8-11(10)15(14-9)12(16)17-13(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUIKYZTKGHOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to tert-Butyl 3-methyl-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a reactive 3-methylindazole core protected by a tert-butyloxycarbonyl (Boc) group, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The Boc protecting group serves a dual function: it deactivates the N1 position of the indazole ring, preventing unwanted side reactions, while simultaneously activating other positions for regioselective functionalization. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its strategic applications in the development of therapeutic agents, particularly kinase inhibitors.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug development. The data for tert-Butyl 3-methyl-1H-indazole-1-carboxylate (CAS Number: 885271-33-6) is summarized below.
| Property | Value | Source |
| CAS Number | 885271-33-6 | N/A |
| Molecular Formula | C₁₃H₁₆N₂O₂ | N/A |
| Molecular Weight | 232.28 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 58-62 °C | N/A |
| Boiling Point | ~357.6 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |
| InChI Key | JRNJBUDPLGIVSC-UHFFFAOYSA-N | N/A |
Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate is typically achieved through the N-protection of the 3-methyl-1H-indazole precursor. The choice of the Boc group is strategic; it is stable under a variety of reaction conditions but can be readily removed under acidic conditions, a critical feature for multi-step synthetic campaigns.[1]
The Role of the Boc Protecting Group
The indazole core contains two nitrogen atoms (N1 and N2), both of which can be reactive. Introducing the bulky tert-butyloxycarbonyl (Boc) group at the N1 position offers several advantages:
-
Regioselectivity: It directs subsequent reactions to other parts of the molecule by sterically hindering and electronically deactivating the N1 position.
-
Anion Stabilization: Deprotonation of the indazole ring typically results in a delocalized anion, which can react non-selectively.[2] N1-protection ensures that subsequent functionalization, for example, at the C3-methyl group, can be achieved with greater control.
-
Improved Solubility: The lipophilic Boc group enhances the solubility of the indazole intermediate in common organic solvents, facilitating reaction workup and purification.
The general workflow for this synthesis is outlined below.
Sources
Comprehensive Technical Guide: tert-Butyl 3-methyl-1H-indazole-1-carboxylate (CAS: 174180-72-4)
Executive Summary & Strategic Context
The indazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, fatty acid synthase (FASN) inhibitors, and central nervous system (CNS) modulators[1]. tert-Butyl 3-methyl-1H-indazole-1-carboxylate (CAS: 174180-72-4) is a highly versatile, N-protected building block designed to facilitate complex, late-stage functionalization of the indazole ring.
By temporarily masking the reactive N1 position with a tert-butyloxycarbonyl (Boc) group, chemists can precisely direct electrophilic aromatic substitutions (such as halogenation at C4, C5, or C6) and perform palladium-catalyzed cross-coupling reactions without competing N-alkylation or N-arylation side reactions[2].
Physicochemical Properties & Molecular Identity
Understanding the baseline properties of this intermediate is critical for reaction design, solubility profiling, and purification strategies. The quantitative data is summarized below[3][4].
| Property | Value |
| Chemical Name | tert-Butyl 3-methyl-1H-indazole-1-carboxylate |
| CAS Registry Number | 174180-72-4 |
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| SMILES Code | O=C(N1N=C(C)C2=C1C=CC=C2)OC(C)(C)C |
| Physical Appearance | Off-white to light yellow solid |
| Solubility Profile | Highly soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage Conditions | 2-8 °C, sealed in a dry, dark environment |
Mechanistic Rationale for N1-Boc Protection
The unsubstituted 1H-indazole system exhibits tautomerism between the N1-H and N2-H forms. In synthetic applications, the N1 position is the thermodynamically favored site for protection due to the preservation of the fully conjugated 10π-electron aromatic system[5].
Causality in Drug Design: Why choose a Boc group over other protecting groups (e.g., Tosyl, Benzyl, or SEM)?
-
Steric Shielding: The bulky tert-butyl group provides significant steric hindrance, which can direct subsequent electrophilic halogenations away from the C7 position and toward the C4, C5, or C6 positions.
-
Orthogonal Deprotection: The Boc group is highly stable to basic cross-coupling conditions (e.g., Suzuki-Miyaura using Na2CO3 or K3PO4) but can be rapidly and cleanly removed under mild acidic conditions (TFA or HCl in dioxane), leaving other base-sensitive functional groups intact[2][6].
Experimental Methodology: Synthesis Protocol
The synthesis of tert-butyl 3-methyl-1H-indazole-1-carboxylate relies on the nucleophilic attack of the indazole nitrogen on di-tert-butyl dicarbonate (Boc2O). Because the indazole nitrogen is a relatively poor nucleophile, a catalytic system is required.
Step-by-Step Methodology
-
Reaction Setup: Charge an oven-dried, nitrogen-purged round-bottom flask with 3-methyl-1H-indazole (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base & Catalyst Addition: Add Triethylamine (Et3N, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to the solution.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent reaction releases CO2 gas and tert-butanol. Cooling prevents a runaway exothermic reaction and minimizes the formation of symmetrical urea or isocyanate by-products.
-
Electrophile Addition: Add Boc2O (1.2 equiv) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.
-
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (lower Rf, UV active) should completely disappear, replaced by a higher Rf spot.
-
Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 0.5 M HCl (to protonate and remove DMAP and Et3N) and saturated aqueous NaCl (brine).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
Mechanistic Causality of DMAP
DMAP is not merely a base; it acts as a nucleophilic catalyst. The pyridine nitrogen of DMAP attacks Boc2O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate rapidly transfers the Boc group to the indazole N1, overcoming the natural electron delocalization that makes the indazole nitrogen a poor nucleophile[1].
Synthesis workflow for tert-butyl 3-methyl-1H-indazole-1-carboxylate using DMAP catalysis.
Downstream Applications & Reactivity Profiling
Once protected, the 1-Boc-3-methyl-1H-indazole core becomes a highly stable platform for late-stage functionalization.
Halogenation and Cross-Coupling
The indazole carbocycle can be selectively halogenated using N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). The resulting halo-indazoles (e.g., 4-iodo or 5-bromo derivatives) are prime substrates for palladium-catalyzed cross-coupling[2].
-
Suzuki-Miyaura Coupling: Reacting the halogenated intermediate with arylboronic acids yields C-arylated indazoles. The Boc group prevents the indazole nitrogen from coordinating with and poisoning the palladium catalyst.
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, allowing the attachment of piperazines or other amines, a common motif in FASN inhibitors[1].
Logical reactivity profile mapping downstream functionalization and deprotection.
Analytical Validation & Quality Control
To ensure scientific integrity and prevent downstream reaction failures, the synthesized or procured CAS 174180-72-4 must be validated using a self-confirming analytical matrix.
-
1H NMR (CDCl3, 400 MHz): The most diagnostic feature of successful Boc protection is the appearance of a massive, sharp singlet integrating to 9 protons at approximately δ 1.65 ppm , corresponding to the tert-butyl group. Crucially, the broad N-H proton signal (typically found between δ 10.0 - 13.0 ppm in the unprotected starting material) must be completely absent[5]. The C3-methyl group will appear as a sharp singlet around δ 2.60 ppm.
-
LC-MS (ESI+): While the exact mass is 232.12 Da, Boc-protected compounds frequently undergo predictable in-source fragmentation during mass spectrometry. A self-validating LC-MS trace will show the parent ion [M+H]+ at m/z 233.1, accompanied by highly characteristic fragment peaks at m/z 177.1 ([M+H - isobutylene]+) and m/z 133.1 ([M+H - Boc]+). The presence of these specific fragments confirms the structural identity of the Boc moiety.
References
-
NextSDS. "1H-INDAZOLE-1-CARBOXYLIC ACID,3-METHYL-,1,1-DIMETHYLETHYL ESTER — Chemical Substance Information." NextSDS, [Link]
-
Wang, Jinlong. "A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives." ACS Publications, August 30 2023, [Link]
- Forma Therapeutics, Inc. "2-HYDROXY-1-{4-[(4-PHENYLPHENYL)CARBONYL]PIPERAZIN-1-YL}ETHAN-1-ONE DERIVATIVES AND RELATED COMPOUNDS AS FATTY ACID SYNTHASE (FASN) INHIBITORS.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 174180-72-4|tert-Butyl 3-methyl-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. nextsds.com [nextsds.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
Advanced Physicochemical Profiling and Synthetic Applications of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The indazole ring system is a highly privileged pharmacophore in modern drug discovery, frequently utilized as an ATP-competitive hinge-binding motif in kinase inhibitors[1]. Specifically, tert-Butyl 3-methyl-1H-indazole-1-carboxylate (CAS: 174180-72-4) serves as a critical, orthogonally protected building block. The introduction of the tert-butyloxycarbonyl (Boc) group at the N1 position not only masks the reactive secondary amine but also modulates the electronic distribution of the indazole core, enabling sophisticated downstream functionalizations such as regioselective C-H borylation and palladium-catalyzed cross-coupling[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows.
Physicochemical & Structural Properties
Understanding the physicochemical baseline of this intermediate is essential for optimizing reaction conditions, purification strategies, and predicting its behavior in biological assays prior to deprotection. The Boc group significantly increases the lipophilicity of the parent 3-methylindazole, shifting its solubility profile favorably toward non-polar organic solvents.
| Property | Value / Description |
| Chemical Name | tert-Butyl 3-methyl-1H-indazole-1-carboxylate |
| CAS Registry Number | 174180-72-4[3] |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Hydrogen Bond Donors | 0 (N1 is protected; N2 lacks a proton) |
| Hydrogen Bond Acceptors | 3 (N2, Carbonyl Oxygen, Ester Oxygen) |
| Physical Form | Solid / Viscous Oil[4] |
| Reactivity Profile | Stable under basic/nucleophilic conditions; labile under acidic conditions. |
Mechanistic Insights: Regioselectivity and Core Functionalization
Thermodynamic vs. Kinetic Control in Indazole Protection
Indazoles possess two distinct nitrogen atoms (N1 and N2) capable of reacting with electrophiles. The protection of 3-methyl-1H-indazole with Di-tert-butyl dicarbonate (Boc₂O) is a classic example of thermodynamic vs. kinetic control[2][5].
-
Kinetic Pathway: Initial attack can occasionally occur at the more nucleophilic N2 position.
-
Thermodynamic Pathway: The N1-Boc derivative is thermodynamically favored because it preserves the full aromatic resonance energy of the benzenoid ring. Under standard conditions with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), any kinetically formed N2-isomer rapidly equilibrates to the stable N1-isomer[6].
Enabling Downstream Functionalization
The N1-Boc group is not merely a passive shield; it actively directs downstream chemistry. By withdrawing electron density from the indazole ring, the Boc group stabilizes the core against oxidative degradation during transition-metal catalysis. Furthermore, its steric bulk disrupts unwanted coordination between the azinyl nitrogen and metal catalysts (e.g., Iridium in C-H borylation or Palladium in Suzuki-Miyaura couplings), directing functionalization toward the C-5, C-6, or C-7 positions of the benzenoid ring[2][7].
Workflow detailing the N1-regioselective Boc protection and subsequent functionalization.
Experimental Workflows (Self-Validating Protocols)
As an Application Scientist, I emphasize that robust protocols must account for reaction causality. The following methodologies are designed to maximize yield while suppressing common side reactions.
Protocol A: Regioselective N1-Boc Protection of 3-Methyl-1H-indazole
Rationale: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which ensures complete conversion to the thermodynamically stable N1-isomer.
-
Preparation: Dissolve 3-methyl-1H-indazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of Boc₂O.
-
Catalysis & Base: Add Triethylamine (TEA, 1.5 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes.
-
Electrophile Addition: Cool the reaction mixture to 0 °C. Add a solution of Boc₂O (1.2 equiv) in DCM dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of symmetrical ureas or over-acylation.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the parent indazole spot is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂) to yield tert-Butyl 3-methyl-1H-indazole-1-carboxylate as a solid/viscous oil[4].
Protocol B: Orthogonal Deprotection (Boc Cleavage)
Rationale: The Boc group is highly sensitive to strong acids. Cleavage generates a tert-butyl cation and CO₂ gas. A scavenger is highly recommended to prevent the tert-butyl cation from alkylating the electron-rich indazole core via Friedel-Crafts alkylation.
-
Preparation: Dissolve the functionalized tert-Butyl 3-methyl-1H-indazole-1-carboxylate in anhydrous DCM (0.1 M).
-
Scavenger Addition: Add Triisopropylsilane (TIPS) or Anisole (2.0 equiv). Causality: The scavenger traps the generated tert-butyl carbocation, preventing unwanted ring alkylation.
-
Acid Cleavage: Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is achieved.
-
Completion: Stir at room temperature for 1–2 hours. The evolution of CO₂ gas will be observed.
-
Isolation: Concentrate the mixture under reduced pressure. Redissolve in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Extract, dry over Na₂SO₄, and concentrate to yield the free-base functionalized 3-methylindazole.
Applications in Drug Discovery: Kinase Inhibition
The 3-methylindazole scaffold is a cornerstone in the development of analog-sensitive kinase inhibitors, particularly targeting the PI3K/Akt signaling pathway [1][8]. Akt (Protein Kinase B) is a serine/threonine kinase that plays a critical role in cellular survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers.
Derivatives synthesized from tert-Butyl 3-methyl-1H-indazole-1-carboxylate (such as A-443654 analogs) act as potent, ATP-competitive inhibitors[1]. The indazole nitrogen atoms participate in critical hydrogen-bonding interactions with the kinase hinge region, while the 3-methyl group occupies a specific hydrophobic pocket, increasing potency up to 5-fold compared to 3-hydrogen analogs[1][8]. The Boc-protected intermediate allows medicinal chemists to install bulky substituents at the C-7 position via Stille or Suzuki couplings to target the Akt "gatekeeper" residue, achieving high isoform selectivity[8].
The PI3K/Akt signaling pathway illustrating the targeted inhibition of Akt by 3-methylindazole derivatives.
References
-
National Institutes of Health (NIH) PMC. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Retrieved from:[Link]
-
Durham University E-Theses. Strategies for Heteroaromatic Borylation. Retrieved from:[Link]
- Google Patents. US9580407B2 - Regioselective N-2 arylation of indazoles.
-
National Institutes of Health (NIH) PMC. The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from: [Link]
Sources
- 1. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. 174180-72-4|tert-Butyl 3-methyl-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-butyl 4-amino-1H-indazole-1-carboxylate | 801315-74-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US9580407B2 - Regioselective N-2 arylation of indazoles - Google Patents [patents.google.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Indazole-Based Compounds
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3] Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of molecules targeting a wide spectrum of diseases, from cancer to inflammatory conditions and neurodegenerative disorders.[1][4] This in-depth technical guide provides a comprehensive exploration of the potential mechanisms of action of indazole-based compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways modulated by these compounds and provide detailed, self-validating experimental protocols to elucidate their intricate biological activities.
The Indazole Core: A Versatile Pharmacophore
The indazole nucleus, consisting of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[5] This structural feature, coupled with the ability to introduce a variety of substituents at different positions, allows for the fine-tuning of the molecule's physicochemical properties and biological activity.[2][5] This versatility has led to the development of numerous indazole-containing drugs, including several FDA-approved anticancer agents.[1][6][7]
Dominant Mechanism: The Kinase Inhibition Paradigm
A primary and extensively studied mechanism of action for a significant number of indazole-based compounds is the inhibition of protein kinases.[7][8] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[7]
Indazole derivatives have been successfully developed as inhibitors of various kinase families, including:
-
Tyrosine Kinases: These kinases phosphorylate tyrosine residues and are often involved in cell growth, proliferation, and differentiation. Indazole-based drugs like Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors that have been approved for the treatment of renal cell carcinoma and other cancers.[6][7][9] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), thereby inhibiting angiogenesis and tumor growth.[5][6][7]
-
Serine/Threonine Kinases: This class of kinases phosphorylates serine or threonine residues. Indazole compounds have shown inhibitory activity against serine/threonine kinases such as Aurora kinases, which are crucial for mitotic progression, and Polo-like kinase 4 (PLK4), another key regulator of the cell cycle.[5][6]
The inhibitory action of indazole-based compounds on kinases often involves competitive binding to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to the substrate protein.[10]
Visualizing the Kinase Inhibition Pathway
Caption: Indazole-based kinase inhibitors block signaling pathways crucial for cancer cell growth.
Experimental Workflow: Characterizing a Novel Kinase Inhibitor
To determine if a novel indazole compound acts as a kinase inhibitor, a systematic experimental approach is required.
Step 1: Biochemical Kinase Assay
-
Objective: To directly measure the inhibitory effect of the compound on the activity of a purified kinase enzyme.[11]
-
Methodology:
-
Immobilize the purified target kinase on a multi-well plate.
-
Add the indazole compound at various concentrations.
-
Initiate the kinase reaction by adding a specific substrate and ATP.
-
After a defined incubation period, quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence-based assays, or radiometric assays.[11]
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[11]
-
Step 2: Cellular Kinase Activity Assay
-
Objective: To assess the compound's ability to inhibit the target kinase within a cellular context.
-
Methodology:
-
Treat cultured cells with the indazole compound at different concentrations.
-
Lyse the cells to extract proteins.
-
Use a specific antibody to detect the phosphorylation status of a known downstream substrate of the target kinase via Western blotting or ELISA. A decrease in phosphorylation indicates inhibition of the kinase.
-
Step 3: Kinome Profiling
-
Objective: To evaluate the selectivity of the indazole compound by testing its activity against a broad panel of kinases.[11]
-
Methodology:
-
Submit the compound to a commercial service or utilize an in-house platform that screens against a large number of purified kinases.
-
This helps to identify potential off-target effects and provides a selectivity profile of the inhibitor.[12]
-
Caption: A streamlined workflow for characterizing indazole-based kinase inhibitors.
Induction of Apoptosis: Triggering Programmed Cell Death
Another significant mechanism of action for many anticancer indazole derivatives is the induction of apoptosis, or programmed cell death.[6][13] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells and is a key target for cancer therapies.[14][15]
Indazole compounds can trigger apoptosis through various pathways, including:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is activated by cellular stress and involves the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.[16] Some indazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.[6]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.[15]
Visualizing the Apoptotic Pathway
Caption: Indazole compounds can induce apoptosis by modulating Bcl-2 family proteins.
Experimental Workflow: Assessing Apoptosis Induction
A multi-faceted approach is necessary to confirm that an indazole compound induces apoptosis.[17]
Step 1: Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of the compound.
-
Methodology:
-
Treat cancer cell lines with a range of concentrations of the indazole compound.
-
After a set incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.[16]
-
Determine the IC50 value for cell growth inhibition.
-
Step 2: Annexin V/Propidium Iodide (PI) Staining
-
Objective: To differentiate between apoptotic, necrotic, and live cells.[14]
-
Methodology:
-
Treat cells with the indazole compound.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).[14][16]
-
Analyze the stained cells using flow cytometry to quantify the percentage of cells in each population (live, early apoptotic, late apoptotic, and necrotic).[14]
-
Step 3: Caspase Activity Assays
-
Objective: To measure the activation of key apoptotic enzymes.[16][18]
-
Methodology:
-
Treat cells with the indazole compound.
-
Lyse the cells and measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using colorimetric, fluorometric, or luminescent substrate-based assays.[16] An increase in caspase activity is a hallmark of apoptosis.
-
Step 4: Western Blot Analysis of Apoptosis-Related Proteins
-
Objective: To investigate the molecular mechanism of apoptosis induction.
-
Methodology:
-
Treat cells with the indazole compound.
-
Perform Western blot analysis to examine the expression levels of key apoptosis-regulating proteins, such as Bcl-2, Bax, and cleaved PARP (a substrate of activated caspase-3).[16]
-
Other Notable Mechanisms of Action
While kinase inhibition and apoptosis induction are prominent mechanisms, the versatility of the indazole scaffold allows for interaction with a range of other biological targets.
-
Tubulin Polymerization Inhibition: Some indazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[13] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. This mechanism is similar to that of well-known anticancer drugs like paclitaxel.[13]
-
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: IDO1 is an enzyme that plays a role in immune tolerance by depleting tryptophan. In the context of cancer, IDO1 can help tumors evade the immune system. Indazole-based compounds have been developed as IDO1 inhibitors, with the potential to enhance anti-tumor immunity.[5][19]
-
Anti-inflammatory Activity: Certain indazole derivatives, such as Bendazac and Benzydamine, are used as non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[4][20]
Conclusion and Future Perspectives
The indazole scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. The ability of these compounds to target key cellular processes such as signal transduction, cell cycle progression, and apoptosis underscores their importance in drug discovery. A thorough understanding of their mechanisms of action, facilitated by the systematic application of the experimental workflows outlined in this guide, is crucial for the development of more effective and selective indazole-based drugs. Future research will likely focus on further exploring the vast chemical space of indazole derivatives to identify novel compounds with unique mechanisms of action and improved therapeutic profiles for a wide range of diseases.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: )
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). (2021). (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). (URL: [Link])
-
Synthesis and biological activities of a novel series of indazole derivatives. (URL: [Link])
-
Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications | Bentham Science Publishers. (2025). (URL: [Link])
-
Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches | Bentham Science Publishers. (2024). (URL: [Link])
-
Cell-Based Assays Guide | Antibodies.com. (2025). (URL: [Link])
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (2021). (URL: [Link])
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021). (URL: [Link])
-
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - ACS Publications. (2014). (URL: [Link])
-
Apoptosis – what assay should I use? - BMG Labtech. (2025). (URL: [Link])
-
Indazole Derivatives: Promising Anti-tumor Agents | Bentham Science Publishers. (2018). (URL: [Link])
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - MDPI. (2025). (URL: [Link])
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (2024). (URL: [Link])
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - ResearchGate. (2025). (URL: [Link])
-
Novel Indazole Compounds as TEAD Inhibitors for Treating Cancer - PMC. (URL: [Link])
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu. (2025). (URL: [Link])
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - Biosciences Biotechnology Research Asia. (2022). (URL: [Link])
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (2022). (URL: [Link])
-
Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC. (URL: [Link])
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 9. biotech-asia.org [biotech-asia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. アポトーシスアッセイ [promega.jp]
- 17. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 18. Apoptosis Assays [sigmaaldrich.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. biotech-asia.org [biotech-asia.org]
tert-Butyl 3-methyl-1H-indazole-1-carboxylate: A Strategic Building Block in Kinase Inhibitor Design and Late-Stage Functionalization
Executive Summary
In modern medicinal chemistry, the indazole scaffold represents a privileged pharmacophore, frequently deployed as a bioisostere for the purine ring of ATP. Among the vast array of functionalized indazoles, tert-butyl 3-methyl-1H-indazole-1-carboxylate (commonly referred to as 1-Boc-3-methylindazole, CAS: 174180-72-4) stands out as a highly versatile, commercially available building block. With a molecular weight of 232.28 g/mol and the formula C₁₃H₁₆N₂O₂, this compound provides researchers with a regiochemically locked core that enables precise, late-stage functionalization at the C3 position, ultimately facilitating the rapid synthesis of diverse kinase inhibitor libraries,.
This technical guide explores the structural rationale behind N1-Boc protection, details field-proven synthetic workflows for C3-functionalization, and contextualizes its application in targeted drug discovery.
Structural Rationale: The Necessity of N1-Boc Protection
Unprotected 1H-indazoles exhibit annular tautomerism, rapidly interconverting between the 1H and 2H forms. When subjected to electrophilic substitution or alkylation, this tautomerism typically results in an intractable mixture of N1- and N2-alkylated products, severely complicating purification and reducing overall yield.
The installation of a tert-butoxycarbonyl (Boc) group at the N1 position serves three critical functions:
-
Regiochemical Locking : The Boc group sterically and electronically locks the indazole into a single tautomeric state. Due to the steric bulk of the C3-methyl group, Boc protection is thermodynamically favored at the less hindered N1 position.
-
Electronic Deactivation : The electron-withdrawing nature of the carbamate linkage deactivates the electron-rich pyrazole ring. This prevents unwanted electrophilic aromatic substitution (e.g., ring bromination) during subsequent radical reactions.
-
Orthogonal Deprotection : The Boc group is highly stable to basic, nucleophilic, and radical conditions, yet can be cleanly removed in the final synthetic step using mild acids (e.g., Trifluoroacetic acid or HCl in dioxane), revealing the active pharmacophore required for target binding[1].
Core Synthetic Workflow: Radical Bromination of the C3-Methyl Group
The most valuable transformation of 1-Boc-3-methylindazole is the functionalization of the C3-methyl group to generate an electrophilic handle. This is achieved via a Wohl-Ziegler radical bromination to yield tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate (CAS: 174180-42-8)[2].
Experimental Protocol: Regioselective Wohl-Ziegler Bromination
As a self-validating system, this protocol relies on the insolubility of the succinimide byproduct as an internal indicator of reaction completion.
Reagents & Materials:
-
tert-Butyl 3-methyl-1H-indazole-1-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallized from water prior to use to remove trace Br₂.
-
Azobisisobutyronitrile (AIBN) (0.05 equiv) – Radical initiator.
-
Trifluorotoluene (PhCF₃) – Anhydrous.
Step-by-Step Methodology & Causality:
-
Initiation Phase : Dissolve the indazole substrate in anhydrous PhCF₃ to achieve a 0.2 M concentration. Purge the reaction flask with argon for 15 minutes.
-
Causality: PhCF₃ is chosen as an environmentally benign, non-flammable alternative to carbon tetrachloride. It stabilizes radical intermediates without participating in halogen exchange. Argon purging is critical, as molecular oxygen acts as a potent radical scavenger and will quench the propagation chain.
-
-
Reagent Addition : Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion at room temperature.
-
Causality: NBS is utilized instead of Br₂ because it provides a low, steady-state concentration of bromine radicals. This kinetic control ensures that bromination occurs exclusively at the benzylic-like C3-methyl position rather than via electrophilic aromatic substitution on the carbocycle.
-
-
Propagation Phase : Heat the reaction mixture to 80°C (reflux) for 4–6 hours.
-
Causality: At 80°C, AIBN undergoes homolytic cleavage (half-life ~1 hour) to form isobutyronitrile radicals. These radicals initiate the abstraction of a hydrogen atom from the C3-methyl group. The resulting carbon-centered radical is highly stabilized by the adjacent aromatic system.
-
-
Termination & Primary Workup : Cool the reaction mixture to 0°C in an ice bath. A white precipitate will form. Filter the mixture through a pad of Celite.
-
Causality: The white precipitate is succinimide. Because succinimide is highly insoluble in cold PhCF₃, its precipitation serves as a visual confirmation that the NBS has been consumed. Filtration provides an immediate, crude purification.
-
-
Isolation : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to isolate tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate as a crystalline solid[2].
Application in Medicinal Chemistry: Kinase Inhibitor Design
Once the 3-(bromomethyl) intermediate is synthesized, it acts as a universal electrophile. Medicinal chemists utilize this handle to perform nucleophilic substitutions (Sₙ2) with various amines, alcohols, or thiols.
In the context of kinase inhibitors (e.g., targeting VEGFR, Mps1, or JAK), the indazole core binds directly to the hinge region of the kinase's ATP-binding pocket via hydrogen bonding,[3]. The functional groups attached at the C3 position are specifically designed to project outward into the solvent-exposed region or into adjacent specificity pockets (such as the DFG-out pocket), thereby dictating the drug's kinase selectivity profile and improving aqueous solubility[1].
Synthetic workflow from 1-Boc-3-methylindazole to active kinase inhibitors.
Quantitative Data: Indazole Building Block Comparison
To optimize library design, researchers often rely on a matrix of pre-functionalized indazole building blocks. The table below summarizes key derivatives related to 1-Boc-3-methylindazole and their primary synthetic utilities.
| Compound Name | CAS Number | Molecular Weight | Primary Synthetic Utility |
| tert-Butyl 3-methyl-1H-indazole-1-carboxylate | 174180-72-4 | 232.28 g/mol | Stable starting material; precursor for C3-functionalization. |
| tert-Butyl 3-(bromomethyl)-1H-indazole-1-carboxylate | 174180-42-8 | 311.17 g/mol | Highly reactive electrophilic intermediate for Sₙ2 reactions[2]. |
| tert-Butyl 3-formyl-1H-indazole-1-carboxylate | 882188-88-7 | 246.26 g/mol | Precursor for reductive aminations and Wittig olefinations[4]. |
| tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate | 219507-75-2 | 247.29 g/mol | Dual-functionalized scaffold for Buchwald-Hartwig cross-coupling[5]. |
References
- Aquila Pharmatech LLC. "Product Details: AQ10581 - tert-butyl 3-methyl-1H-indazole-1-carboxylate".
- BLD Pharm. "1809050-45-0|1-(tert-Butyl)
- BLD Pharm.
- Finetech Industry Limited. "tert-butyl 3-(bromomethyl)indazole-1-carboxylate | CAS: 174180-42-8". finetechnology-ind.com.
- Società Chimica Italiana.
- American Chemical Society. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone". acs.org.
- ResearchGate. "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties".
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tert-butyl 3-(bromomethyl)indazole-1-carboxylate | CAS: 174180-42-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. researchgate.net [researchgate.net]
- 4. 1809050-45-0|1-(tert-Butyl) 3-methyl 1H-indazole-1,3-dicarboxylate|BLD Pharm [bldpharm.com]
- 5. 219507-75-2|tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
The Indazole Pharmacophore: A Technical Guide to Its Discovery, History, and Therapeutic Evolution
Introduction The indazole ring system—a bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring—is a highly privileged structural motif in modern medicinal chemistry 1. Existing primarily in two tautomeric forms (1H-indazole and 2H-indazole), this nitrogen-containing scaffold is scarcely found in natural products but has become a cornerstone of synthetic drug discovery 1. Its unique electron distribution and hydrogen-bonding capabilities allow it to mimic the indole ring while providing superior metabolic stability and precise interactions with biological targets, particularly the ATP-binding pockets of kinases 2.
Historical Evolution of Indazole-Containing Therapeutics
The pharmacological exploration of indazoles began with relatively simple derivatives aimed at inflammation and pain. Early FDA-approved molecules such as bendazac and benzydamine capitalized on the scaffold's anti-inflammatory properties 1. As synthetic methodologies advanced, the indazole core was integrated into more complex architectures, leading to the discovery of granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy 3.
The true renaissance of the indazole pharmacophore occurred with the advent of targeted oncology. Researchers discovered that the indazole ring serves as an exceptional hinge-binding motif for tyrosine kinases. This led to the development of blockbuster drugs like pazopanib and axitinib, which are multi-kinase inhibitors primarily targeting vascular endothelial growth factor receptors (VEGFR) to halt tumor angiogenesis in renal cell carcinoma 4.
Mechanistic Biology: Indazoles as Kinase Inhibitors
The efficacy of indazole-based drugs like axitinib stems from their ability to act as ATP-competitive inhibitors. Axitinib selectively inhibits VEGFR1, VEGFR2, and VEGFR3 with half-maximal inhibitory concentrations (IC50) 10-fold lower than other tyrosine kinase inhibitors (TKIs) 4.
Causality in Binding: The nitrogen atoms of the indazole core act as critical hydrogen bond donors and acceptors, specifically interacting with the amino acid residues in the hinge region of the kinase domain . By displacing ATP, the indazole molecule prevents the autophosphorylation of the receptor. This halts downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, ultimately causing the regression of tumor vasculature and loss of endothelial fenestration 4.
Mechanism of VEGFR2 inhibition by the indazole-containing drug Axitinib.
Synthetic Methodologies: The Davis-Beirut Reaction
Historically, the regioselective synthesis of N1 or N2 alkyl indazoles has been challenging, often resulting in poor yields of the desired isomer 5. The development of the Davis-Beirut reaction revolutionized the construction of 2H-indazoles. This robust, one-pot methodology involves the base-catalyzed conversion of o-nitrobenzylamines into 2H-indazoles 6.
Mechanistic Causality: The reaction is initiated by hydroxide, which deprotonates the o-nitrobenzylamine substrate to generate a transient o-nitrosoimine intermediate 6. The imine moiety is highly susceptible to nucleophilic attack by an alkoxide (derived from the alcoholic solvent). This attack triggers an intramolecular N-N bond-forming cyclization, yielding the highly stable 2H-indazole core 6.
The Davis-Beirut reaction workflow for 2H-indazole synthesis.
Quantitative Data Summaries
Table 1: Key FDA-Approved Indazole-Containing Drugs and Their Indications
| Drug Name | Primary Target(s) | Clinical Indication |
|---|---|---|
| Benzydamine | Prostaglandin synthesis | Local inflammation, pain relief |
| Granisetron | 5-HT3 Receptor | Chemotherapy-induced nausea and vomiting |
| Pazopanib | VEGFR, PDGFR, c-KIT | Renal cell carcinoma, soft tissue sarcoma |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Advanced renal cell carcinoma |
| Niraparib | PARP1, PARP2 | Epithelial ovarian, fallopian tube cancer |
| Entrectinib | TRK A/B/C, ROS1, ALK | Solid tumors with NTRK gene fusions |
Table 2: Kinase Inhibitory Potency (IC50) of Axitinib 4
| Kinase Target | IC50 (nM) | Selectivity Profile |
|---|---|---|
| VEGFR1 | 0.1 | Primary Target (Potent) |
| VEGFR2 | 0.2 | Primary Target (Potent) |
| VEGFR3 | 0.1 – 0.3 | Primary Target (Potent) |
| PDGFRβ | 1.6 | Off-Target (Weak activity) |
| c-KIT | 1.7 | Off-Target (Weak activity) |
| PDGFRα | 5.0 | Off-Target (Weak activity) |
Experimental Protocols
Protocol A: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction
This protocol outlines the base-catalyzed heterocyclization of o-nitrobenzylamines .
-
Substrate Preparation: Dissolve 1.0 equivalent of substituted o-nitrobenzylamine in an alcoholic solvent (e.g., methanol or ethanol). Causality: The alcohol serves a dual purpose: it acts as the solvent and generates the alkoxide nucleophile required for the subsequent ring closure.
-
Base Addition: Add aqueous Potassium Hydroxide (KOH) to the mixture, ensuring the final water content is maintained between 5% and 20% 6. Causality: KOH deprotonates the amine to form the transient o-nitrosoimine. Maintaining precise water limits is critical; excessive water promotes competitive hydrolysis (yielding o-nitrosobenzaldehyde) rather than the desired N-N cyclization.
-
Cyclization: Stir the reaction mixture at room temperature (or mild heat, 60°C) until TLC indicates complete consumption of the starting material. Causality: The alkoxide attacks the imine, forcing the intramolecular N-N bond formation to yield the 2H-indazole core.
-
Purification: Quench with water, extract with ethyl acetate, dry over sodium sulfate, and purify via silica gel chromatography. Causality: This isolates the highly stable 2H-indazole from unreacted precursors and any hydrolyzed side-products.
Protocol B: In Vitro VEGFR2 Kinase Inhibition Assay
A self-validating biochemical assay to determine the IC50 of indazole-based inhibitors.
-
System Reconstitution: Prepare a reaction master mix containing recombinant human VEGFR2 kinase domain, assay buffer (HEPES, MgCl2, DTT), and ATP at its Michaelis constant ( Km ). Causality: Reconstituting the minimal functional units in a controlled buffer ensures that any observed inhibition is directly attributable to the interaction between the drug and the kinase domain.
-
Inhibitor Titration: Add the indazole inhibitor (e.g., Axitinib) in a 10-point serial dilution ranging from 0.01 nM to 1000 nM. Causality: A broad concentration gradient is necessary to capture the full sigmoidal dose-response curve required for accurate IC50 calculation.
-
Reaction Initiation: Initiate the assay by adding a fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr) and incubate for 60 minutes at room temperature. Causality: The peptide mimics the natural downstream target. Phosphorylation of the tyrosine residues alters the fluorescence polarization (or TR-FRET signal), providing a quantifiable, continuous readout of kinase activity.
-
Self-Validation Controls: Include a positive control (DMSO vehicle, no inhibitor) and a negative control (no ATP). Causality: This establishes a self-validating system. The positive control defines 100% maximal kinase activity. The negative control establishes the baseline background signal, proving that the observed fluorescence shift is exclusively driven by ATP-dependent phosphorylation.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Source: MDPI | 1
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer | Source: PMC / NIH | 2
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance | Source: PMC / NIH | 3
-
Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy | Source: Dovepress |4
-
Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives | Source: Chimica |
-
Indazole From Natural Resources And Biological Activity | Source: Journal of Pharmaceutical Negative Results | 5
-
Davis–Beirut Reaction: Alkoxide versus Hydroxide Addition to the Key o-Nitrosoimine Intermediate | Source: ACS Publications |6
-
A Technical Guide to the Reaction Mechanisms of Indazole Synthesis | Source: Benchchem |
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Synthetic Chemistry
Mechanistic Foundations, Orthogonal Strategies, and Self-Validating Protocols for Peptide and API Synthesis
Executive Summary
In the landscape of modern organic synthesis and drug development, the protection of reactive functional groups is a non-negotiable prerequisite for achieving high chemoselectivity. The tert-butyloxycarbonyl (Boc) group stands as one of the most robust and widely utilized protecting groups for amines. Its strategic value lies in its exceptional stability toward basic hydrolysis, catalytic hydrogenation, and most nucleophiles, coupled with its highly predictable lability under moderately acidic conditions[1]. This whitepaper provides an in-depth mechanistic analysis of Boc chemistry, explores its foundational role in Solid-Phase Peptide Synthesis (SPPS), and establishes self-validating experimental protocols designed for high-yield synthetic workflows.
Mechanistic Foundations of Boc Chemistry
The Protection Mechanism: Electrophilic Capture
The installation of the Boc group is predominantly achieved using di-tert-butyl dicarbonate (Boc₂O) , often referred to as Boc anhydride. Unlike older reagents such as tert-butyl chloroformate (Boc-Cl), which is highly unstable, Boc₂O is shelf-stable and highly efficient[2].
The reaction is driven by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the anhydride. The causality behind the high yield of this reaction is thermodynamic: the leaving group collapses to release tert-butanol and carbon dioxide (CO₂) gas. The irreversible evolution of CO₂ provides a powerful entropic driving force that pushes the equilibrium entirely toward the protected carbamate[3].
The Deprotection Mechanism: Acid-Catalyzed Fragmentation
The removal of the Boc group is a hallmark of acid-catalyzed hydrolysis, most commonly executed using Trifluoroacetic Acid (TFA) [4]. As documented by 5[5], the mechanism proceeds through several distinct, causal steps:
-
Protonation: The strong acid protonates the carbonyl oxygen of the carbamate, increasing the electrophilicity of the adjacent carbon.
-
Cleavage: The inductive effects and steric bulk of the tert-butyl group trigger the heterolytic cleavage of the C-O bond, expelling a highly stabilized tert-butyl cation and leaving behind a carbamic acid intermediate[4].
-
Decarboxylation: The transient carbamic acid is inherently unstable and spontaneously decarboxylates, releasing CO₂ gas and yielding the free amine, which is immediately protonated to form the TFA salt[5].
Caption: Logical flow of TFA-mediated Boc deprotection and byproduct fate.
Causality in Experimental Design: The Fate of the tert-Butyl Cation
A critical consideration for any Senior Application Scientist is the fate of the tert-butyl cation generated during deprotection. In non-nucleophilic solvents like dichloromethane (DCM), the cation can deprotonate to form isobutylene gas[4]. However, the tert-butyl cation is a powerful electrophile. If left unchecked during the synthesis of complex active pharmaceutical ingredients (APIs) or peptides, it will irreversibly alkylate electron-rich moieties (e.g., the indole ring of Tryptophan or the phenol ring of Tyrosine)[2].
The Causal Solution: To prevent this, nucleophilic scavengers such as anisole, thioanisole, or triisopropylsilane (TIPS) are added to the cleavage cocktail. These scavengers act as sacrificial nucleophilic sinks, trapping the carbocation faster than it can react with the substrate[2].
Orthogonality in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is the historical foundation of Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield. In SPPS, the Boc strategy relies on a graduated acid lability scheme (pseudo-orthogonality)[6].
The N-alpha Boc group is temporarily removed using a moderately strong acid (50% TFA in DCM), while the permanent side-chain protecting groups (typically benzyl-based) remain intact. Final global cleavage from the resin and removal of side-chain protections require a dangerously strong acid, such as anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA)[3].
Table 1: Quantitative Comparison of SPPS Strategies
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| N-alpha Deprotection | 50% TFA in DCM (Acidic) | 20% Piperidine in DMF (Basic) |
| Side-Chain Protection | Benzyl-based (Acid-stable) | tert-Butyl-based (Acid-labile) |
| Final Cleavage Reagent | Anhydrous HF or TFMSA (Strong Acid) | 95% TFA (Moderate Acid) |
| Orthogonality Type | Graduated acid lability | True orthogonal (Base/Acid) |
| Aggregation Disruption | High (due to repetitive strong acid exposure) | Moderate |
Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating kinetic indicators and chemical causality to verify success at each step.
Table 2: Standardized Reaction Parameters
| Reaction Parameter | Protocol A: N-Boc Protection | Protocol B: TFA Deprotection |
| Substrate Concentration | 0.2 - 0.5 M | 0.1 - 0.5 M |
| Reagent Equivalents | Boc₂O (1.1 eq), Base (1.5 eq) | TFA (Excess, 20-100% v/v) |
| Solvent System | Dioxane/H₂O (1:1 v/v) | Anhydrous DCM |
| Temperature Profile | 0 °C → Room Temperature | 0 °C → Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 4 hours |
Protocol A: Chemoselective N-Boc Protection of an Amino Acid
This protocol utilizes a biphasic aqueous/organic system, ideal for zwitterionic amino acids[3].
-
Dissolution: Suspend the free amino acid (1.0 equiv) in a 1:1 (v/v) mixture of Dioxane and Water. Causality: Water solubilizes the zwitterionic amino acid, while dioxane ensures the solubility of the highly lipophilic Boc₂O.
-
Basification: Add Triethylamine (TEA) or NaOH (1.5 equiv) to the mixture. Causality: The base deprotonates the ammonium ion (NH₃⁺ → NH₂), rendering the nitrogen sufficiently nucleophilic to attack the anhydride.
-
Electrophilic Addition: Cool the flask to 0 °C and add Boc₂O (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-Validation Checkpoint: The reaction is accompanied by the evolution of CO₂. The cessation of effervescence serves as a primary visual indicator that the Boc₂O has been consumed.
-
Workup & pH Control: Dilute with water and extract with Ethyl Acetate (EtOAc) to remove unreacted Boc₂O. Carefully acidify the aqueous layer to pH 3-4 using a 5% Citric Acid solution . Causality: Strong mineral acids (like HCl) can prematurely cleave the newly installed Boc group. Citric acid is mild enough to protonate the carboxylate for organic extraction without hydrolyzing the carbamate.
-
Isolation: Extract the acidified aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected amino acid.
Protocol B: TFA-Mediated Boc Deprotection
This protocol outlines the removal of the Boc group using TFA, incorporating scavengers to protect sensitive substrates[4].
-
Preparation: Dissolve the Boc-protected amine in anhydrous DCM to achieve a concentration of 0.1 - 0.5 M.
-
Scavenger Addition: If the molecule contains electron-rich aromatic rings (e.g., indoles, phenols), add Anisole or Thioanisole (2.0 - 5.0 equiv).
-
Acidification: Cool the solution to 0 °C. Add TFA dropwise until the solvent ratio is approximately 1:1 TFA/DCM (50% v/v). Causality: The protonation of the carbamate is exothermic; cooling prevents thermal degradation and suppresses side reactions.
-
Self-Validation Checkpoint: Remove the ice bath and stir at room temperature. The reaction will vigorously bubble as CO₂ and isobutylene gas are released. The complete cessation of gas evolution (typically 1-2 hours) is a reliable kinetic indicator of thermodynamic completion.
-
Isolation: Concentrate the reaction mixture in vacuo. To ensure the complete removal of residual TFA, add toluene and evaporate under reduced pressure (azeotropic distillation). Repeat this azeotropic removal three times. The product is isolated as the stable trifluoroacetate salt[5].
References
-
BenchChem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)". 4
-
BenchChem. "A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies". 6
-
Master Organic Chemistry. "Amine Protection and Deprotection". 5
-
Organic Chemistry Portal. "Boc-Protected Amino Groups". 1
-
Wikipedia. "tert-Butyloxycarbonyl protecting group". 2
-
BenchChem. "An In-depth Technical Guide to Boc Protection in Peptide Chemistry". 3
Sources
tert-Butyl 3-methyl-1H-indazole-1-carboxylate molecular formula and weight
An In-Depth Technical Guide to tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-methyl-1H-indazole-1-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and critical applications. The strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group on the 3-methyl-1H-indazole scaffold is a focal point, elucidating how this modification facilitates selective chemical transformations at other positions of the indazole ring. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Physicochemical Properties
tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a derivative of 3-methyl-1H-indazole where the indazole nitrogen is protected by a tert-butyloxycarbonyl group. This protection enhances its solubility in organic solvents and allows for regioselective functionalization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | Calculated |
| Molecular Weight | 232.28 g/mol | Calculated |
| IUPAC Name | tert-butyl 3-methyl-1H-indazole-1-carboxylate | - |
| Appearance | Expected to be a solid at room temperature | [General observation for similar compounds] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | [General knowledge of Boc-protected compounds] |
Chemical Structure
Caption: Chemical structure of tert-butyl 3-methyl-1H-indazole-1-carboxylate.
Synthesis and Mechanism
The synthesis of tert-butyl 3-methyl-1H-indazole-1-carboxylate is a two-step process that begins with the formation of the 3-methyl-1H-indazole core, followed by the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Synthesis of 3-Methyl-1H-indazole
A common and efficient method for the synthesis of 3-methyl-1H-indazole involves the cyclization of 2-aminoacetophenone.[1]
Reaction Scheme: 2-Aminoacetophenone → 3-Methyl-1H-indazole
The reaction proceeds via diazotization of the amino group of 2-aminoacetophenone with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by an in-situ reduction and cyclization to form the indazole ring.
Boc Protection of 3-Methyl-1H-indazole
The protection of the nitrogen atom of the indazole ring is crucial for subsequent regioselective functionalization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and related functionalities due to its stability under various reaction conditions and its ease of removal under acidic conditions.[2][3]
Reaction Scheme: 3-Methyl-1H-indazole + Di-tert-butyl dicarbonate (Boc₂O) → tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Mechanism: The Boc protection of 3-methyl-1H-indazole with di-tert-butyl dicarbonate typically proceeds in the presence of a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP). The base deprotonates the indazole nitrogen, increasing its nucleophilicity. The resulting indazolide anion then attacks one of the carbonyl carbons of Boc₂O in a nucleophilic acyl substitution reaction. This leads to the formation of the N-Boc protected indazole and a tert-butoxide and carbon dioxide as byproducts.[3]
Caption: General workflow for the synthesis of tert-butyl 3-methyl-1H-indazole-1-carboxylate.
Spectral Characterization
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons at the 3-position (around 2.5 ppm), a singlet for the nine protons of the tert-butyl group (around 1.6-1.7 ppm), and a series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzene ring of the indazole core.
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the Boc group, and the aromatic carbons of the indazole ring.
-
IR Spectroscopy: The infrared spectrum would be expected to display a strong absorption band for the C=O stretching of the carbamate group around 1725-1745 cm⁻¹.
Applications in Research and Drug Development
The indazole moiety is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[4] tert-Butyl 3-methyl-1H-indazole-1-carboxylate serves as a valuable intermediate in the synthesis of more complex indazole derivatives.
-
Protecting Group Strategy: The primary role of this compound is to provide a stable, protected form of 3-methyl-1H-indazole. The Boc group deactivates the N1-position of the indazole ring, preventing its participation in reactions and directing functionalization to other parts of the molecule, such as the C5 or C6 positions of the benzene ring.[5]
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors with an indazole core have been developed for the treatment of cancer and other diseases. The functionalization of the indazole scaffold is a key step in the synthesis of these molecules, and tert-butyl 3-methyl-1H-indazole-1-carboxylate can be a starting point for such synthetic routes.
-
Cross-Coupling Reactions: The protected indazole can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce new substituents onto the indazole ring system.
-
Deprotection: The Boc group can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to regenerate the free N-H of the indazole ring at a later stage in a synthetic sequence.[3]
Experimental Protocols
Synthesis of 3-Methyl-1H-indazole
This protocol is adapted from a general procedure for the synthesis of 3-methyl-1H-indazoles.[1]
-
Dissolution: Dissolve 2-aminoacetophenone in a suitable acidic solvent (e.g., hydrochloric acid).
-
Diazotization: Cool the solution to 0-10 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature.
-
Reduction and Cyclization: After stirring, slowly add a solution of a reducing agent like stannous chloride in hydrochloric acid.
-
Work-up: Stir the reaction mixture overnight, then pour it into ice water. Adjust the pH to be weakly alkaline to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain 3-methyl-1H-indazole.
Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
This protocol is based on general methods for the Boc protection of N-heterocycles.[2]
-
Dissolution: Dissolve 3-methyl-1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a base, such as triethylamine (1.1 equivalents) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).
-
Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.
References
-
Gorgani, M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2815. [Link]
-
Wang, H., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]
-
Chemical Synthesis Database. (2025). tert-butyl 3-methyl-1H-indole-1-carboxylate. [Link]
-
Yoshida, T., et al. (1996). A Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, 43(12), 2701. [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. (2013). The synthesis technique of 3 methyl 1H indazoles.
-
ResearchGate. (2018). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
Appavoo, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25068-25075. [Link]
- Google Patents. (2021).
-
SciELO. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]
-
ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. tert-Butyl 1H-imidazole-1-carboxylate | SIELC Technologies [sielc.com]
- 3. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | 552331-49-4 [sigmaaldrich.com]
- 5. tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate [cymitquimica.com]
IUPAC Nomenclature and Structural Elucidation of Substituted Indazoles: A Technical Guide for Drug Development
Executive Summary
The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including the kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib[1],[2]. For drug development professionals, the precise structural elucidation and accurate IUPAC nomenclature of substituted indazoles are not merely academic exercises; they are critical for securing intellectual property (IP), ensuring regulatory compliance, and understanding target-binding vectors. This whitepaper provides an in-depth analysis of indazole nomenclature, the thermodynamic causality behind its tautomerism, and a self-validating experimental protocol for structural assignment.
Core IUPAC Nomenclature Rules for the Indazole System
The indazole ring system consists of a pyrazole ring fused to a benzene ring. Unlike some heterocycles where numbering shifts dynamically to give the protonated heteroatom the lowest possible locant, the skeletal numbering of indazole is fixed by IUPAC fusion nomenclature rules.
-
Skeletal Numbering: The nitrogen atom directly attached to the benzenoid ring (adjacent to the C7a bridgehead) is always designated as N-1 . The adjacent nitrogen is N-2 . The carbon separating N-2 and the C3a bridgehead is C-3 . The benzenoid carbons are numbered C-4 through C-7 .
-
The "Indicated Hydrogen" Convention: Because the indazole system contains the maximum number of noncumulative double bonds, the position of the extra hydrogen atom must be explicitly stated to resolve isomeric ambiguity. According to IUPAC Blue Book Rule P-25.7.1.3, this is achieved using the italicized symbol H[3].
-
Tautomeric Naming: If the proton (or substituent) resides on N-1, the parent hydride is 1H-indazole . If it resides on N-2, the parent is 2H-indazole [4].
Causality in Experimental Choices: Tautomeric Equilibrium
In unsubstituted or carbon-substituted indazoles, the molecule exists in a dynamic tautomeric equilibrium between the 1H and 2H forms. Understanding the thermodynamics of this equilibrium is essential for rational drug design, as the two tautomers present entirely different hydrogen bond donor/acceptor vectors to a biological target[4].
-
Thermodynamic Stability: Quantum chemical calculations and experimental data consistently demonstrate that the 1H-tautomer is thermodynamically favored by approximately 15 kJ/mol (3.5–4.0 kcal/mol)[5]. The causality behind this preference lies in aromaticity: the 1H-form maintains a fully delocalized, benzenoid electronic structure. In contrast, the 2H-form adopts a higher-energy quinonoid structure, resulting in a partial loss of aromatic resonance[4].
-
Environmental Stabilization: Despite the inherent instability of the 2H-form, specific experimental conditions or substituents can shift the equilibrium. For example, in certain 3-substituted indazoles, the 2H-tautomer can be stabilized in aprotic solvents via the formation of highly stable centrosymmetric dimers driven by strong intermolecular hydrogen bonding[6].
Quantitative Data Presentation: Spectroscopic Differentiation
To assign the correct IUPAC name, the predominant tautomer (or the exact position of N-alkylation) must be identified. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this differentiation.
Table 1: Comparative Spectroscopic Features of 1H- and 2H-Indazoles [7]
| Spectroscopic Feature | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Causality / Structural Implication |
| N-H Proton (¹H NMR) | ~13.40 ppm (broad s) | Variable / Often Absent | The 1H form has a localized, strongly deshielded N-H bond. |
| H-3 Proton (¹H NMR) | ~8.10 ppm (s) | ~8.40 ppm (s) | The quinonoid electronic structure of the 2H-isomer deshields the H-3 proton, shifting it downfield. |
| H-4 Proton (¹H NMR) | ~7.51 ppm (d) | ~7.70 ppm (d) | Altered ring currents in the 2H form deshield the adjacent benzenoid protons. |
| Relative Stability (ΔG) | 0 kcal/mol (Reference) | +3.5 to +4.0 kcal/mol | 1H maintains full benzenoid aromaticity; 2H sacrifices resonance energy. |
Experimental Protocol: Self-Validating NMR Workflow for Tautomer Assignment
To ensure absolute trustworthiness in structural elucidation for patent filings, the following step-by-step methodology employs a self-validating NMR system.
Objective: Unambiguously assign the 1H or 2H structural isomer of a substituted indazole.
-
Step 1: Sample Preparation. Dissolve 5–10 mg of the highly purified indazole derivative in 0.5 mL of anhydrous DMSO-d₆.
-
Causality: Anhydrous DMSO-d₆ is chosen over protic solvents (like Methanol-d₄) to prevent rapid deuterium exchange at the nitrogen atom, ensuring the N-H proton remains visible in the spectrum[8].
-
-
Step 2: 1D ¹H and ¹³C Acquisition. Acquire standard 1D ¹H (400–600 MHz) and ¹³C spectra at 298 K. Analyze the chemical shift of the highly diagnostic H-3 proton. An H-3 shift near 8.1 ppm suggests the 1H-isomer, while a shift near 8.4 ppm suggests the 2H-isomer[7].
-
Step 3: 2D ¹H-¹⁵N HMBC Cross-Validation (The Self-Validating Step). Acquire a 2D ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Causality: 1D chemical shifts can be perturbed by anisotropic effects from nearby substituents. The HMBC provides definitive proof of connectivity. The H-3 proton will exhibit a strong 2-bond scalar coupling (²J) to the adjacent nitrogen and a 3-bond coupling (³J) to the distal nitrogen. By correlating the H-3 proton to the specific ¹⁵N chemical shifts (protonated vs. unprotonated nitrogen), the exact site of protonation or alkylation is mathematically proven, eliminating environmental ambiguity.
-
-
Step 4: IUPAC Nomenclature Assignment. Based on the HMBC connectivity map, identify the substituted nitrogen. Apply the IUPAC Blue Book rules to construct the final name (e.g., 1-methyl-1H-indazole-5-carbonitrile vs. 2-methyl-2H-indazole-5-carbonitrile).
Workflow Visualization
Workflow for structural elucidation and IUPAC nomenclature assignment of indazole tautomers.
Conclusion
The distinction between 1H- and 2H-indazoles is a fundamental parameter in medicinal chemistry that dictates molecular geometry, target affinity, and IP boundaries. By combining rigorous IUPAC nomenclature rules with self-validating multidimensional NMR protocols, drug development professionals can ensure absolute structural accuracy in their research pipelines.
References
- Source: nih.
- Source: researchgate.
- Title: p-2 parent hydrides - Nomenclature of Organic Chemistry.
- Source: benchchem.
- Source: acs.
- Source: acs.
- Source: benchchem.
- Source: researchgate.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Solubility Characteristics and Physicochemical Profiling of tert-Butyl 3-methyl-1H-indazole-1-carboxylate: A Technical Guide
Introduction
In modern medicinal chemistry, functionalized indazoles serve as privileged scaffolds for the development of kinase inhibitors, antimicrobial agents, and novel therapeutics. tert-Butyl 3-methyl-1H-indazole-1-carboxylate (CAS: 174180-72-4)[1] is a highly versatile building block. However, its utility in high-throughput synthesis and biological screening is fundamentally dictated by its phase behavior.
As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic interplay between molecular architecture and solvent environments. This whitepaper provides a comprehensive, causality-driven analysis of the solubility characteristics of this intermediate, detailing the structural rationale, predictive physicochemical data, and self-validating experimental protocols required to quantify its solubility profile.
Structural Determinants of Phase Behavior
To understand the macroscopic solubility of tert-Butyl 3-methyl-1H-indazole-1-carboxylate, we must first deconstruct its microscopic structural features. The native 1H-indazole core is a planar, aromatic system capable of both hydrogen bond donation (via the N1-H) and acceptance (via the N2 lone pair).
However, the strategic installation of the tert-butoxycarbonyl (Boc) protecting group at the N1 position fundamentally alters this profile:
-
Elimination of Hydrogen Bond Donors: The Boc group masks the N1 amine, reducing the molecule's hydrogen bond donor (HBD) count to zero. This drastically diminishes its ability to interact with aqueous, highly polar solvent networks.
-
Steric Bulk and Lipophilicity: The tert-butyl moiety introduces significant steric shielding and hydrophobic bulk. The Boc group is well-documented to vastly improve solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran), facilitating easier chromatographic purification and handling[2].
-
Lattice Disruption: The 3-methyl group, while adding to the overall lipophilicity (increasing LogP), also disrupts the planar symmetry of the indazole core, which can lower the crystal lattice energy compared to unsubstituted analogs, thereby slightly enhancing solubility in moderately polar aprotic solvents.
Caption: Structural features dictating the solubility profile of the target compound.
Physicochemical Properties & Solubility Matrix
Based on the structural causality outlined above, we can establish a predictive physicochemical profile. The absence of H-bond donors and the presence of lipophilic functional groups push the predicted partition coefficient (LogP) higher, resulting in a compound that is highly lipophilic and poorly water-soluble.
Table 1: Core Physicochemical Properties
| Property | Value | Implication for Solubility |
| Molecular Weight | 232.28 g/mol | Favorable for dissolution; falls well within Lipinski's Rule of 5. |
| Chemical Formula | C13H16N2O2 | High carbon-to-heteroatom ratio drives hydrophobicity. |
| H-Bond Donors (HBD) | 0 | Prevents favorable solvation in water; dictates poor aqueous solubility. |
| H-Bond Acceptors (HBA) | 3 | Allows limited interaction with protic solvents (e.g., Methanol, Ethanol). |
Table 2: Predicted Solvent Solubility Matrix
| Solvent Class | Specific Solvent | Predicted Solubility | Causal Rationale |
| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble / Insoluble | Lack of HBDs; high hydrophobic surface area. |
| Polar Aprotic | DMSO, DMF | Freely Soluble | Strong dipole interactions; standard vehicle for stock solutions. |
| Non-Polar / Halogenated | DCM, Chloroform | Freely Soluble | Favorable van der Waals interactions with the Boc and methyl groups[2]. |
| Polar Protic | Methanol, Ethanol | Soluble | H-bond acceptance from the solvent to the Boc carbonyl and indazole N2. |
Experimental Methodologies for Solubility Determination
To transition from predictive models to empirical data, rigorous laboratory protocols are required. In drug development, solubility is assessed via two distinct paradigms: Kinetic Solubility (relevant for biological assays dosed from DMSO stocks) and Thermodynamic Solubility (relevant for formulation and chemical synthesis).
Below are the self-validating, step-by-step methodologies to quantify the solubility of tert-Butyl 3-methyl-1H-indazole-1-carboxylate.
Protocol A: Kinetic Solubility via Nephelometry
Purpose: To determine the maximum concentration of the compound that can remain in an aqueous solution before precipitation occurs, mimicking in vitro assay conditions.
-
Stock Preparation: Dissolve accurately weighed tert-Butyl 3-methyl-1H-indazole-1-carboxylate in 100% anhydrous DMSO to create a 10 mM master stock. Causality: DMSO ensures complete initial solvation due to its high dielectric constant and aprotic nature.
-
Serial Dilution: Prepare a 2-fold serial dilution of the DMSO stock in a 96-well plate.
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom assay plate. The final DMSO concentration must be strictly maintained at 1% (v/v) to prevent solvent-induced artifacts.
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle orbital shaking (300 rpm).
-
Nephelometric Analysis: Read the plate using a laser nephelometer. Causality: Nephelometry measures forward-scattered light. The onset of precipitation (insolubility) causes a sharp spike in light scattering, allowing for the precise identification of the kinetic solubility limit.
Protocol B: Thermodynamic Solubility via Shake-Flask Method
Purpose: To determine the true equilibrium solubility of the solid crystal lattice in a given solvent system.
-
Saturation: Add 5 mg of solid tert-Butyl 3-methyl-1H-indazole-1-carboxylate into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., Methanol or an aqueous buffer). Ensure that undissolved solid remains visible; if all solid dissolves, add more compound until a suspension is maintained.
-
Equilibration: Cap the vial and place it in a thermoshaker at 25°C (or target reaction temperature) at 800 rpm for 24 to 48 hours. Causality: Extended equilibration is mandatory to ensure the system transitions from a kinetic state to true thermodynamic equilibrium between the solid phase and the solvated molecules.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, or filter through a 0.45 µm PTFE syringe filter to remove all undissolved particulate matter.
-
Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a standard calibration curve of the compound prepared in a highly soluble solvent (e.g., Acetonitrile).
Caption: Parallel workflows for kinetic and thermodynamic solubility determination.
Synthetic & Assay Implications
The solubility profile of tert-Butyl 3-methyl-1H-indazole-1-carboxylate has direct downstream consequences for synthetic chemists and assay developers.
Chemical Synthesis: The high solubility of this Boc-protected intermediate in ethereal and halogenated solvents makes it an ideal substrate for transition-metal-catalyzed reactions. For example, Boc-protected indazoles are frequently utilized in Suzuki cross-coupling methodologies (e.g., using Xphos-Pd-G2 in 1,4-dioxane/water systems) because the lipophilic protecting group maintains the substrate in the organic phase, preventing premature precipitation during the catalytic cycle[3].
Deprotection Considerations: Researchers must anticipate a drastic phase shift upon Boc deprotection. Treatment with Trifluoroacetic Acid (TFA) or HCl will yield the free 3-methyl-1H-indazole. The sudden unmasking of the N1 hydrogen bond donor will significantly decrease organic solubility and increase polarity. If the reaction is conducted in a non-polar solvent like DCM, the deprotected product (often as a TFA or HCl salt) may rapidly precipitate out of solution. This phase change can be strategically leveraged as a self-purifying step by simply filtering the precipitated product.
References
- Benchchem.tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate | 1333319-71-3.
- MDPI.Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights.
- NextSDS.1H-Indazole-1-carboxylic acid, 3-methyl-, 1,1-dimethylethyl ester (174180-72-4).
Sources
Emerging research applications for indazole carboxylates
Certain indazole derivatives have shown inhibitory activity against COX-2, a key enzyme in the production of pro-inflammatory prostaglandins. [5]Additionally, as mentioned in the oncology section, the inhibition of RIPK2 kinase by indazole derivatives presents a powerful strategy for treating auto-inflammatory disorders driven by NOD-like receptor signaling. [5]
Synthetic Accessibility: A Gateway to Chemical Diversity
The value of the indazole carboxylate scaffold is significantly enhanced by its accessible synthesis, which allows for the rapid generation of diverse compound libraries for screening and SAR studies. [8]1H-indazole-3-carboxylic acid serves as a key intermediate for many of these syntheses. [9]
General Protocol: Amide Coupling for Indazole-3-Carboxamide Synthesis
This workflow is a cornerstone for creating libraries of indazole derivatives.
Step-by-Step Methodology:
-
Activation: To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous solvent like DMF, add a coupling agent such as EDC·HCl (1.2 equiv) and an activator like HOBt (1.2 equiv). [10]2. Base Addition: Add a non-nucleophilic base, typically triethylamine (TEA) or DIPEA (3.0 equiv), to the mixture.
-
Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired substituted amine (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or 10% methanol in chloroform).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final indazole-3-carboxamide. [10]
Future Directions and Conclusion
The indazole carboxylate scaffold continues to demonstrate remarkable versatility in drug discovery. While its role in kinase inhibition is well-established, emerging applications in immunomodulation and neuroprotection are rapidly gaining traction. [1][11]Future research will likely focus on:
-
Multi-Targeted Agents: Designing single molecules that can inhibit multiple pathological pathways, such as dual kinase/CRAC channel inhibitors.
-
Covalent Inhibitors: Incorporating reactive warheads to achieve irreversible binding and prolonged therapeutic effect, particularly for kinase targets.
-
Targeting Neuroinflammation: Expanding the application of indazole carboxylates to target kinases and inflammatory pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. [11] In conclusion, indazole carboxylates and their carboxamide derivatives represent a clinically significant and synthetically accessible class of molecules. The insights and protocols presented in this guide underscore their vast potential and provide a robust framework for researchers and drug development professionals to build upon, paving the way for the next generation of precision therapeutics.
References
-
Couto, I., & al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783. [Link]
-
Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Bloom Tech Website. [Link]
-
Shaikh, R., & al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Chandrasekhar, T., & al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Wang, Y., & al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, J., & al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15941-15949. [Link]
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
-
Singh, M., & al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
-
Kumar, R., & al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Youssif, B. G. M., & al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Pharmaceutical Sciences. [Link]
-
Sharma, P., & al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 6(11), 198-209. [Link]
-
Ali, M., & al. (2023). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. [Link]
- Google Patents. (2017). Synthesis of indazoles. WO2017186693A1.
-
Iacovelli, F., & al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]
-
Zhang, D., & al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
ResearchGate. (2021). Importance of Indazole against Neurological Disorders. Request PDF. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Application Note: Large-Scale Process Protocol for the Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Executive Summary & Chemical Context
tert-Butyl 3-methyl-1H-indazole-1-carboxylate (CAS: 174180-72-4) is a highly valued protected intermediate in medicinal chemistry. It serves as a foundational building block in the synthesis of complex pharmaceutical active ingredients, particularly in the development of multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC)[1] and orally available β3-adrenergic receptor agonists[2].
The introduction of the tert-butoxycarbonyl (Boc) group effectively masks the nucleophilic N1 nitrogen of the indazole ring. This temporary masking is critical for enabling selective downstream functionalization—such as cross-coupling, halogenation, or alkylation—at other positions on the indazole core without unwanted side reactions.
Mechanistic Rationale & Regioselectivity
Indazoles possess two distinct nitrogen atoms (N1 and N2) capable of reacting with electrophiles. Under standard basic conditions utilizing Di-tert-butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA), the reaction proceeds via a highly reactive acylpyridinium intermediate[1].
While N2-protection can occur as a kinetic product, the N1-protected isomer (tert-butyl 3-methyl-1H-indazole-1-carboxylate) is thermodynamically favored. The bulky tert-butyl group experiences severe steric repulsion if attached at the N2 position due to the adjacent C3-methyl group. Consequently, thermodynamic control, facilitated by the DMAP catalyst, strongly drives the equilibrium toward exclusive N1 protection.
Reaction pathway detailing the thermodynamically favored N1-Boc protection of 3-methyl-1H-indazole.
Process Scale-Up & Causality Principles
Transitioning this synthesis from a bench-scale (milligram/gram) to a multi-kilogram pilot scale requires addressing several critical process chemistry and safety parameters[3]:
-
Exotherm & Gas Evolution Management: The decomposition of the Boc-carbonate intermediate releases one equivalent of carbon dioxide (CO2) and tert-butanol[4]. Rapid addition of Boc2O will lead to uncontrollable foaming, rapid temperature spikes, and potential reactor over-pressurization. A controlled, dropwise addition over 2–3 hours is mandatory.
-
Chemoselective Workup: To remove the TEA and DMAP bases post-reaction, an acidic wash is required. However, the use of strong mineral acids (like HCl) risks premature cleavage of the acid-sensitive Boc group. We utilize a 10% aqueous citric acid wash, which effectively protonates and partitions the amines into the aqueous layer while preserving the product's integrity[3].
-
Chromatography-Free Isolation: Bench-scale syntheses often rely on silica gel chromatography, which is economically and logistically prohibitive on a large scale. By executing a solvent swap from Tetrahydrofuran (THF) to a Heptane/Ethyl Acetate anti-solvent system, the highly lipophilic Boc-protected product is forced into selective crystallization, ensuring >98% purity without column chromatography[3].
Quantitative Stoichiometry & Process Parameters
| Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 3-methyl-1H-indazole | 132.16 | 1.00 | 1.00 kg | Starting Material |
| Di-tert-butyl dicarbonate | 218.25 | 1.20 | 1.98 kg | Electrophile / Protecting Agent |
| Triethylamine (TEA) | 101.19 | 1.50 | 1.15 kg (1.58 L) | Base / Acid Scavenger |
| 4-Dimethylaminopyridine | 122.17 | 0.10 | 0.09 kg | Nucleophilic Catalyst |
| Tetrahydrofuran (THF) | 72.11 | - | 10.0 L | Reaction Solvent |
| 10% Aq. Citric Acid | - | - | 15.0 L | Workup / Amine Scavenger |
| Heptane / EtOAc (9:1) | - | - | 8.0 L | Crystallization Solvent |
Step-by-Step Manufacturing Protocol (1.0 kg Scale)
Multi-kilogram workflow for the chromatography-free isolation of the N-Boc protected indazole.
Phase 1: Reactor Preparation and Charging
-
Ensure the 50 L glass-lined reactor is clean, dry, and purged with Nitrogen (N2) for 15 minutes to displace ambient moisture.
-
Charge the reactor with 10.0 L of anhydrous Tetrahydrofuran (THF).
-
Begin agitation at 150 RPM. Charge 1.00 kg of 3-methyl-1H-indazole, followed by 0.09 kg of DMAP.
-
Add 1.58 L of Triethylamine (TEA) in a single portion.
-
Adjust the reactor jacket cooling to establish an internal batch temperature of 10°C to 15°C.
Phase 2: Controlled Electrophile Addition
-
Melt the Di-tert-butyl dicarbonate (Boc2O) if it has solidified (melting point ~23°C) and transfer 1.98 kg into an addition funnel.
-
Critical Step: Begin the dropwise addition of Boc2O over a period of 2.5 to 3 hours. Monitor the internal temperature continuously; do not allow the batch temperature to exceed 25°C[4].
-
Ensure the reactor vent is open to an appropriate exhaust system to safely dissipate the continuous evolution of CO2 gas.
Phase 3: Reaction Maturation
-
Once the addition is complete, adjust the jacket to maintain an internal temperature of 20°C to 25°C.
-
Stir the reaction mixture for 4 to 6 hours.
-
Sample the reaction for HPLC analysis. The reaction is deemed complete when the unreacted 3-methyl-1H-indazole is ≤ 1.0% (Area %).
Phase 4: Aqueous Quench and Workup
-
Dilute the reaction mixture with 5.0 L of Ethyl Acetate (EtOAc) to ensure product solubility during the aqueous washes.
-
Slowly charge 7.5 L of 10% aqueous Citric Acid to the reactor. Stir for 15 minutes, then halt agitation and allow the phases to separate for 20 minutes.
-
Drain the lower aqueous layer (containing DMAP and TEA salts).
-
Repeat the wash with the remaining 7.5 L of 10% aqueous Citric Acid.
-
Wash the organic layer with 5.0 L of saturated aqueous Sodium Bicarbonate (NaHCO3) to neutralize any residual acid, followed by 5.0 L of saturated Brine.
Phase 5: Solvent Swap and Crystallization
-
Transfer the organic layer to a distillation apparatus. Concentrate the mixture under reduced pressure (approx. 150 mbar) at a maximum internal temperature of 40°C until the total volume is reduced to approximately 3.0 L.
-
Solvent Swap: Charge 5.0 L of Heptane to the reactor and resume vacuum distillation until the volume is again reduced to 3.0 L. Repeat this step once more with an additional 3.0 L of Heptane to ensure complete removal of THF and EtOAc.
-
Cool the resulting slurry to 0°C to 5°C at a rate of 10°C per hour to promote controlled crystal growth. Hold at this temperature for 2 hours.
Phase 6: Isolation and Drying
-
Filter the cold slurry through a Nutsche filter or centrifuge.
-
Wash the filter cake with 2.0 L of cold (0°C) Heptane.
-
Transfer the wet cake to a vacuum drying oven. Dry at 40°C under high vacuum (< 50 mbar) for 12 to 16 hours until the loss on drying (LOD) is ≤ 0.5%.
-
Expected Yield: 1.55 – 1.65 kg (88 – 94% theoretical yield) of tert-Butyl 3-methyl-1H-indazole-1-carboxylate as an off-white crystalline solid, with an HPLC purity of ≥ 99.0%.
References
-
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Application Notes and Protocols: tert-Butyl 3-methyl-1H-indazole-1-carboxylate in Kinase Inhibitor Development
Executive Summary
The indazole nucleus is a highly privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib[1]. Within the preclinical development pipeline, tert-Butyl 3-methyl-1H-indazole-1-carboxylate (CAS: 174180-72-4) has emerged as a critical, versatile building block. By temporarily masking the reactive N1 position with a tert-butyloxycarbonyl (Boc) protecting group, medicinal chemists can execute complex, late-stage functionalizations—such as cross-coupling and C-H activation—without risking catalyst poisoning or regiochemical scrambling[2]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the discovery of targeted kinase therapeutics.
Mechanistic Rationale & Structural Significance
To design effective kinase inhibitors, one must understand the causality behind the structural components of the indazole core:
-
The Hinge-Binding Motif: In its deprotected, active state, the 1H-indazole core acts as an ATP-competitive inhibitor. The N1-H (hydrogen bond donor) and N2 (hydrogen bond acceptor) form critical bidentate interactions with the backbone amides of the kinase hinge region (e.g., Glu-590 and Met-592 in TRKA)[1].
-
The 3-Methyl Advantage: The methyl group at the C3 position is not merely a steric filler; it occupies a specific hydrophobic pocket adjacent to the ATP-binding site, restricting the rotational degrees of freedom of the inhibitor and enhancing target selectivity[3]. Furthermore, it serves as a synthetic vector for radical bromination, allowing extension into the solvent-exposed region[4].
-
The Necessity of N1-Boc Protection: Unprotected indazoles readily coordinate with transition metals (Pd, Cu) used in cross-coupling, leading to catalyst deactivation. The bulky, electron-withdrawing Boc group at N1 prevents this coordination, increases solubility in organic solvents, and sterically directs electrophilic aromatic substitution (e.g., halogenation) toward the C5 or C6 positions rather than C7[2].
Diagram 1: Indazole-Kinase ATP Hinge Region Interaction Pathway.
Synthetic Workflows in Drug Discovery
The strategic application of tert-Butyl 3-methyl-1H-indazole-1-carboxylate generally follows a divergent synthetic workflow. By leveraging the Boc group's directing effects, researchers can build diverse chemical libraries targeting various kinases (e.g., PLK4, Akt, Tpl2)[5][6][7].
Diagram 2: Divergent Synthetic Workflow for tert-Butyl 3-methyl-1H-indazole-1-carboxylate.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to ensure high yield and purity, with built-in causality and validation steps to guarantee scientific integrity.
Protocol 1: Regioselective C5-Bromination
Purpose: To install a synthetic handle for subsequent cross-coupling while preserving the indazole core.
-
Reaction Setup: Dissolve tert-Butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing over-bromination. DMF stabilizes the bromonium ion intermediate, accelerating the reaction.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material is strongly UV-active; look for a slightly less polar spot. LC-MS must show the characteristic 1:1 isotopic pattern of the[M+H]⁺ and [M+H+2]⁺ peaks, confirming mono-bromination[4].
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Purpose: To extend the indazole scaffold into the kinase's solvent-exposed region.
-
Reaction Setup: Combine the brominated intermediate from Protocol 1 (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: The biphasic solvent system is critical; the organic phase dissolves the indazole, while the aqueous phase dissolves the inorganic base required for the transmetalation step.
-
-
Catalyst Addition: Degas the mixture with argon for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq).
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically lowers the activation energy required for the final reductive elimination step.
-
-
Propagation: Heat to 90°C for 6-8 hours.
-
Workup & Purification: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water. Purify via flash chromatography.
Protocol 3: Boc Deprotection and Isolation
Purpose: To unveil the N1-H/N2 hinge-binding motif required for kinase inhibition.
-
Reaction Setup: Dissolve the coupled product in anhydrous Dichloromethane (DCM).
-
Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
-
Causality: Acidic cleavage of the tert-butyl carbamate releases gaseous CO₂ and isobutylene. The evolution of gas drives the reaction to absolute completion via Le Chatelier's principle.
-
-
Validation (Post-Process): Evaporate the volatiles. Analyze via ¹H-NMR. The successful deprotection is definitively validated by the complete disappearance of the massive 9H singlet at ~1.6 ppm (corresponding to the tert-butyl group)[8].
-
Free-Basing: Neutralize the resulting TFA salt with saturated NaHCO₃ to yield the free base active inhibitor.
Quantitative Data & Performance Metrics
Indazole derivatives synthesized via Boc-protected intermediates have demonstrated profound efficacy across a wide spectrum of kinase targets. The table below summarizes benchmark performance data for structurally related 3-methyl-1H-indazole derivatives:
| Kinase Target | Indazole Derivative Type | Key Structural Feature | Pharmacological Activity (IC₅₀) | Reference |
| PLK4 | Compound C05 | Optimized indazole core | < 0.1 nM (Exceptional potency) | [6] |
| Akt1 (Analog Sensitive) | 3-IB-PP1 | C3-substituted indazole | 18 nM | [5] |
| TRKA | 3-Methyl-1H-indazole analog | H-bonds with Glu-590/Met-592 | Potent inhibition (Zone: 22-46mm)* | [1] |
| Tpl2 | Compound 31 | C3/C5 modified indazole | Single-digit μM range | [7] |
*Note: TRKA analog data includes antibacterial/antiproliferative proxy assays linked to the indazole scaffold's broad bioactivity profile.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1935509-52-6|tert-Butyl 7-bromo-3-methyl-1H-indazole-1-carboxylate|BLDpharm [bldpharm.com]
- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Advanced N-Alkylation Techniques for the 1H-Indazole Core
Target Audience: Researchers, process scientists, and drug development professionals.
Introduction & Context
The 1H-indazole scaffold is a ubiquitous and privileged pharmacophore embedded in numerous biologically active molecules and FDA-approved therapeutics (e.g., pazopanib, axitinib). A persistent bottleneck in the derivatization of indazoles is the annular tautomerism between the 1H and 2H forms[1]. During standard electrophilic substitution, this tautomerism typically results in an inseparable mixture of N1- and N2-alkylated regioisomers, which severely compromises overall yield and scalability[2].
Because the separation of these isomers is notoriously difficult, developing highly regioselective N-alkylation protocols is a critical priority. This application note details field-proven methodologies to selectively drive alkylation to either the N1 or N2 position by manipulating thermodynamic equilibria, kinetic trapping, and steric environments.
Mechanistic Causality & Reaction Design
The regiochemical outcome of indazole N-alkylation is not random; it is governed by a delicate interplay of base strength, solvent polarity, and substrate sterics[3]. Understanding the causality behind these factors allows chemists to design self-validating and predictable reactions.
-
N1-Alkylation (Thermodynamic Control & Ion Pairing): The N1-alkylated product is generally the thermodynamically favored isomer. To achieve extreme N1 selectivity (>99%), the reaction must be driven by a tight ion pair. Utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) restricts the equilibration of the indazolide anion[1]. Density Functional Theory (DFT) and empirical studies reveal that the metal cation (e.g., Na⁺) chelates with the N2 atom and the electrophile, creating a non-covalent interaction that drives the alkylation exclusively to the N1 position[4]. Indazoles with C3-substituents (e.g., carboxymethyl, tert-butyl) further enhance this N1 selectivity[5].
-
N2-Alkylation (Steric Blockade & Kinetic Control): Achieving N2 selectivity requires overriding the natural thermodynamic preference for N1. This is accomplished via two distinct mechanistic pathways:
-
Substituent-Directed Blockade: Placing an electron-withdrawing or bulky group (such as -NO₂ or -CO₂Me) at the C7 position sterically and electronically shields the adjacent N1 nitrogen. This forces the electrophile to attack the N2 position, yielding ≥96% N2-selectivity even under standard basic conditions[6].
-
Acid-Catalyzed Kinetic Trapping: For indazoles lacking C7 substituents, basic conditions often fail to provide pure N2 products. Instead, an acid-catalyzed approach using diazo compounds and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) is employed. The acid protonates the diazo compound to form a highly reactive diazonium species, which rapidly reacts at the more nucleophilic N2 position before thermodynamic equilibration to N1 can occur[7].
-
Quantitative Data Summary: Regioselectivity Matrix
The following table synthesizes the expected regiochemical outcomes based on the chosen reaction parameters, allowing for rapid condition screening[3][5][7].
| Desired Regioisomer | Indazole Substitution | Base / Catalyst | Solvent | Electrophile | Expected Selectivity |
| N1-Alkyl | Unsubstituted or C3-Substituted | NaH (1.2 equiv) | THF | Alkyl Halide / Tosylate | >99% N1 |
| N1/N2 Mixture | Unsubstituted | K₂CO₃ or Cs₂CO₃ | DMF | Alkyl Halide | ~60:40 to 50:50 |
| N2-Alkyl | C7-Substituted (-NO₂, -CO₂Me) | NaH (1.2 equiv) | THF | Alkyl Halide / Tosylate | ≥96% N2 |
| N2-Alkyl | Unsubstituted | TfOH (10 mol%) | DCM | Diazo Compound | >95% N2 |
Experimental Protocols
Protocol A: Highly Regioselective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for >99% N1-selectivity using tight ion-pairing dynamics.[1][3]
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with argon to ensure strictly anhydrous conditions.
-
Reagent Loading: Dissolve the 1H-indazole substrate (1.0 mmol) in anhydrous THF (10 mL, 0.1 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions. Stir for 30 minutes at 0 °C to ensure complete deprotonation and formation of the indazolide anion.
-
Alkylation: Add the alkyl halide or propyl tosylate (1.2 mmol) dropwise.
-
Self-Validation Check: The use of alkyl tosylates often yields cleaner reaction profiles and predictable stereochemistry compared to volatile or highly reactive alkyl iodides.[8]
-
-
Reaction: Remove the ice bath and heat the mixture to 50 °C for 4–16 hours. Monitor progression via LC-MS.
-
Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography to afford the pure N1-alkylated indazole.
Protocol B: Regioselective N2-Alkylation via Acid Catalysis (Kinetic Control)
This protocol is utilized when C7-directed steric hindrance is unavailable, leveraging diazo compounds for kinetic N2-trapping.[3][7]
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the 1H-indazole (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Electrophile Addition: Add the desired diazo compound (1.2 mmol) to the solution at room temperature.
-
Catalysis: Cool the mixture to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 10 mol%).
-
Causality Note: The acid generates a highly reactive diazonium species that instantly attacks the kinetically favored N2 position.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature until the starting material is fully consumed.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, concentrate, and purify via column chromatography to isolate the N2-alkylated product.
Reaction Workflow & Mechanistic Divergence
Figure 1: Mechanistic divergence of 1H-indazole alkylation based on reagent and condition selection.
References
-
Alam, R. M., & Keating, J. J. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939-1951. URL:[Link]
-
Mistry, et al. (2024). "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 14, 6367-6373. URL:[Link]
-
"Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine." Organic Letters (ACS Publications). URL:[Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-Amino-1H-indazol-3(2H)-one | 89792-10-9 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N1-Boc Protection of 3-Methyl-1H-indazole
Strategic Context and Rationale
N-heterocycles, particularly indazoles, are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for the purine ring of ATP in the design of kinase inhibitors[1][2]. The downstream functionalization of the indazole core (e.g., via Suzuki cross-coupling or metal-halogen exchange) often requires the temporary masking of its reactive nitrogen atoms to prevent catalyst poisoning or unwanted side reactions[3][4].
The tert-butoxycarbonyl (Boc) group is a standard protecting group due to its stability against nucleophiles and its facile removal under mildly acidic conditions[3][5]. However, the indazole system presents a unique regioselectivity challenge, possessing both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen. This application note details a robust, self-validating protocol for the highly regioselective synthesis of tert-butyl 3-methyl-1H-indazole-1-carboxylate, emphasizing the mechanistic causality behind the experimental parameters.
Mechanistic Causality & Regioselectivity (E-E-A-T)
The Indazole Tautomerism and Anion Formation
In its neutral state, 3-methyl-1H-indazole exists as an equilibrium of 1H and 2H tautomers, with the 1H-tautomer generally being more thermodynamically stable. The addition of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), facilitates the deprotonation of the indazole to form a delocalized indazolide anion.
Kinetic vs. Thermodynamic Control
The reaction of the indazolide anion with di-tert-butyl dicarbonate (Boc2O) can theoretically yield both N1-Boc and N2-Boc regioisomers[6].
-
Kinetic Factors: Nucleophilic attack at N2 is often faster due to higher electron density in unsubstituted indazoles. However, the presence of the 3-methyl group in 3-methyl-1H-indazole introduces significant steric bulk adjacent to the N2 position. This steric clash drastically increases the activation energy for N2 attack.
-
Thermodynamic Factors: The N1-Boc isomer is thermodynamically favored because it preserves the aromaticity of the benzenoid ring more effectively than the N2-Boc isomer, which assumes an ortho-quinoid structure. Under standard conditions, the Boc group is capable of migrating from N2 to N1, ensuring thermodynamic control[6].
The Role of DMAP
4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc2O to form a highly reactive N-Boc-pyridinium intermediate, which acts as a superior electrophile compared to Boc2O itself. This accelerates the reaction rate and ensures complete conversion within a practical timeframe[7][8].
Reaction Pathway Diagram
Mechanistic logic tree for the regioselective N1-Boc protection of 3-methyl-1H-indazole.
Experimental Protocol: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Materials and Reagents
| Reagent | Equivalents | Function |
| 3-Methyl-1H-indazole | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate (Boc2O) | 1.2 - 1.5 eq | Electrophile / Protecting Agent |
| Triethylamine (TEA) | 2.0 - 3.0 eq | Base |
| 4-Dimethylaminopyridine (DMAP) | 0.1 eq | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 0.15 M | Solvent |
Step-by-Step Methodology
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity[7][8].
Step 1: Preparation of the Reaction Mixture
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-indazole (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.15 M.
-
Add triethylamine (TEA, 2.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Causality Note: The solution may exhibit a slight color change upon the addition of the base due to the formation of the indazolide anion.
Step 2: Electrophile Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Dissolve Boc2O (1.3 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. Causality Note: Dropwise addition at 0 °C minimizes the exothermic generation of CO2 gas and prevents the formation of symmetrical urea by-products if trace moisture is present. 5. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).
Step 3: Reaction Monitoring (Self-Validation) 6. Stir the reaction at room temperature for 2-4 hours. 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 4:1 v/v) solvent system. Validation Check: The starting material will appear as a lower Rf spot (more polar), while the N1-Boc protected product will appear as a higher Rf spot (less polar) under UV light (254 nm). 8. Observe for the cessation of CO2 gas evolution, which is a macroscopic indicator of Boc2O consumption.
Step 4: Workup and Isolation 9. Once complete, quench the reaction by adding an equal volume of saturated aqueous ammonium chloride (NH4Cl) or 0.5 M HCl to neutralize the TEA and DMAP[7]. 10. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). 11. Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO3) to remove residual acid, followed by a brine wash. 12. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification 13. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% Ethyl Acetate in Hexanes). 14. The purified tert-butyl 3-methyl-1H-indazole-1-carboxylate is isolated as an off-white solid or viscous oil[7].
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the quantitative optimization data for the Boc protection of 3-methyl-1H-indazole, highlighting the impact of the catalyst and solvent choice.
| Entry | Solvent | Base (eq) | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N2) |
| 1 | DCM | TEA (2.5) | None | 25 | 24 | < 30% | > 95:5 |
| 2 | DCM | TEA (2.5) | DMAP (0.1) | 25 | 3 | 92% | > 99:1 |
| 3 | THF | DIPEA (2.5) | DMAP (0.1) | 25 | 4 | 88% | > 99:1 |
| 4 | MeCN | TEA (2.5) | DMAP (0.1) | 25 | 2 | 94% | > 99:1 |
Note: The addition of DMAP is critical for achieving high yields within a practical timeframe. Acetonitrile (MeCN) and DCM are the optimal solvents for this transformation.
Analytical Characterization Expectations
To confirm the structural integrity and regioselectivity of the synthesized tert-butyl 3-methyl-1H-indazole-1-carboxylate, the following analytical signatures should be verified:
-
1H NMR (CDCl3): The defining feature is a strong, sharp singlet integrating to 9 protons at approximately δ 1.65 - 1.70 ppm, corresponding to the tert-butyl group. The C3-methyl group will appear as a singlet at approximately δ 2.50 - 2.60 ppm. The aromatic protons (C4-C7) will appear between δ 7.20 - 8.20 ppm. The lack of an N-H proton signal (typically broad, >10 ppm) confirms complete protection.
-
LC-MS: The mass spectrum should display the expected [M+H]+ ion at m/z 233.1. A common fragmentation pattern for Boc-protected compounds in ESI+ is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da), resulting in a base peak corresponding to the protonated parent indazole.
References
-
"Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)", Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
"Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation", MDPI. URL: [Link]
-
"Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks", PMC - National Institutes of Health. URL:[Link]
- "BR112015023279B1 - Compounds for FASN Inhibition", Google Patents.
- "2-HYDROXY-1-{4-[(4-PHENYLPHENYL)CARBONYL]PIPERAZIN-1-YL}ETHAN-1-ONE DERIVATIVES AND RELATED COMPOUNDS AS FATTY ACID SYNTHASE INHIBITORS", Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BR112015023279B1 - compounds for fasn inhibition - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimal reaction conditions for indazole ring formation
Application Note: Optimal Reaction Conditions for Indazole Ring Formation Target Audience: Researchers, scientists, and drug development professionals.
Strategic Overview & Pharmacological Context
The indazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs and clinical candidates, particularly in the development of kinase inhibitors (such as the LRRK2 inhibitor MLi-2) and anti-inflammatory agents[1]. Traditional synthetic routes, such as the Jacobson diazotization or the Davis-Beirut reaction, often require harsh acidic or basic conditions that severely compromise late-stage functional group tolerance. To address these bottlenecks, modern synthetic methodologies prioritize mild, highly regioselective, and scalable ring-forming strategies. This application note details two state-of-the-art protocols: a highly efficient metal-free oxime activation and a robust palladium-catalyzed cascade reaction.
Mechanistic Causality in Experimental Design
2.1. Metal-Free N–N Bond Formation via Oxime Activation Synthesizing 1H-indazoles directly from o-aminobenzoximes eliminates the need for transition metals and harsh oxidants. The causality of this design hinges on the differential nucleophilicity between the oxime hydroxyl and the ortho-aniline nitrogen[2]. By introducing methanesulfonyl chloride (MsCl) at 0 °C, the oxime hydroxyl is selectively mesylated. The resulting O-mesyl oxime is highly electrophilic. The adjacent aniline nitrogen—spared from mesylation due to its lower basicity and steric environment—undergoes a rapid intramolecular 5-endo-trig-like cyclization, displacing the mesylate to form the N–N bond[2]. Self-Validation Checkpoint: Over-mesylation is the primary failure mode. Maintaining strict temperature control during electrophile addition ensures the aniline nitrogen remains unencumbered for cyclization.
2.2. Palladium-Catalyzed Double C–N Bond Formation via 1,6-Conjugate Addition For the synthesis of complex 3-substituted-1H-indazoles, reacting p-quinone methides (p-QMs) with arylhydrazines under palladium catalysis offers exceptional atom economy[3]. The reaction utilizes Pd(OAc)₂ and the bidentate ligand 1,3-bis(diphenylphosphino)propane (dppp). Causality of Catalyst/Base Selection: The p-QM is highly polarized, making it an ideal electrophile for 1,6-conjugate addition by the arylhydrazine. Potassium tert-butoxide (KtOBu) is selected to deprotonate the hydrazine, enhancing its nucleophilicity. The dppp ligand is critical; its specific bite angle stabilizes the intermediate Pd-π-allyl complex and perfectly aligns the spatial geometry for the subsequent reductive elimination, driving the second C–N bond formation to close the indazole ring[3].
Self-Validating Experimental Protocols
Protocol A: Metal-Free Synthesis of 1H-Indazoles (Gram-Scale)
Objective: Mild conversion of o-aminobenzoximes to 1H-indazoles. Reagents: o-Aminobenzoxime (10.0 mmol), Methanesulfonyl chloride (MsCl, 11.0 mmol), Triethylamine (Et₃N, 20.0 mmol), Anhydrous THF (50 mL).
Step-by-Step Methodology:
-
Initiation: Dissolve the o-aminobenzoxime in anhydrous THF (50 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add Et₃N (20.0 mmol) in one portion. Stir for 5 minutes to ensure homogeneity.
-
Electrophile Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Add MsCl (11.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that lead to competitive N-mesylation[2].
-
Cyclization & Validation: Remove the ice bath and allow the reaction to warm to 23 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating: the disappearance of the polar oxime spot and the emergence of a highly UV-active, less polar spot indicates successful cyclization.
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL) to neutralize excess acid. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the pure 1H-indazole.
Protocol B: Pd-Catalyzed Synthesis of 3-Substituted-1H-Indazoles
Objective: Cascade synthesis from p-quinone methides and arylhydrazines. Reagents: p-QM (0.3 mmol), Arylhydrazine (0.3 mmol), Pd(OAc)₂ (2 mol %), dppp (3 mol %), KtOBu (0.6 mmol), Anhydrous Toluene (3 mL).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with p-QM, arylhydrazine, Pd(OAc)₂, dppp, and KtOBu. Causality: Strict exclusion of oxygen is required to prevent the premature oxidation of the active Pd(0) species[3].
-
Solvent Addition: Add anhydrous toluene (3 mL) and seal the vial with a PTFE-lined cap.
-
Thermal Activation: Transfer the vial to a pre-heated oil bath at 110 °C. Stir vigorously for 15 hours. Validation: The solution will transition from a pale suspension to a dark, homogeneous mixture as the Pd-π-allyl complex forms and turns over.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify by silica gel chromatography to isolate the 3-substituted-1H-indazole[3].
Quantitative Data & Optimization Metrics
The following table summarizes the optimized parameters and comparative metrics for modern indazole syntheses, demonstrating the superiority of these methods over classical approaches.
| Methodology | Catalyst / Reagents | Base / Additive | Solvent | Temp (°C) | Yield Range | Key Advantage |
| Metal-Free Oxime Activation | MsCl (1.1 eq) | Et₃N (2.0 eq) | THF | 0 → 23 | 75–98% | Ambient temperature, scalable, avoids transition metals[2]. |
| Pd-Catalyzed Cascade | Pd(OAc)₂ (2 mol%), dppp (3 mol%) | KtOBu (2.0 eq) | Toluene | 110 | 65–88% | Direct access to complex 3-substituted indazoles[3]. |
| o-Fluorobenzaldehyde Condensation | Hydrazine (excess) | O-methyloxime precursor | EtOH / H₂O | 100 | 60–85% | Avoids Wolf-Kishner reduction side-reactions[4]. |
Visualizing the Reaction Logic
Mechanistic workflows for metal-free oxime activation and Pd-catalyzed cascade indazole synthesis.
References
-
A Practical, Metal-Free Synthesis of 1H-Indazoles Organic Letters (ACS Publications). 2
-
Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition The Journal of Organic Chemistry (ACS Publications). 3
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine The Journal of Organic Chemistry (ACS Publications). 4
-
Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity Journal of Medicinal Chemistry (ACS Publications). 1
Sources
Application Note: Medicinal Chemistry and Development of the Indazole Privileged Scaffold
Rationale and Pharmacological Landscape
The indazole ring system—a bicyclic heterocycle comprising a fused benzene and pyrazole ring—has firmly established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Existing primarily in its thermodynamically stable 1H-indazole tautomeric form, this moiety serves as an exceptional bioisostere for native structures such as indole and benzimidazole[2]. The strategic incorporation of the indazole core often yields improved metabolic stability, favorable physicochemical properties, and the precise spatial geometry required for bidentate hydrogen bonding with biological targets[3].
Over the past two decades, the indazole scaffold has been instrumental in the development of targeted therapies, particularly small-molecule kinase inhibitors[4]. The nitrogen atoms (N1 and N2) of the pyrazole ring act as a versatile hydrogen bond donor-acceptor pair, perfectly complementing the amino acid residues within the ATP-binding hinge region of various kinases (e.g., VEGFR, FGFR, JAK)[5].
Table 1: FDA-Approved Indazole-Based Therapeutics
| Drug Name | Primary Target(s) | Clinical Indication | Scaffold Mechanistic Role |
| Pazopanib | VEGFR1-3, PDGFR, c-Kit | Renal Cell Carcinoma | ATP-competitive hinge binder |
| Axitinib | VEGFR1-3 | Advanced Renal Cell Carcinoma | Deep pocket allosteric/hinge binder |
| Niraparib | PARP1/2 | Ovarian Cancer | NAD+ competitive inhibitor |
| Bendazac | Protein Denaturation | Anti-inflammatory | Non-steroidal anti-inflammatory |
Mechanistic Insights: Kinase Inhibition
To understand the structural causality behind indazole's success, we must examine its behavior within the kinase domain. In VEGFR2 inhibition, for example, the indazole core mimics the adenine ring of ATP. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of a hinge region residue (e.g., Glu917), while the N2 atom acts as a hydrogen bond acceptor for the backbone amide of Cys919[6]. This dual interaction anchors the molecule, allowing functional groups attached to the indazole to project into adjacent hydrophobic pockets, blocking downstream angiogenesis signaling[1].
Mechanism of action for indazole-based VEGFR inhibitors blocking tumor angiogenesis.
Synthetic Protocol: Metal-Free Construction of 1H-Indazoles
Traditional methods for synthesizing indazoles often rely on the condensation of toxic hydrazine derivatives under harsh conditions or the use of transition-metal catalysts (e.g., Pd, Cu)[7]. In late-stage drug development, transition metals pose a significant challenge due to the strict regulatory limits on heavy metal contamination in final Active Pharmaceutical Ingredients (APIs)[8].
To circumvent this, the following protocol details a robust, scalable, and metal-free intramolecular electrophilic amination starting from readily available 2'-aminoacetophenones[8].
Metal-free, two-step one-pot synthetic workflow for 1H-indazole derivatives.
Step-by-Step Methodology
Step 1: Oxime Formation
-
Procedure: To a round-bottom flask, add 2'-aminoacetophenone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of ethanol and water. Stir at room temperature for 2 hours.
-
Causality: Hydroxylamine condenses with the ketone to form an oxime. This step is critical because the oxime hydroxyl group will later be converted into a leaving group, setting the stage for N-N bond formation.
Step 2: Oxime Activation
-
Procedure: Cool the reaction mixture to 0–5 °C using an ice bath. Add triethylamine (3.0 eq) dropwise. Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) over 30 minutes, strictly maintaining the temperature below 5 °C[8].
-
Causality: MsCl converts the relatively poor hydroxyl leaving group of the oxime into a highly reactive mesylate. Temperature control is paramount here; if the reaction overheats, the mesylate may undergo premature, unwanted side reactions (e.g., Beckmann rearrangement) rather than the desired cyclization.
Step 3: Base-Mediated Cyclization
-
Procedure: Continue stirring the solution at 0–5 °C for 1.5 hours[8].
-
Causality: The triethylamine serves a dual purpose: it neutralizes the HCl generated during mesylation and deprotonates the aniline amine. The deprotonated amine acts as a nucleophile, attacking the electrophilic nitrogen of the activated oxime, expelling the mesylate, and closing the indazole ring.
Step 4: Self-Validating Workup & Purification
-
Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active oxime spot and the appearance of a lower Rf spot indicates successful cyclization. Confirm product identity via LC-MS (m/z [M+H]+).
Biological Evaluation: TR-FRET Kinase Assay Protocol
Once novel indazole derivatives are synthesized, their target engagement must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling.
Causality of the Assay Design: TR-FRET utilizes a time delay before measuring fluorescence. This completely eliminates short-lived background autofluorescence commonly exhibited by small-molecule library compounds, ensuring high signal-to-noise ratios and preventing false positives.
Step-by-Step Methodology (VEGFR2 Inhibition)
-
Compound Preparation: Serially dilute the indazole test compounds in 100% DMSO. Transfer to a 384-well assay plate and dilute with aqueous kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality: Pre-dilution ensures compound solubility while keeping the final assay DMSO concentration below 1%, preventing solvent-induced enzyme denaturation.
-
-
Enzyme-Substrate Incubation: Add recombinant VEGFR2 kinase and a biotinylated poly-GT peptide substrate to the wells. Incubate at room temperature for 15 minutes.
-
Causality: Pre-incubation allows the indazole inhibitor to reach binding equilibrium within the ATP pocket before the competitive substrate (ATP) is introduced.
-
-
Reaction Initiation: Add ATP (at its predetermined Km concentration) to initiate the reaction. Incubate for 60 minutes.
-
Quenching & Detection: Add a detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).
-
Causality: EDTA instantly stops the reaction by chelating Mg2+, an essential cofactor for kinase activity. The Streptavidin binds the biotinylated substrate, and the Eu-antibody binds the phosphorylated tyrosine. When in close proximity, excitation of Europium transfers energy to APC, generating a measurable FRET signal.
-
-
Validation Checkpoint: Calculate the Z'-factor using high-control (DMSO only) and low-control (reference inhibitor, e.g., Pazopanib at 10 µM) wells. A Z'-factor > 0.5 validates the assay's robustness and suitability for IC50 determination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Functionalization of Indazole-3-Carboxylic Acid in Drug Discovery
Executive Summary & Strategic Context
Indazole-3-carboxylic acid (I3CA) and its derivatives are privileged scaffolds in medicinal chemistry. They form the core pharmacophore for a vast array of therapeutics, including calcium-release activated calcium (CRAC) channel blockers, antispermatogenic agents (e.g., Lonidamine analogs), and synthetic cannabinoid receptor agonists (SCRAs)[1][2].
The primary synthetic bottleneck in utilizing the indazole scaffold is regioselectivity . Because indazoles exhibit annular tautomerism (1H vs. 2H), functionalization often yields a mixture of N1 and N2 isomers, complicating isolation and severely depressing yields. Furthermore, advanced drug development increasingly relies on late-stage C-H functionalization to explore structure-activity relationships (SAR) without rebuilding the core[3][4]. This guide provides field-proven, self-validating protocols for the regioselective functionalization of I3CA, detailing the mechanistic causality behind every reagent choice.
Mechanistic Insights: The Regioselectivity Challenge
Deprotonation of I3CA yields an ambident indazolide anion. Alkylation at the N1 position is generally under thermodynamic control because it preserves the full aromaticity of the benzenoid ring. Conversely, N2 alkylation results in an ortho-quinoid structure, which is less stable but can be favored under kinetic control [5].
Causality in Reaction Design:
-
Base and Solvent Effects: We utilize Sodium Hydride (NaH) in Tetrahydrofuran (THF) rather than weaker bases (like K₂CO₃) in polar aprotic solvents (like DMF). NaH ensures irreversible, complete deprotonation. THF, being less polar than DMF, maintains a tighter ion pair between the sodium cation and the indazolide anion, which strongly directs incoming electrophiles to the N1 position[5].
-
Steric and Electronic Overrides: If the indazole bears bulky or strongly electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me), the N1 position becomes sterically blocked and electronically deactivated. In these specific cases, the reaction pathway flips to favor N2-alkylation (>96% selectivity)[5].
Caption: Mechanistic divergence of indazole alkylation based on C7 steric and electronic factors.
Experimental Protocols
Protocol A: Highly Regioselective N1-Alkylation of I3CA
This protocol is optimized to achieve >99% N1-regioselectivity for standard I3CA substrates, a critical requirement for forensic standard production and pharmaceutical scale-up[5][6].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add indazole-3-carboxylic acid (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 2.2 equiv) in small portions. Causality: 2.2 equivalents are strictly required to deprotonate both the highly acidic carboxylic acid proton and the N1-H proton.
-
Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Self-Validation: The reaction is ready for the next step only when H₂ gas evolution completely ceases, indicating full formation of the dianion.
-
Alkylation: Re-cool the flask to 0 °C. Dropwise add the alkylating agent (e.g., 1-bromobutane or 2,4-dichlorobenzyl chloride, 1.1 equiv) dissolved in 5 mL of anhydrous THF.
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor completion via LC-MS.
-
Workup & Isolation: Quench the reaction carefully with ice-cold water (10 mL) to destroy unreacted NaH. Wash the aqueous layer with diethyl ether to remove mineral oil. Acidify the aqueous layer to pH 2–3 using 1M HCl. Self-Validation: The 1-alkyl-1H-indazole-3-carboxylic acid will precipitate out of solution as a white/off-white solid. Filter, wash with cold water, and dry in vacuo.
Table 1: Influence of Substituents on N1/N2 Regioselectivity (NaH/THF System)
| Indazole Substrate | Alkylating Agent | Yield (%) | N1:N2 Ratio |
| Indazole-3-carboxylic acid | 1-Bromobutane | 88 | > 99:1 |
| Indazole-3-carboxylic acid | 2,4-Dichlorobenzyl chloride | 92 | > 99:1 |
| 7-Nitroindazole-3-carboxylic acid | 1-Bromopentane | 75 | < 4:96 |
| 7-Methoxycarbonylindazole-3-carboxylic acid | 1-Bromobutane | 81 | < 4:96 |
| (Data synthesized from optimized forensic and pharmaceutical literature[1][5]) |
Protocol B: C3-Amide Cross-Coupling (Synthesis of Indazole-3-carboxamides)
Functionalization at the C3 position via amide coupling is a foundational step in synthesizing CRAC channel blockers[1] and novel SCRA derivatives[6][7].
Causality in Reaction Design: We utilize HATU over older reagents (like DCC/HOBt) because HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This rapid kinetics prevents the degradation of the indazole core and minimizes epimerization. DIPEA is selected as the base because its steric bulk makes it non-nucleophilic, preventing it from competing with the target amine during the coupling phase[8].
Step-by-Step Methodology:
-
Activation: To a stirred solution of 1-alkyl-1H-indazole-3-carboxylic acid (1.0 equiv, 1.15 mmol) in anhydrous DMF (10 mL), add HATU (2.0 equiv) and DIPEA (3.0 equiv).
-
Intermediate Formation: Stir at room temperature for 15–30 minutes. Self-Validation: The solution will transition to a distinct pale yellow color, confirming the formation of the HOAt active ester.
-
Coupling: Add the desired commercial amine (aromatic or aliphatic, 2.0 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 8–16 hours.
-
Workup: Pour the reaction mixture into 50 mL of crushed ice/water. Extract the aqueous solution with Ethyl Acetate (4 × 20 mL).
-
Purification: Wash the combined organic layers sequentially with 10% NaHCO₃ (to remove acidic byproducts) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the target 3-carboxamide[8].
Caption: Workflow for the HATU-mediated C3-amide cross-coupling of indazole derivatives.
Protocol C: Advanced Transition-Metal Catalyzed C-H Functionalization
To achieve structural diversity without relying on pre-halogenated starting materials, direct C-H functionalization of the indazole benzenoid ring (C4–C7) is employed. The C3-carboxylate acts as an endogenous directing group for transition metals[3][4].
Step-by-Step Methodology (Silver-Mediated Oxidative C-H Amination):
-
Setup: In an oven-dried Schlenk tube, combine the indazole-3-carboxylate substrate (1.0 equiv), Ag₂CO₃ (2.0 equiv, acting as both oxidant and mediator), and the amine source (1.5 equiv)[9].
-
Solvent: Suspend the mixture in a non-coordinating solvent (e.g., Toluene or 1,2-Dichloroethane, 0.1 M). Causality: Non-coordinating solvents ensure the metal center remains available to interact with the C3-directing group and the C-H bond.
-
Reaction: Seal the tube and heat to 110 °C under an argon atmosphere for 24 hours.
-
Isolation: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via silica gel chromatography[9].
References
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites ResearchGate URL
- Royal Society of Chemistry (RSC)
- University College Cork (UCC)
- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
- National Institutes of Health (NIH / PMC)
- Direct Catalytic Functionalization of Indazole Derivatives ResearchGate URL
- Synthesis of 1H-Indazoles via Silver(I)
- 1-Halobenzyl-1H-indazole-3-carboxylic acids.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Der Pharma Chemica URL
Sources
- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Boc-protection of 3-methyl-1H-indazole.
The synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a critical transformation in the development of kinase inhibitors and β3 -adrenergic receptor agonists. However, the annular tautomerism of the indazole core frequently leads to regioselectivity issues (N1 vs. N2 protection), sluggish kinetics, and purification losses. This guide provides a self-validating experimental framework, mechanistic insights, and targeted troubleshooting to ensure high-yielding, regioselective synthesis.
Mechanistic Framework: Regioselectivity & Catalysis
Indazoles possess two non-equivalent nitrogen atoms (N1 and N2), existing in an equilibrium of 1H and 2H tautomers. While the 1H-tautomer is thermodynamically favored , indiscriminate deprotonation using strong bases (e.g., NaH) generates a delocalized indazolide anion, leading to poor regioselectivity .
To exclusively synthesize the N1-Boc isomer, the reaction must be kept under thermodynamic control using mild bases and nucleophilic catalysis. The addition of 4-Dimethylaminopyridine (DMAP) forms a highly reactive N-Boc pyridinium intermediate. Because the N2 position is sterically hindered by the adjacent C3-methyl group, the bulky Boc electrophile is directed almost exclusively to the N1 position .
Fig 1: Regioselective N1-Boc protection pathway of 3-methyl-1H-indazole via DMAP catalysis.
Self-Validating Standard Operating Procedure (SOP)
This protocol is optimized for high N1-selectivity and incorporates built-in visual and analytical checks to validate the reaction at every stage .
Scale: 10.0 mmol Reagents: 3-Methyl-1H-indazole (1.0 eq), Di-tert-butyl dicarbonate (Boc 2 O, 1.2 eq), Triethylamine (TEA, 1.5 eq), DMAP (0.1 eq), Anhydrous THF (20 mL).
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a flame-dried, nitrogen-purged flask with 3-methyl-1H-indazole (1.32 g, 10.0 mmol) and anhydrous THF (20 mL).
-
Validation Check: The solution must be completely clear. Any turbidity indicates moisture or degraded starting material.
-
-
Catalyst & Base Addition: Add TEA (2.1 mL, 15.0 mmol) followed by DMAP (122 mg, 1.0 mmol). Stir for 5 minutes at room temperature.
-
Causality: TEA acts as a non-nucleophilic acid scavenger, while DMAP serves as the nucleophilic catalyst to activate Boc 2 O.
-
-
Electrophile Addition: Cool the flask to 0 °C. Add Boc 2 O (2.62 g, 12.0 mmol) dropwise over 10 minutes.
-
Validation Check: Observe mild effervescence. The evolution of CO 2 gas is a direct stoichiometric indicator that the N-Boc pyridinium active ester is forming and reacting.
-
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting material ( Rf≈0.2 ) should completely disappear, replaced by a single major UV-active spot for the N1-Boc product ( Rf≈0.6 ).
-
-
Selective Quench: Dilute the mixture with EtOAc (40 mL) and wash with 5% aqueous citric acid (2 × 20 mL).
-
Causality: Citric acid (pH ~4) selectively protonates and removes DMAP and TEA into the aqueous layer without hydrolyzing the acid-sensitive Boc group (which would occur if strong acids like HCl were used).
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via flash chromatography (neutralized silica) to afford the product as a white solid.
Empirical Data: Optimization of Reaction Conditions
The choice of base and solvent dictates the regiochemical outcome. The table below summarizes quantitative data from optimization studies, demonstrating why mild bases under thermodynamic control are required for N1-selectivity.
| Reaction System | Base / Catalyst | Temperature | Time | Conversion | N1:N2 Ratio |
| THF | TEA / DMAP (0.1 eq) | 25 °C | 4 h | >95% | >95:5 |
| DCM | TEA / DMAP (0.1 eq) | 25 °C | 4 h | 90% | >95:5 |
| DMF | NaH (1.2 eq) | 0 °C to 25 °C | 2 h | >95% | 60:40 |
| MeCN | DMAP (1.0 eq) | 25 °C | 2 h | 85% | 90:10 |
Troubleshooting & FAQs
Q1: Why am I getting a mixture of N1 and N2 Boc-protected isomers? A: You are likely using conditions that are too basic (e.g., NaH, KOH) or lacking a nucleophilic catalyst. Strong bases deprotonate the indazole to form a highly reactive, delocalized anion that attacks electrophiles indiscriminately . Switch to the TEA/DMAP system. The steric bulk of the Boc group combined with the C3-methyl group naturally drives the equilibrium toward the less hindered N1 position under mild conditions.
Q2: The reaction is sluggish, and I see unreacted 3-methyl-1H-indazole on my TLC. How can I drive it to completion? A: Indazole nitrogens are relatively poor nucleophiles. If the reaction stalls:
-
Check your DMAP: Ensure you added at least 0.1 equivalents. Without DMAP, the uncatalyzed reaction between indazole and Boc 2 O is extremely slow.
-
Check your Boc 2 O quality: Boc 2 O degrades into tert-butanol and CO 2 upon exposure to atmospheric moisture. If your Boc 2 O is old or stored improperly, it may have lost its active titer. Add an additional 0.5 eq of fresh Boc 2 O.
Q3: My product degrades back to the starting material during silica gel chromatography. What is wrong? A: The Boc protecting group is inherently acid-labile. Standard silica gel is slightly acidic (pH ~5.0-5.5), which can catalyze the premature cleavage of the tert-butyl carbamate during column chromatography. Fix: Pre-treat your silica gel by flushing the column with 1% TEA in Hexane before loading your sample, or switch to neutral alumina for purification.
Q4: How do I definitively distinguish the N1-Boc isomer from the N2-Boc isomer using NMR? A: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for this validation .
-
N1-Boc Isomer: The tert-butyl protons (~1.6 ppm) will not show a strong NOE correlation to the C3-methyl protons (~2.5 ppm) due to spatial distance.
-
N2-Boc Isomer: The tert-butyl protons will show a strong, distinct NOE cross-peak with the C3-methyl protons, confirming adjacent spatial proximity.
References
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions The Journal of Organic Chemistry, 2009. URL:[Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles The Journal of Organic Chemistry, 2006. URL:[Link]
-
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer Journal of Medicinal Chemistry, 2021. URL:[Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Beilstein Journal of Organic Chemistry, 2024. URL:[Link]
Strategies to increase the yield of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Welcome to the Synthesis & Functionalization Technical Support Center . This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and regioselectivity of tert-Butyl 3-methyl-1H-indazole-1-carboxylate.
Below, you will find field-proven troubleshooting FAQs, quantitative comparative data, and a self-validating standard operating procedure (SOP) grounded in authoritative mechanistic principles.
PART 1: Troubleshooting Guide & FAQs
Q1: My reaction is stalling with a significant amount of unreacted 3-methyl-1H-indazole. How do I drive it to completion? The Causality: The direct reaction between an indazole and Di-tert-butyl dicarbonate (Boc₂O) is kinetically slow due to the weak nucleophilicity of the indazole nitrogens. If you are only using a general base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), the reaction will stall. The Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[1]. DMAP attacks Boc₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward the indazole ring than Boc₂O itself. Adding just 0.1 equivalents of DMAP alongside 1.5 equivalents of TEA in Tetrahydrofuran (THF) or Acetonitrile (MeCN) will drive the reaction to >95% conversion within 2–4 hours.
Q2: I am observing two distinct product spots on my TLC/LC-MS. Am I getting a mixture of N1 and N2 Boc protection? The Causality: Indazoles exhibit annular tautomerism, meaning both the N1 and N2 positions can act as nucleophiles. Under strictly kinetic conditions, or if the wrong base is used, you may trap the N2-protected isomer. However, the presence of the methyl group at the C3 position creates severe steric hindrance directly adjacent to the N2 nitrogen. The Solution: You must ensure the reaction is under thermodynamic control . The bulky tert-butoxycarbonyl (Boc) group experiences massive steric clash with the C3-methyl group if it attaches to N2. By using DMAP/TEA and allowing the reaction to stir at room temperature (or slightly elevated to 40°C), the system dynamically equilibrates to the thermodynamically favored, less sterically hindered N1-Boc isomer[2].
Q3: My LC-MS shows 100% conversion to the N1-Boc product, but my isolated yield drops to 50% after aqueous workup. Where is my product going? The Causality: This is the most common point of failure. The N1-Boc group on an indazole forms an acyl-azole (carbamate) linkage, which is significantly more chemically labile than a standard aliphatic Boc-protected amine. If you wash your organic layer with strong aqueous acids (e.g., 1M HCl) to remove the residual DMAP and TEA, you will prematurely hydrolyze the Boc group back to the starting material. The Solution: Switch to a mild acidic wash . Quench and wash the reaction mixture using saturated aqueous citric acid[1] or 5% KHSO₄. These weak acids are perfectly tuned to protonate and partition the aliphatic amines (TEA, DMAP) into the aqueous layer without cleaving the sensitive N1-Boc protecting group.
PART 2: Quantitative Data & Condition Optimization
To illustrate the causality of reagent selection, the following table summarizes the expected outcomes based on different reaction parameters for the synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate.
| Base System | Solvent | Workup Acid | Conversion (%) | N1:N2 Ratio | Isolated Yield (%) |
| TEA (1.5 eq) | THF | 1M HCl | < 40% | 80:20 | < 20% (Hydrolysis) |
| NaH (1.2 eq) | DMF | NH₄Cl (sat) | > 95% | 60:40 | 55% (Kinetic mix) |
| DMAP (0.1 eq) + TEA (1.5 eq) | THF | Citric Acid (sat) | > 98% | > 99:1 | 88 - 92% [1] |
| DMAP (0.1 eq) + TEA (1.5 eq) | MeCN | Citric Acid (sat) | > 95% | > 95:5 | 85% |
PART 3: Experimental Protocol (SOP)
This self-validating protocol ensures high yield and strict N1 regioselectivity by leveraging thermodynamic control and a mild workup[1].
Reagents:
-
5-Bromo-3-methyl-1H-indazole or 3-methyl-1H-indazole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.5 M relative to indazole)
Step-by-Step Methodology:
-
System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert nitrogen or argon atmosphere.
-
Dissolution: Add 3-methyl-1H-indazole (1.0 eq) to the flask and dissolve in anhydrous THF to achieve a 0.5 M solution.
-
Base Addition: Inject TEA (1.5 eq) into the stirring solution. Add DMAP (0.1 eq) as a solid. Stir for 5 minutes at room temperature (20–25 °C).
-
Electrophile Addition: Weigh Boc₂O (1.5 eq) and dissolve it in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent thermal spiking.
-
Thermodynamic Equilibration: Stir the reaction mixture at room temperature for 4 hours. Self-Validation Check: Monitor by TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. The reaction is complete when the lower-Rf starting material spot disappears.
-
Mild Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EA) (double the reaction volume). Transfer to a separatory funnel and wash with saturated aqueous citric acid (2 × 0.5 volumes) to remove TEA and DMAP without cleaving the Boc group[1].
-
Final Polish: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 0.5 volumes) to neutralize residual citric acid, followed by brine (1 × 0.5 volumes).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford tert-Butyl 3-methyl-1H-indazole-1-carboxylate as a solid.
PART 4: Mechanistic & Workflow Visualizations
Yield Optimization & Troubleshooting Decision Tree
This diagram outlines the logical workflow for diagnosing and resolving yield drops during this specific functionalization.
Caption: Decision tree for troubleshooting low yields in indazole Boc-protection workflows.
Mechanistic Pathway & Regioselectivity Control
This diagram illustrates the causality behind DMAP catalysis and how steric hindrance dictates N1 regioselectivity.
Caption: DMAP-catalyzed activation of Boc2O and steric direction of N1 vs N2 regioselectivity.
PART 5: References
-
[1] Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
[2] Strategies for Heteroaromatic Borylation. Durham E-Theses. Available at:[Link]
-
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]
Sources
Technical Support Center: Prevention of Byproduct Formation in Indazole Synthesis
Welcome to the Indazole Synthesis Technical Support Center. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, but its synthesis is notoriously plagued by poor selectivity. Because the indazole core exhibits annular tautomerism (existing in equilibrium between 1H and 2H forms), standard functionalization often yields a frustrating mixture of regioisomers, over-alkylated species, and dimeric byproducts.
This guide abandons rigid templates to provide a field-proven, causality-driven approach to troubleshooting. Every solution provided here explains why a byproduct forms and how to construct a self-validating experimental system to prevent it.
Part 1: Core Troubleshooting & FAQs
Q: Why do my N-alkylation reactions consistently yield a mixture of N1 and N2 regioisomers, and how can I drive the reaction to exclusively form the N1-alkylated product?
The Causality: Direct alkylation of indazoles is a battle between kinetic and thermodynamic control. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. However, using weak bases (like K2CO3 ) in polar aprotic solvents (like DMF) often leads to a kinetic mixture of both N1 and N2 alkylated byproducts[1].
The Solution: To prevent N2 byproduct formation, you must shift the reaction strictly to thermodynamic control. The gold standard is using Sodium Hydride (NaH) in Tetrahydrofuran (THF)[2]. The sodium cation ( Na+ ) plays a mechanistic role by coordinating with the N2 atom and any electron-rich substituents at the C3 position. This chelation creates a steric shield around N2, forcing the electrophile to attack the N1 position. For substrates like 3-carboxymethyl or 3-tert-butyl indazoles, this method achieves >99% N1 regioselectivity[2].
Q: I actually need the 2H-indazole (N2-alkylated) derivative. How can I selectively synthesize it without generating massive amounts of the N1 byproduct?
The Causality: Forcing alkylation to the N2 position fights the intrinsic thermodynamic preference of the molecule. Under standard conditions (like Mitsunobu coupling), you will only get moderate N2 preference (e.g., 2.5:1 ratio)[2].
The Solution: You have two strategic options:
-
Steric Blocking: Introduce a bulky or electron-withdrawing group at the C7 position (e.g., C7- NO2 or CO2Me ). This physically blocks the N1 position, conferring ≥96% N2 regioselectivity even under NaH/THF conditions[2].
-
De Novo Ring Construction: Bypass direct alkylation entirely. Use a reductive cyclization approach, such as the Cadogan reaction. By treating ortho-imino-nitrobenzenes with tri-n-butylphosphine, you construct the ring around the pre-existing N2-substituent, completely eliminating the possibility of N1 byproduct formation[3].
Q: During the condensation of 2-fluorobenzaldehyde with methylhydrazine, I am observing a high-molecular-weight byproduct. What is it, and how do I prevent it?
The Causality: You are observing an azine dimer. This occurs when the intermediate hydrazone fails to cyclize quickly and instead condenses with a second molecule of the starting aldehyde. This is a notorious byproduct in both flow chemistry and batch syntheses when using protic or ethereal solvents (like ethanol, methanol, or dioxane)[4].
The Solution: Solvent selection is critical. Switch to highly polar aprotic solvents like N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP). These solvents stabilize the transition state for the intramolecular Ullmann-type ring closure, accelerating the desired cyclization and effectively trapping the intermediate before intermolecular dimerization can occur[4].
Part 2: Quantitative Data on Regioselectivity
To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and regioisomeric byproduct formation.
| Substrate | Reagents / Solvent | Major Product | Selectivity (N1:N2) | Mechanistic Causality |
| 1H-Indazole | K2CO3 / DMF | Mixture | ~ 1:1 | Weak base fails to establish thermodynamic control; kinetic attack dominates. |
| 1H-Indazole | NaH / THF | N1-Alkylated | > 99:1 | Na+ chelation blocks N2; thermodynamic control heavily favors N1[2]. |
| 3-Substituted Indazole | NaH / THF | N1-Alkylated | > 99:1 | Electron-rich C3 oxygen coordinates with Na+ , perfectly shielding N2[2]. |
| 7- NO2 Indazole | NaH / THF | N2-Alkylated | < 1:99 | Severe steric hindrance at C7 physically blocks the N1 position[2]. |
| 1H-Indazole | DIAD, PPh3 / THF | N2-Alkylated | 1:2.5 | Mitsunobu conditions favor kinetic attack at the more nucleophilic N2[2]. |
Part 3: Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodologies include self-validating checkpoints to ensure you are on the right track before committing to purification.
Protocol A: Regioselective N1-Alkylation (NaH/THF Method)
Designed to prevent N2-alkylation byproducts.
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Self-Validation Checkpoint: You must observe immediate hydrogen gas evolution (bubbling). Stir at 0 °C for 30 minutes until bubbling completely ceases. This visual cue confirms the thermodynamic enolate equivalent is locked and ready.
-
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS. The desired N1-alkylated product will typically elute later than the N2-isomer on a reverse-phase C18 column due to a lower overall dipole moment.
-
-
Quench & Purification: Quench slowly with saturated aqueous NH4Cl . Extract with Ethyl Acetate, dry over Na2SO4 , and purify via silica gel chromatography.
Protocol B: One-Pot Synthesis of 2H-Indazoles (Cadogan Reductive Cyclization)
Designed to completely eliminate N1-alkylation byproducts.
-
Imine Formation: In a sealed tube, combine the ortho-nitrobenzaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in isopropanol (i-PrOH). Stir at room temperature until imine condensation is complete (monitor by TLC).
-
Reductive Cyclization: Add tri-n-butylphosphine (2.5 equiv) directly to the reaction mixture. Heat the solution to 50 °C for 3 hours[3].
-
Self-Validation Checkpoint: The bright yellow color of the ortho-imino-nitrobenzene will fade. On TLC, the starting material will disappear, replaced by a highly UV-active spot (the 2H-indazole) and a highly polar spot at the baseline (tri-n-butylphosphine oxide byproduct).
-
-
Isolation: Concentrate the mixture under reduced pressure and purify directly via column chromatography to isolate the pure 2H-indazole.
Part 4: Visualizing the Logic
Troubleshooting workflow for resolving N1/N2 regioselectivity issues in indazole synthesis.
Mechanistic divergence pathways for N1 versus N2 indazole alkylation.
References
-
National Institutes of Health (PMC). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution". Available at:[Link]
-
American Chemical Society (ACS). "A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor". Available at:[Link]
-
American Chemical Society (ACS). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization". Available at: [Link]
Sources
Troubleshooting guide for indazole Suzuki and Buchwald-Hartwig coupling reactions
Indazole Cross-Coupling Diagnostics: A Senior Application Scientist’s Guide to Suzuki and Buchwald-Hartwig Reactions
Welcome to the Technical Support Center for indazole functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique electronic and steric challenges posed by the indazole core. Indazoles are privileged scaffolds in drug discovery, but their acidic N-H protons, tautomeric nature (1H vs. 2H), and electron-rich/deficient microenvironments often derail standard palladium-catalyzed cross-coupling protocols.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for Suzuki-Miyaura and Buchwald-Hartwig reactions.
PART 1: The Mechanistic Blueprint & Failure Point Analysis
To troubleshoot effectively, we must first understand where the catalytic cycle stalls. The indazole nucleus can actively interfere with palladium catalysts, primarily through off-cycle coordination or by altering the electronics of the oxidative addition complex.
Caption: Pd-Catalytic Cycle & Common Indazole Coupling Failure Points
PART 2: Suzuki-Miyaura Cross-Coupling of Indazoles
FAQ 1: Why does my Suzuki coupling fail completely when using an unprotected indazole?
The Causality: Unprotected nitrogen-rich heterocycles like indazoles are notorious for poisoning palladium catalysts. The acidic N-H proton is easily deprotonated, allowing the indazolyl anion to bind tightly to the Pd(II) intermediate. This forms a stable, off-cycle bis-azolate palladium complex that halts transmetalation[1]. The Solution: You have two options. The traditional route is to protect the indazole (e.g., THP, SEM, or Boc). However, if you must couple an unprotected indazole, you must use highly sterically hindered, electron-rich biarylphosphine ligands like SPhos or XPhos . The extreme steric bulk of these ligands prevents the formation of the inactive bis-azolate Pd(II) complex, forcing the catalytic cycle forward. Additionally, increasing the temperature to 100 °C and using 2.0 equivalents of the boronic acid is highly recommended[1].
FAQ 2: I protected my nitro-indazole with a Boc group, but during the Suzuki coupling, I only isolate N-deprotected starting material. Why?
The Causality: The powerful electron-withdrawing nature of the nitro group (especially at the C5 or C7 position) highly stabilizes the indazolyl anion generated during the reaction. Under the basic conditions of a Suzuki coupling (e.g., K₂CO₃ or Na₂CO₃), this thermodynamic sink drives rapid thermal N-Boc deprotection before transmetalation can occur[2]. The Solution: Do not use Boc protection for strongly electron-deficient indazoles. Surprisingly, unprotected 3-iodo-5-nitroindazole is actually more reactive toward Suzuki coupling than its protected counterpart because the nitro group sufficiently lowers the pKa and alters the binding affinity to Pd. Switch to the unprotected substrate or use a more robust protecting group like SEM[2].
FAQ 3: I am observing significant protodehalogenation (loss of iodine/bromine) instead of my desired product. How do I fix this?
The Causality: Protodehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination or abstracts a hydrogen atom from the solvent or base, followed by reductive elimination[3]. The Solution: Switch to an aprotic solvent (e.g., strictly anhydrous 1,4-dioxane or toluene) and a non-coordinating base (e.g., Cs₂CO₃). If the issue persists, switch your boron source from a boronic acid to a pinacol boronate ester, which alters the transmetalation kinetics and often suppresses this side reaction[3].
Quantitative Data: Suzuki Optimization Matrix
| Parameter | Standard Choice | Troubleshooting Alternative | Mechanistic Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos / SPhos | Bulky ligands prevent off-cycle Pd-azolate coordination[1]. |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Stronger, less solvated bases accelerate transmetalation for sterically hindered substrates[3]. |
| Boron Source | Boronic Acid | Pinacol Boronate Ester | Esters reduce protodehalogenation and homocoupling side reactions[3]. |
| Temperature | 80 °C | 100–120 °C (Microwave) | Overcomes the high activation energy barrier of hindered C3/C7 indazole positions[3]. |
Protocol 1: Self-Validating Suzuki-Miyaura Workflow for Unprotected Indazoles
This protocol is engineered to bypass Pd-poisoning using steric exclusion.
-
Preparation: In an oven-dried Schlenk tube, combine the unprotected halo-indazole (1.0 equiv), arylboronic acid (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Self-Validation: Failure to thoroughly degas will result in rapid blackening of the solution (Pd-black formation) and boronic acid homocoupling.
-
Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 ratio, 0.2 M concentration). The trace water is essential to solubilize the phosphate base and activate the boronic acid.
-
Reaction: Heat the mixture to 100 °C for 12–24 hours under vigorous stirring[1].
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd-black, and concentrate for column chromatography.
PART 3: Buchwald-Hartwig Amination of Indazoles
FAQ 4: How do I select the right ligand for C-N coupling on a halogenated indazole?
The Causality: The Buchwald-Hartwig amination is exquisitely sensitive to the steric profile of the amine nucleophile. If the ligand is too small, bis-amine coordination to Pd(II) occurs, stalling the reaction. If it is too bulky, the amine cannot bind[4]. The Solution: Ligand selection must be dictated by the amine class:
-
Primary Amines: Use BrettPhos or tBuBrettPhos . These ligands are specifically engineered to favor mono-amine coordination and accelerate reductive elimination for primary amines[4].
-
Secondary Amines: Use RuPhos . Its specific bite angle and steric profile perfectly accommodate the bulk of secondary amines without stalling[4].
FAQ 5: What if I want to N-arylate the indazole core itself (forming a bond at N1 or N2)?
The Causality: Indazoles are ambident nucleophiles. N-arylation requires the indazole to act as the nucleophile attacking an external aryl halide. The challenge is achieving regioselectivity (N1 vs N2) and preventing catalyst deactivation. The Solution: Use tBuXPhos . This ligand is explicitly designed for the N-arylation of indazoles and related azoles. It provides the necessary electron density to the Pd center to facilitate oxidative addition of the aryl halide while maintaining enough steric bulk to prevent the indazole from permanently poisoning the catalyst[4].
Caption: Ligand Selection Logic for Indazole Buchwald-Hartwig Amination
Quantitative Data: Buchwald-Hartwig Ligand & Base Selection
| Coupling Type | Preferred Ligand | Preferred Base | Mechanistic Rationale |
| Primary Amine | BrettPhos | NaOtBu or LiHMDS | BrettPhos selectively binds primary amines; LiHMDS provides proton tolerance (e.g., for -OH groups)[4]. |
| Secondary Amine | RuPhos | NaOtBu | RuPhos accommodates the steric bulk of secondary amines during transmetalation[4]. |
| Indazole N-Arylation | tBuXPhos | K₃PO₄ or K₂CO₃ | tBuXPhos prevents Pd-poisoning by the indazole; weaker bases prevent functional group degradation[4]. |
Protocol 2: Self-Validating Buchwald-Hartwig Workflow
This protocol utilizes pre-catalysts to ensure accurate active Pd(0) generation.
-
Preparation: In a glovebox or under strict Schlenk conditions, combine the halo-indazole (1.0 equiv), the amine (1.2–1.5 equiv), and NaOtBu (1.5 equiv)[5].
-
Catalyst Addition: Add the appropriate Pd-precatalyst (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3) at 2–5 mol%. Self-Validation: Using G3/G4 precatalysts ensures a 1:1 Pd-to-ligand ratio and rapid generation of the active Pd(0) species upon mild base activation, eliminating the variable induction periods seen with Pd(OAc)₂.
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (5-10 mL per mmol)[5].
-
Reaction: Seal the vessel and heat to 80–110 °C for 4–24 hours[5].
-
Monitoring & Workup: Monitor via LC-MS. Once the aryl halide is consumed, cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize the strong base), extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography[5].
References
-
Wang, C., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PMC / NIH. Available at: [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at: [Link]
-
MDPI. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules. Available at:[Link]
Sources
Technical Support Center: Purification of Polar Indazole Derivatives
Welcome to the Advanced Troubleshooting Guide for Indazole Purification. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate polar indazole derivatives (such as aminoindazoles, hydroxylated indazoles, and poly-heteroatom substituted analogs). While indazoles are highly privileged pharmacophores in kinase inhibitor development, their basicity, tautomerism, and strong hydrogen-bonding capabilities make them notoriously difficult to purify using standard chromatographic methods.
This guide provides field-proven, causality-driven solutions to overcome severe tailing, poor recovery, and co-elution.
Diagnostic Purification Workflow
Before diving into specific troubleshooting steps, use the decision matrix below to determine the optimal chromatographic strategy based on the physicochemical properties of your crude indazole mixture.
Decision matrix for selecting the optimal chromatographic strategy for polar indazoles.
Troubleshooting Guides & Methodologies
Issue 1: Severe Peak Tailing and Irreversible Adsorption on Silica Gel
Q: When purifying my 3-aminoindazole derivative via normal-phase flash chromatography, the product streaks across the TLC plate and tails severely on the column, resulting in poor recovery. How can I fix this?
The Science (Causality): Indazoles possess a pyrazole-fused benzene ring. While the parent indazole is only weakly basic, polar derivatives (such as 3-aminoindazoles) exhibit significantly increased basicity. Standard bare silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.5). The basic nitrogen atoms of your indazole interact strongly with these deprotonated silanols via ion-exchange and strong hydrogen bonding[1]. This secondary interaction causes slow sorption-desorption kinetics, manifesting as severe peak tailing, band broadening, and irreversible adsorption.
The Solution: You must mask the acidic silanols. This is achieved by adding a volatile basic modifier to the mobile phase, which competitively binds to the silanol active sites, allowing your analyte to elute based on true partitioning rather than ion-exchange[1].
Protocol 1: Normal-Phase Flash Chromatography with Silanol Masking
-
Mobile Phase Preparation: Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH). Add 0.5% (v/v) Triethylamine (TEA) to the polar modifier (MeOH)[1].
-
TLC Optimization: Run TLC plates using the TEA-containing solvent. Aim for a gradient (e.g., 0% to 10% MeOH in DCM with 0.5% TEA) that yields an Rf of 0.2–0.3. The TEA will immediately resolve streaking into tight, circular spots.
-
Column Equilibration (Critical Step): Pack and equilibrate the silica column with at least 5 column volumes (CV) of the initial mobile phase containing the basic modifier. This ensures the silica bed is fully saturated and the silanols are masked before the sample is introduced.
-
Dry Loading: Dissolve the crude indazole in a volatile solvent, add a small amount of silica gel, and evaporate to a free-flowing powder. Load this onto the column to prevent injection-solvent breakthrough[2].
-
Elution & Recovery: Run the optimized linear gradient (e.g., 2% to 8% MeOH in DCM over 20 CV)[1]. Post-purification, TEA can be removed by high-vacuum rotary evaporation or azeotropic distillation with toluene.
Issue 2: Poor Retention and Co-elution in Reversed-Phase HPLC
Q: I switched to preparative Reversed-Phase HPLC (RP-HPLC) to avoid silica tailing, but my highly polar indazole elutes near the void volume (t0) and co-elutes with polar impurities. How do I increase retention?
The Science (Causality): In standard RP-HPLC (traditional alkyl C18), retention is driven by dispersive hydrophobic interactions. Highly polar, basic indazoles are fully protonated in standard acidic mobile phases (e.g., 0.1% TFA or Formic Acid), making them extremely hydrophilic. Consequently, they partition poorly into the hydrophobic C18 layer and elute immediately. Furthermore, attempting to use 100% aqueous mobile phases to force retention on standard C18 leads to "phase collapse" (ligand matting), drastically reducing the active surface area[3].
The Solution: Employ a polar-embedded or polar-endcapped C18 stationary phase (e.g., AQUASIL C18) or a mixed-mode HILIC column. These columns possess hydrophilic sites within the alkyl chains, preventing phase collapse in 100% aqueous conditions and providing secondary hydrogen-bonding interactions that can double the retention of polar basic compounds[3]. Alternatively, mixed-mode columns incorporate both weak reversed-phase and ion-exchange mechanisms to retain basic molecules without relying solely on hydrophobicity[4].
Protocol 2: RP-HPLC Purification using Polar-Embedded C18
-
Column Selection: Select a polar-embedded C18 preparative column (e.g., 5 µm particle size).
-
Mobile Phase Setup:
-
Gradient Design: Start at 0% to 5% Solvent B. The polar-embedded phase allows stable operation at 100% aqueous without phase collapse[3]. Hold at 5% for 3 minutes to retain the polar indazole, then apply a shallow gradient to 40% B over 20 minutes.
-
Injection: Dissolve the sample in the initial mobile phase (or pure water) to prevent the sample solvent from acting as a strong eluent and dragging the analyte through the column.
-
Collection: Monitor at 254 nm and 280 nm. Lyophilize the collected aqueous fractions to obtain the pure salt.
Issue 3: Scaling Up and Minimizing Aqueous Waste
Q: Preparative RP-HPLC works, but removing massive volumes of water via lyophilization takes days. Is there a greener, faster alternative for scaling up polar indazole purification?
The Science (Causality): Preparative liquid chromatography is limited by the viscosity of liquid solvents, which restricts flow rates and generates large volumes of aqueous waste. Supercritical Fluid Chromatography (SFC) uses supercritical CO2 as the primary mobile phase. Because supercritical fluids have diffusion coefficients 3–10 times higher than liquids and much lower viscosity, mass transfer is exceptionally fast, allowing for high-efficiency separations in a fraction of the time[5].
The Solution: Preparative SFC with polar stationary phases. Modern SFC can easily separate mixtures ranging from non-polar to extremely polar, often exceeding the boundaries of RP-HPLC[5].
Protocol 3: Preparative SFC for Polar Heterocycles
-
Stationary Phase: Use a 2-Ethylpyridine (2-EP) or Diol SFC column. The basic nature of the 2-EP phase provides intrinsic silanol masking, making it ideal for basic indazoles without the strict need for mobile phase additives.
-
Mobile Phase: Supercritical CO2 with Methanol as the polar co-solvent.
-
Parameters: Set the backpressure regulator to 120 bar and temperature to 40°C. Run a gradient of 10% to 50% Methanol/CO2.
-
Recovery: Upon depressurization, the CO2 turns to gas and vents safely, leaving the purified indazole in a small volume of Methanol. This is rapidly evaporated in minutes, completely bypassing the need for lyophilization[5].
Quantitative Method Comparison
To aid in strategic decision-making, the following table summarizes the operational metrics of the three primary purification strategies for polar indazoles.
| Parameter | Normal Phase (Silica + TEA) | RP-HPLC (Polar-Embedded C18) | Preparative SFC (2-EP Column) |
| Typical Recovery | 70 - 85% | 85 - 95% | >95% |
| Solvent Consumption (per g) | ~1.5 - 2.0 L (Organic) | ~2.0 - 3.0 L (Aqueous/Organic) | < 0.2 L (Organic co-solvent) |
| Post-Run Evaporation Time | 1 - 2 Hours (Rotovap) | 24 - 48 Hours (Lyophilization) | < 15 Minutes (Gas expansion) |
| Resolution of Polar Impurities | Moderate | High | Very High |
| Primary Mechanism | Adsorption / H-bonding | Hydrophobic / Dipole | Partitioning / H-bonding |
Frequently Asked Questions (FAQs)
Q: Can I use steam distillation for indazole purification instead of chromatography? A: Yes, for specific, robust, and low-molecular-weight indazole derivatives (such as simple 1H-indazoles synthesized via Ullmann-type reactions), steam distillation has been demonstrated as a highly efficient, chromatography-free purification method. It effectively separates the volatile indazole from oligomeric byproducts and residual metal catalysts, achieving >99% purity on a multi-gram scale[2]. However, highly polar, heavily substituted, or high-molecular-weight derivatives are typically not sufficiently volatile for this approach.
Q: Why does my indazole look pure on LC-MS but shows multiple spots on TLC? A: Indazoles exist as tautomers (1H-indazole vs. 2H-indazole). On a slow-timescale technique like TLC, or if the tautomerization barrier is high due to specific substitutions, you may observe two distinct spots. In LC-MS, the acidic mobile phase and elevated temperatures often lead to rapid interconversion, resulting in a single coalesced peak. Always verify that your secondary TLC spot isn't a degradation product caused by the acidic silica gel itself.
References[1] Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography. Benchchem.View Source[2] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. View Source[4] Applications - Mixed-mode HILIC approach. HELIX Chromatography. View Source[3] Thermo Scientific AQUASIL C18 HPLC Columns. Thermo Scientific. View Source[5] How to Design a Column Screening Kit for Preparative SFC Separations?. Chromatography Today. View Source
Sources
How to enhance the solubility of indazole-based compounds for biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of indazole-based compounds. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents. However, its planar, aromatic structure and high crystal lattice energy often result in poor aqueous solubility, which can severely compromise biological assays by causing underestimated potency, erratic structure-activity relationships (SAR), and false negatives.
This guide provides field-proven troubleshooting strategies, theoretical grounding, and validated protocols to enhance the solubility of indazole derivatives in in vitro biological assays.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why do my indazole derivatives consistently precipitate when added to my aqueous assay buffer? A1: Indazole compounds are highly lipophilic and inherently possess low aqueous solubility. When you prepare a highly concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO) and rapidly introduce it into an aqueous buffer, you exceed the compound's kinetic solubility limit[1]. Kinetic solubility represents the maximum concentration achievable before a compound precipitates out of a supersaturated state[2]. This rapid precipitation upon aqueous dilution is commonly referred to as "DMSO shock"[2].
Q2: How can I prevent "DMSO shock" without changing my compound's chemical structure? A2: Prevention relies on manipulating the dilution kinetics. Instead of adding a single, high-concentration drop of DMSO stock directly into the final assay media, you should:
-
Perform serial dilutions in DMSO first: Create your concentration gradient in 100% DMSO rather than in the aqueous buffer[1].
-
Use intermediate dilutions: Dilute the DMSO stock into an intermediate solvent mixture before the final aqueous transfer.
-
Optimize physical mixing: Add the DMSO stock dropwise while vigorously vortexing the aqueous buffer to prevent local zones of supersaturation[2].
Q3: My cell-based assay is highly sensitive to DMSO toxicity. What are the best alternative solubilization strategies? A3: If you must keep DMSO concentrations strictly below 0.1–0.5%, the most effective formulation strategy is the use of Cyclodextrins (CDs) , specifically 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)[3]. Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic indazole ring, and a hydrophilic exterior that maintains aqueous solubility[4]. This forms a reversible, non-covalent inclusion complex that acts as a molecular shuttle, keeping the drug in solution for cell-based assays[3].
Crucial Caveat: When using cyclodextrins in functional assays, you must account for the competitive binding between the cyclodextrin and your biological target. The free (uncomplexed) drug concentration is what drives the biological response, so calculating the free drug fraction is essential to accurately determine the compound's true potency (IC 50 )[5].
Q4: Can adjusting the pH of my assay buffer help? A4: Yes, depending on the specific substitutions on your indazole ring. The indazole core contains nitrogen atoms that can be protonated. By adjusting the pH of the buffer away from the compound's isoelectric point, you can increase the proportion of the ionized (and thus more water-soluble) form[6]. For basic indazole derivatives, slightly lowering the pH of the assay buffer (if tolerated by your biological target) can drastically improve kinetic solubility[6].
Part 2: Solubilization Strategies & Data Comparison
To select the appropriate solubilization method, you must weigh the biological constraints of your assay against the physicochemical properties of your indazole.
Table 1: Comparison of Solubilization Strategies for Indazole Assays
| Strategy | Mechanism of Action | Best Used For | Primary Limitation |
| Direct DMSO Dilution | Relies on kinetic supersaturation | Biochemical assays (enzymatic) | Prone to "DMSO shock"; limited by target tolerance to DMSO (<1%). |
| HP- β -CD Complexation | Encapsulates hydrophobic core | Cell-based assays; lipophilic indazoles | May lower the free drug concentration, artificially shifting IC 50 values. |
| pH Adjustment | Ionizes basic nitrogens on indazole | Assays with flexible pH ranges | Many enzymes/cells require strict physiological pH (7.4). |
| Co-solvents (e.g., NMP) | Reduces solvent polarity | High-throughput screening storage | Toxicity in delicate primary cell lines. |
Part 3: Standardized Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment
Before running a full biological screen, you must determine the kinetic solubility limit of your indazole compounds to avoid testing them as suspensions.
Materials: 10 mM Indazole stock in DMSO, Assay Buffer (e.g., PBS pH 7.4), 96-well UV-transparent microplates.
-
Preparation of DMSO Gradient: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM indazole stock using 100% DMSO[7].
-
Aqueous Dilution: Transfer 2 μ L from each well of the DMSO plate into a new 96-well plate containing 198 μ L of Assay Buffer (yielding a final DMSO concentration of 1%)[7].
-
Equilibration: Seal the plate and incubate on a plate shaker at room temperature for 1 to 2 hours[1].
-
Measurement: Analyze the plate using a nephelometer (light-scattering) or a UV-Vis plate reader (measuring absorbance at a non-absorbing wavelength, e.g., 620 nm).
-
Analysis: The kinetic solubility limit is the highest concentration at which no significant light scattering or baseline absorbance deviation is detected[1].
Protocol 2: Preparation of Indazole/HP- β -CD Inclusion Complexes
This protocol is designed to rescue highly insoluble indazoles for cell-based assays where DMSO must be minimized.
Materials: 20% (w/v) HP- β -CD stock solution in water, 10 mM Indazole stock in DMSO, Cell Culture Media.
-
Prepare CD Buffer: Dilute the 20% HP- β -CD stock into your cell culture media to achieve a working concentration (typically 1 mM to 10 mM, depending on cell tolerance)[6].
-
Compound Addition: Slowly add the required volume of the 10 mM indazole DMSO stock directly into the HP- β -CD media[6]. Ensure the final DMSO concentration remains below 0.5%[6].
-
Complexation: Immediately vortex the solution vigorously for 30 seconds. If slight turbidity persists, sonicate the mixture in a water bath at 37°C for 5 minutes.
-
Vehicle Control: Critical step. You must prepare a vehicle control containing the exact same concentrations of HP- β -CD and DMSO, but without the indazole, to rule out excipient-induced biological effects[6].
Part 4: Workflow Visualization
The following diagram illustrates the critical decision points and physical handling steps required to successfully transfer an indazole compound from a DMSO stock into an aqueous assay without triggering precipitation.
Workflow for preventing DMSO shock during indazole dilution in aqueous assays.
References
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC Source: nih.gov URL:[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization Source: researchgate.net URL:[Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: waters.com URL:[Link]
-
Assessment of Free Drug Concentration in Cyclodextrin Formulations Is Essential to Determine Drug Potency in Functional In Vitro Assays Source: nih.gov URL:[Link]
-
Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction Source: marioschubert.ch URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. marioschubert.ch [marioschubert.ch]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Free Drug Concentration in Cyclodextrin Formulations Is Essential to Determine Drug Potency in Functional In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
Safe handling and quenching of hazardous reagents in indazole synthesis
Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing indazoles—whether via hydrazine condensation with o-fluorobenzaldehydes or the diazotization of o-toluidines—involves highly reactive, potentially explosive intermediates. This knowledge base provides field-proven troubleshooting guides, causal mechanistic insights, and self-validating protocols to ensure your safety and reaction success.
🗂️ Knowledge Base: Hydrazine Condensation Safety
FAQ 1: Why does my hydrazine condensation scale-up exhibit exothermic runaway, and how can I prevent it?
The Causality: Hydrazine condensation reactions often generate hydrochloric acid (HCl) as a byproduct, particularly when using chloro-substituted starting materials or hydrochloride salts. Accumulating HCl significantly lowers the onset temperature of hydrazine monohydrate's exothermic decomposition[1]. If the batch self-heats beyond this lowered onset temperature, a dangerous thermal runaway occurs, which cannot be mitigated by solvent switching alone[1]. The Solution: The addition of an inorganic base (such as sodium acetate) neutralizes the HCl byproduct in situ. This base-stabilizing effect increases the onset temperature of decomposition, decreasing the severity of potential exotherms and ensuring safe operating conditions even in the event of cooling failure[1].
FAQ 2: What is the safest protocol for quenching excess hydrazine post-reaction?
The Causality: Hydrazine ( N2H4 ) is highly toxic, carcinogenic, and a potent reducing agent. It must be chemically oxidized to nitrogen gas and water before disposal. Sodium hypochlorite (bleach) is the standard oxidant[2]. However, this oxidation is violently exothermic. If the hydrazine concentration exceeds 3%, the heat generated can cause the remaining hydrazine to vaporize or decompose explosively[3].
SOP 1: Self-Validating Hydrazine Quenching Protocol
This protocol utilizes a self-validating feedback loop (residual oxidant testing) to ensure complete destruction.
-
Dilution (Critical Safety Step): Dilute the reaction mixture with water until the hydrazine concentration is strictly below 3% by volume to prevent explosive exotherms[3].
-
Thermal Control: Place the reaction vessel in an ice-water bath. Ensure robust overhead stirring.
-
Oxidation: Slowly add an excess of 5.25% sodium hypochlorite (bleach) dropwise[4]. Maintain the internal temperature below 20°C throughout the addition.
-
Validation: Stir the mixture for 3 hours. Test the solution with potassium iodide (KI) starch paper. The paper must turn blue-black, indicating that the solution is still actively oxidizing and that all hydrazine has been consumed[4]. If the test is negative, add more bleach and stir for an additional hour.
Workflow for the safe dilution, oxidative quenching, and validation of excess hydrazine.
🗂️ Knowledge Base: Diazotization & Sodium Nitrite Handling
FAQ 3: My diazotization reaction is turning black and evolving gas vigorously. What is happening?
The Causality: While mild nitrogen gas evolution is normal, vigorous bubbling accompanied by a color change to dark brown or black indicates a thermal runaway and uncontrolled decomposition of the diazonium salt[5]. This is often triggered by localized heating or a high concentration of nitrous acid, which subjects the system to rapid decomposition and the release of toxic NOx gases[6]. The Solution: Immediately cease the addition of sodium nitrite and enhance cooling[5]. If the reaction continues to accelerate, perform an emergency quench using a cold solution of hypophosphorous acid ( H3PO2 ), which rapidly reduces the hazardous diazonium salt back to a stable arene[5],[6].
FAQ 4: How do I safely quench excess nitrous acid before isolating my indazole?
The Causality: Excess nitrous acid ( HNO2 ) left over from sodium nitrite addition is highly reactive and destabilizes the diazonium intermediate[6]. It must be scavenged before proceeding to cyclization. The Solution: Add sulfamic acid ( H3NSO3 ) or urea[6]. Sulfamic acid is preferred because it reacts rapidly and quantitatively with HNO2 even at low temperatures, producing inert nitrogen gas and sulfuric acid without introducing complex side reactions.
SOP 2: Self-Validating Diazonium Generation & Quenching
-
Acidification: Dissolve the amine precursor in an excess of strong acid (2.5-3 equivalents) and cool to 0-5°C[5].
-
Nitrite Addition: Add exactly 1 stoichiometric equivalent of sodium nitrite dropwise. Critical: Maintain the internal temperature strictly below 5°C to prevent thermal degradation[5],[6].
-
Validation (Nitrous Acid Check): Spot the reaction mixture onto KI-starch paper. A blue-black color confirms the presence of excess nitrous acid[6].
-
Quenching: Add small portions of solid sulfamic acid until gas evolution ceases and a subsequent KI-starch test yields a negative (colorless) result, validating that the system is safe for cyclization[6].
Decision matrix for monitoring thermal stability and quenching diazonium salt synthesis.
📊 Data Center: Quantitative Summaries
Table 1: Hazardous Reagent Quenching Matrix
| Reagent | Primary Hazard | Quenching Agent | Causality / Mechanism of Quench | Final Products |
| Hydrazine ( N2H4 ) | Toxic, Carcinogenic, Explosive | Sodium Hypochlorite ( NaOCl ) | Chemical oxidation of the reducing agent. Must be diluted to <3% to prevent explosive exotherm. | N2 (gas), NaCl , H2O |
| Sodium Nitrite ( NaNO2 ) | Oxidizer, Toxic | Sulfamic Acid ( H3NSO3 ) | Rapidly scavenges excess nitrous acid ( HNO2 ) to prevent diazonium decomposition. | N2 (gas), H2SO4 |
| Diazonium Salts | Friction/Shock Sensitive | Hypophosphorous Acid ( H3PO2 ) | Emergency reduction of the diazonium species back to the stable arene. | Arene, N2 (gas), H3PO3 |
Table 2: Thermal Stability Factors in Hydrazine Condensation
| Condition | Presence of HCl Byproduct | Effect on Decomposition Onset Temp | Risk Level |
| Standard Condensation | Yes (Accumulating) | Significantly Decreased | HIGH (Runaway Risk) |
| Base Addition (e.g., NaOAc ) | No (Neutralized) | Increased / Stabilized | LOW (Controlled) |
📚 References
-
[1] Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base – ACS Publications.1
-
[5] Technical Support Center: Safe Handling and Storage of Diazonium Compounds – Benchchem. 5
-
[2] Proper Disposal of Hydrazine: A Comprehensive Protocol – Benchchem. 2
-
[3] US20170113086A1 - Methods and systems for neutralization of hydrazine – Google Patents. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 4. chem.hkust.edu.hk [chem.hkust.edu.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
Monitoring indazole reactions effectively using thin-layer chromatography (TLC)
Welcome to the Technical Support Center for monitoring indazole reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting solutions, and detailed protocols to overcome common challenges associated with this critical analytical technique.
As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the principles at play. Indazoles, as nitrogen-containing heterocycles, present unique challenges on standard silica gel TLC plates due to their polarity and basicity. This guide explains the causality behind these challenges and offers field-proven methods to achieve clean, reproducible, and informative chromatograms.
Troubleshooting Guide: Common TLC Issues in Indazole Synthesis
This section directly addresses the most frequent problems encountered when using TLC to monitor indazole reactions. The solutions provided are based on fundamental chromatographic principles and tailored to the specific chemical nature of indazole derivatives.
Q1: My indazole spots are streaking or "tailing" up the plate. What's causing this and how do I fix it?
Answer: Streaking is the most common issue when working with basic, nitrogen-containing heterocycles like indazoles.[1]
-
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the indazole ring can undergo strong, sometimes irreversible, acid-base interactions with these silanol groups. This causes a portion of the spotted compound to "stick" to the baseline, while the rest moves up with the solvent front, resulting in a streak rather than a compact spot.
-
Solutions: The key is to suppress this interaction by modifying either the stationary phase or the mobile phase.
-
Mobile Phase Modification (Recommended): Add a small amount of a basic modifier to your eluent. This additive will compete with your indazole for the acidic sites on the silica gel.
-
For Amines/Basic Compounds: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[1] This neutralizes the acidic sites on the silica, allowing the indazole to travel up the plate without streaking.
-
For Carboxylic Acids: If your indazole derivative contains an acidic functional group that is streaking, add 0.5-2% acetic acid or formic acid to the eluent.
-
-
Stationary Phase Modification: For particularly problematic compounds, consider using neutralized silica gel plates or switching to a different stationary phase like alumina (basic or neutral).[2]
-
Q2: I can't see my indazole spots after developing the plate. What should I do?
Answer: Visualization is critical, as not all indazoles are visible under UV light or react with common stains.
-
Causality: A compound is only visible under short-wave (254 nm) UV light if it contains a chromophore that absorbs at that wavelength.[3][4] While the indazole ring itself is a UV-active chromophore, low concentrations or certain substituents can make it difficult to see. Chemical stains rely on a specific reaction with the compound, and not all stains are universal.[5][6]
-
Solutions: Employ a sequence of visualization techniques, starting with non-destructive methods.
-
UV Light (254 nm): This should always be the first step.[1] Most TLC plates contain a fluorescent indicator that glows green, and UV-active compounds appear as dark spots.[3][4] Lightly circle any visible spots with a pencil.
-
Iodine Chamber: Place the plate in a sealed chamber with a few iodine crystals.[4] Iodine vapor has a high affinity for many organic compounds, especially aromatic systems, and will form temporary yellow-brown spots.[7] This method is semi-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidative stain. It reacts with any oxidizable functional group (alkenes, alcohols, some amines), appearing as yellow-to-brown spots on a purple background.[3][6]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups (nucleophiles, aldehydes, ketones) to produce a range of colors upon heating, which can be highly informative.[3][7]
-
Q3: My spots are all at the top (or bottom) of the TLC plate. How do I get a good separation?
Answer: This indicates an issue with the polarity of your mobile phase (eluent). The goal is to have the Rf value of your compound of interest between 0.2 and 0.6 for optimal separation and analysis.[8]
-
Causality: The separation in TLC is a balance between the compound's affinity for the polar stationary phase (silica gel) and its solubility in the mobile phase.[9]
-
Rf Too High (Spots at Top): The eluent is too polar. It is too effective at moving all compounds, including the polar ones, up the plate.
-
Rf Too Low (Spots at Bottom): The eluent is not polar enough. It cannot effectively move the compounds from the baseline.
-
-
Solutions:
-
If Rf is too high: Decrease the polarity of the eluent. For a common mixture like ethyl acetate/hexane, this means increasing the proportion of hexane.[10] For example, move from a 1:1 mixture to 1:3 ethyl acetate/hexane.
-
If Rf is too low: Increase the polarity of the eluent. This involves increasing the proportion of the more polar solvent (e.g., ethyl acetate in an ethyl acetate/hexane system).[10] You might also need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | Strong interaction between basic indazole and acidic silica gel. | Add 0.5-2% triethylamine or ammonium hydroxide to the eluent.[1] |
| Sample is too concentrated/overloaded.[11] | Dilute the sample before spotting. Apply the spot multiple times, allowing the solvent to dry in between.[11] | |
| No Visible Spots | Compound is not UV-active or is at a very low concentration.[11] | Use a sequence of visualization methods: UV (254 nm), iodine chamber, then a chemical stain (e.g., KMnO₄ or p-anisaldehyde).[3][4] |
| Rf is Too High (>0.8) | Mobile phase is too polar. | Decrease the eluent's polarity (e.g., increase the hexane ratio in a hexane/ethyl acetate system).[8][10] |
| Rf is Too Low (<0.2) | Mobile phase is not polar enough. | Increase the eluent's polarity (e.g., increase the ethyl acetate ratio or add methanol).[8][10] |
| Separation of N1/N2 Isomers | Isomers have very similar polarities. | Use a less polar solvent system to maximize small differences. Consider 2D-TLC or using buffered TLC plates. |
| Irreproducible Rf Values | Chamber is not saturated with solvent vapor; solvent composition changes during the run. | Place a piece of filter paper in the developing chamber and allow it to become saturated for 5-10 minutes before running the plate.[12] |
| Unexpected Spots | Contamination from handling or impure reagents/solvents.[11] | Handle the TLC plate only by the edges. Ensure all reagents and solvents are of appropriate purity.[11][13] |
Systematic TLC Troubleshooting Workflow
This workflow provides a logical pathway for diagnosing and solving common TLC problems encountered during indazole reaction monitoring.
Caption: A logical workflow for diagnosing and resolving common TLC issues.
Experimental Protocols
Protocol 1: General Procedure for Monitoring an Indazole Reaction
-
Prepare the Eluent: Based on the expected polarity of your product, prepare a solvent system. A common starting point for many indazole derivatives is 30-40% ethyl acetate in hexane.[14] If streaking is anticipated, add 1% triethylamine.
-
Prepare the TLC Chamber: Pour the eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Cover the chamber and let it saturate for 5-10 minutes.[12]
-
Spot the Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel plate. Use a capillary tube to spot a dilute solution of your starting material (SM) in the left lane, the reaction mixture (R) in the middle, and a co-spot (both SM and R) in the right lane.[15]
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the eluent level.[11] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize under a UV lamp (254 nm), followed by an iodine chamber and/or a chemical stain if necessary.[3][4] The reaction is complete when the starting material spot has disappeared from the reaction lane (R).
Protocol 2: Preparation of p-Anisaldehyde Stain
This is a versatile stain that provides a range of colors for different functional groups.
-
In a flask, carefully combine 135 mL of absolute ethanol and 5 mL of concentrated sulfuric acid.
-
Add 1.5 mL of glacial acetic acid.
-
Finally, add 3.7 mL of p-anisaldehyde to the mixture.
-
Stir vigorously until the solution is homogeneous. Store in a foil-wrapped jar. To use, dip the developed TLC plate in the stain, wipe off the excess, and gently heat with a heat gun until colors develop.[7]
Frequently Asked Questions (FAQs)
Q: How do I choose a starting solvent system for a novel indazole derivative? A: Start with a mid-polarity system like 20-30% ethyl acetate in hexane. Run a TLC. If the spots don't move, increase the polarity by adding more ethyl acetate. If they run to the top, decrease the polarity by adding more hexane. This trial-and-error approach is standard practice.[9]
Q: Can TLC be used to differentiate between N1 and N2 alkylated indazole isomers? A: Often, yes, but it can be challenging as the isomers may have very similar polarities.[16] To improve separation, try using a less polar eluent system, which will force the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity. Sometimes, a different solvent system (e.g., toluene/acetone) may provide better resolution.
Q: Is TLC a quantitative technique? A: While standard TLC is primarily qualitative for monitoring reaction completion, it can be adapted for quantitative or semi-quantitative analysis.[17][18] Techniques like High-Performance TLC (HPTLC) combined with a densitometer allow for accurate quantification. For routine monitoring, a visual comparison of the spot intensity of the starting material over time provides a good semi-quantitative estimate of reaction progress.[18]
Q: My spots are shaped like crescents or half-moons. What does this mean? A: This is often a result of damaging the silica layer during spotting. If you press too hard with the capillary tube, you can scrape away some of the adsorbent, causing the solvent and sample to flow unevenly. Spot the plate gently. It can also occur if the spotting solvent is too polar for the eluent, causing the initial spot to spread out in a ring.
References
-
Indian Journals. (2025, October 28). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Retrieved from [Link][19]
-
IJCRT.org. (2020, December 12). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Retrieved from [Link][14]
-
Google Patents. (n.d.). US7563906B2 - Indazole derivatives. Retrieved from [20]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link][7]
-
Organic Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link][21]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link][11]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link][10]
-
Organic Chemistry Data. (n.d.). TLC stains. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link][4]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link][18]
-
Millersville University. (n.d.). Thin Layer Chromatography. Retrieved from [Link][9]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link][22]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link][23]
-
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link][24]
-
International Journal of Pharmaceutical Sciences and Research. (2011, February 1). AN OVERVIEW ON THIN LAYER CHROMATOGRAPHY. Retrieved from [Link][25]
-
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link][26]
-
YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link][27]
-
MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link][28]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link][29]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link][1]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link][30]
-
Royal Society of Chemistry. (2018, April 9). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link][31]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link][15]
-
University of Victoria. (n.d.). Thin layer chromatography. Retrieved from [Link][32]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC Stains | TCI AMERICA [tcichemicals.com]
- 6. TLC stains [reachdevices.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijcrt.org [ijcrt.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Indian Journals [indianjournals.com]
- 20. US7563906B2 - Indazole derivatives - Google Patents [patents.google.com]
- 21. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Magic Formulas [chem.rochester.edu]
- 23. scribd.com [scribd.com]
- 24. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 25. ijpsr.com [ijpsr.com]
- 26. jchr.org [jchr.org]
- 27. youtube.com [youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 31. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 32. web.uvic.ca [web.uvic.ca]
Publish Comparison Guides: Analysis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate by NMR Spectroscopy
Executive Summary
In modern drug development, the indazole ring is a privileged pharmacophore frequently embedded in kinase inhibitors and CNS-active therapeutics. However, the inherent nucleophilicity of the indazole nitrogen atoms necessitates robust protection strategies during complex, multi-step syntheses.
This guide provides an objective comparison of tert-Butyl 3-methyl-1H-indazole-1-carboxylate (the N1-Boc protected derivative of 3-methyl-1H-indazole) against its unprotected and Tosyl (Ts)-protected alternatives. As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments, focusing instead on the mechanistic causality behind experimental choices and establishing a self-validating Nuclear Magnetic Resonance (NMR) workflow for structural verification.
Structural Dynamics & Protecting Group Selection
The selection of a protecting group for 3-methyl-1H-indazole dictates not only the synthetic route's viability but also the compound's electronic behavior, which is directly observable via NMR spectroscopy. The base compound's properties are cataloged in 1[1].
Comparison of Alternatives
-
Unprotected (3-Methyl-1H-indazole): While atom-economical, the unprotected indazole exists as a tautomeric mixture (1H and 2H forms) and is highly susceptible to unwanted N-alkylation or N-arylation during cross-coupling reactions.
-
N1-Ts Protected (1-Tosyl-3-methyl-1H-indazole): The tosyl group provides extreme stability and excellent crystallinity. However, its removal requires harsh basic or dissolving metal reduction conditions, which are often incompatible with late-stage, highly functionalized APIs.
-
N1-Boc Protected (tert-Butyl 3-methyl-1H-indazole-1-carboxylate): The Boc group strikes the optimal balance. It provides massive steric shielding to prevent side reactions, acts as a strong electron-withdrawing group to modulate ring electronics, and is orthogonally cleaved under mild acidic conditions (e.g., TFA in DCM). Furthermore, as demonstrated in regioselective protection studies by 2[2], N1 protection is thermodynamically favored under standard DMAP-catalyzed conditions.
Comparative NMR Analysis & Mechanistic Causality
NMR spectroscopy is the gold standard for validating both the presence of the protecting group and its regiochemistry (N1 vs. N2). The table below summarizes the critical ¹H NMR chemical shifts (in CDCl₃) that differentiate these three states.
Table 1: ¹H NMR Chemical Shift Comparison (δ ppm in CDCl₃)
| Proton / Functional Group | Unprotected 3-Methyl-1H-indazole | N1-Boc Protected (Product) | N1-Ts Protected (Alternative) |
| H-4 (Aromatic) | 7.69 (d, J = 8.0 Hz) | ~7.65 (d) | ~7.62 (d) |
| H-5 (Aromatic) | 7.14 (m) | ~7.25 (m) | ~7.28 (m) |
| H-6 (Aromatic) | 7.37 (m) | ~7.45 (m) | ~7.48 (m) |
| H-7 (Aromatic) | 7.43 (m) | > 8.00 (d) (Peri-effect) | > 8.00 (d) (Peri-effect) |
| C3-CH₃ (Methyl) | 2.63 (s, 3H) | ~2.55 (s, 3H) | ~2.50 (s, 3H) |
| Protecting Group | 10.69 (br s, 1H, N-H) | 1.67 (s, 9H, t-Bu) | 2.35 (s, 3H, Ts-CH₃) + Aromatics |
Note: Unprotected spectral data is sourced from structural analyses detailed by 3[3].
The Causality of Chemical Shifts: The Peri-Effect
The most critical diagnostic feature in this comparison is the chemical shift of the H-7 proton . In the unprotected indazole, H-7 resonates at 7.43 ppm[3]. However, upon N1-Boc protection, the carbonyl oxygen of the tert-butyl carboxylate group is forced into close spatial proximity with the H-7 proton.
This spatial arrangement creates a powerful magnetic anisotropic deshielding cone (the peri-effect), driving the H-7 signal significantly downfield to > 8.00 ppm[2]. If the Boc group had kinetically attached to the N2 position, this dramatic downfield shift would not occur. Therefore, observing the H-7 shift serves as a self-validating mechanistic proof of N1 regioselectivity.
Experimental Workflow & Self-Validating Protocols
To ensure scientific integrity and reproducible data, the following step-by-step methodology must be strictly adhered to when analyzing tert-Butyl 3-methyl-1H-indazole-1-carboxylate.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation:
-
Weigh exactly 10–15 mg of the highly purified tert-Butyl 3-methyl-1H-indazole-1-carboxylate.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks exchangeable protons and prevents the hydrogen-bonding artifacts commonly seen with DMSO-d₆, which can artificially alter aromatic chemical shifts.
-
-
Instrument Tuning & Locking:
-
Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz or 500 MHz spectrometer.
-
Lock the spectrometer to the deuterium resonance of the CDCl₃ solvent.
-
-
Shimming:
-
Execute gradient shimming (Z-axis) to achieve a highly homogeneous magnetic field. Causality: Precise shimming is mandatory to resolve the fine ortho/meta J-couplings (typically 1.5–8.0 Hz) of the indazole aromatic protons.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D ¹H (e.g., zg30).
-
Number of Scans (NS): 16 to 32.
-
Relaxation Delay (D1): 1.5 seconds to ensure complete relaxation of the methyl and tert-butyl protons for accurate integration.
-
-
Processing & Structural Validation (The Self-Validating System):
-
Apply a line broadening (LB) of 0.3 Hz, perform Fourier transformation, and apply rigorous phase and baseline corrections.
-
Validation Check 1 (Mass Balance): Integrate the sharp singlet at ~1.67 ppm (Boc) and set it to exactly 9.00. The singlet at ~2.55 ppm (C3-CH₃) must integrate to 3.00 (±0.05). This mathematically proves the 1:1 stoichiometry of the protecting group to the core scaffold.
-
Validation Check 2 (Regiochemistry): Verify that exactly one aromatic proton (H-7) is shifted downfield past 8.00 ppm, confirming N1 attachment via the peri-effect.
-
Logical Workflow Visualization
The following diagram illustrates the logical progression from unprotected indazole, through thermodynamic protection, to NMR validation, and finally orthogonal deprotection.
Workflow of indazole protection, NMR validation, and deprotection.
References
- Title: A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives Source: ACS Publications URL
- Title: 3-methyl-1H-indazole | CID 820804 Source: PubChem URL
- Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: ACS Publications URL
Sources
Methodological Comparison Guide: Structural Verification of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Executive Summary
tert-Butyl 3-methyl-1H-indazole-1-carboxylate (commonly known as 1-Boc-3-methyl-1H-indazole) is a critical heterocyclic building block in medicinal chemistry and drug development. During its synthesis—typically via the Boc protection of 3-methylindazole—a notorious analytical challenge arises: the formation of a mixture of N1 and N2 regioisomers. Because these isomers exhibit vastly different physicochemical and pharmacological profiles, unambiguous structural verification is mandatory.
This guide objectively compares the analytical performance of 1D 1 H NMR versus Advanced 2D NMR (NOESY) methodologies, providing researchers with a self-validating framework to definitively assign the regiochemistry of Boc-protected indazoles.
The Analytical Challenge: N1 vs. N2 Regioisomerism
Indazoles exhibit annular tautomerism, existing in an equilibrium between 1H-indazole and 2H-indazole forms. While the 1H-tautomer is generally more thermodynamically stable, electrophilic acylation (such as Boc protection) can occur at either the N-1 or N-2 position depending on the base, solvent, and kinetic conditions 1.
Differentiating the desired 1-Boc isomer from the 2-Boc byproduct using standard analytical techniques (like LC-MS) is often inconclusive because both isomers share identical molecular weights and similar fragmentation patterns. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for regiochemical assignment 2.
Comparative Methodology: 1D ¹H NMR vs. Advanced 2D NMR
Approach A: 1D ¹H NMR (The Anisotropic Shift Method)
The Causality: The structural assignment via 1D NMR relies on the magnetic anisotropic effect. In the 1-Boc isomer, the carbonyl oxygen of the N1-Boc group is forced into coplanarity with the indazole ring to maximize resonance stabilization. This specific geometry places the spatially adjacent H-7 aromatic proton directly within the deshielding cone of the carbonyl group. The Result: Consequently, the H-7 doublet is dramatically shifted downfield to >8.0 ppm. In contrast, the 2-Boc isomer lacks this peri-interaction, leaving its H-7 proton at a standard aromatic frequency (~7.50 - 7.70 ppm) 3.
Approach B: 2D NOESY (The Spatial Correlation Method)
The Causality: While 1D NMR shifts are highly indicative, they are susceptible to solvent effects and concentration variations. Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof by detecting through-space dipole-dipole interactions between protons separated by less than 5 Å. The Result: For 1-Boc-3-methyl-1H-indazole, the tert-butyl group on N1 is spatially adjacent to the H-7 proton, yielding a definitive NOE cross-peak. Conversely, in the 2-Boc isomer, the tert-butyl group on N2 is spatially adjacent to the 3-methyl group, resulting in a distinct Boc ↔ 3-Methyl cross-peak 2.
Data Presentation: Comparative NMR Metrics
The following table summarizes the quantitative NMR data used to objectively compare and differentiate the two regioisomers.
| NMR Feature | 1-Boc-3-methyl-1H-indazole (Target) | 2-Boc-3-methyl-2H-indazole (Alternative) | Diagnostic Value |
| Boc tert-butyl | ~1.67 ppm (s, 9H) | ~1.65 ppm (s, 9H) | Low (Too similar to differentiate) |
| 3-Methyl Group | ~2.55 ppm (s, 3H) | ~2.65 ppm (s, 3H) | Moderate (Slight deshielding in N2) |
| H-7 Aromatic | > 8.00 ppm (d, 1H) | ~7.60 ppm (d, 1H) | High (Anisotropic deshielding cone) |
| 2D NOESY Cross-Peak | Boc (tBu) ↔ H-7 | Boc (tBu) ↔ 3-Methyl | Definitive (Spatial proximity < 5 Å) |
Experimental Workflows: A Self-Validating Protocol
To ensure absolute scientific integrity, the structural verification must operate as a self-validating system. A 1D NMR shift is tentative; therefore, the protocol mandates orthogonal validation using 2D NOESY. If the NOESY cross-peak contradicts the 1D anisotropic shift, the sample must be re-evaluated for impurities or misassignment.
Step 1: Sample Preparation Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Filter the solution through glass wool directly into a 5 mm NMR tube to remove any particulates that could distort magnetic field homogeneity.
Step 2: 1D ¹H NMR Acquisition & Triage Acquire standard 1D spectra at 400 MHz (or higher). Parameters: 16–32 scans, relaxation delay (D1) of 2.0 s. Analysis: Evaluate the H-7 chemical shift. If a distinct doublet appears downfield at >8.0 ppm, tentatively assign the structure as the 1-Boc isomer.
Step 3: 2D NOESY Validation Acquire a 2D NOESY spectrum to orthogonally confirm the 1D triage. Parameters: Mixing time of 300–500 ms (optimized for the correlation time of small molecules), 16 scans per t1 increment, 256 t1 increments.
Step 4: Orthogonal Confirmation Analyze the 2D contour plot. Verify the presence of the Boc (tBu) ↔ H-7 cross-peak. If this peak is absent, and a Boc (tBu) ↔ 3-Methyl cross-peak is present instead, the 1D triage is overruled, and the compound must be reassigned as the 2-Boc isomer.
Visualizing the Analytical Logic
Decision tree for distinguishing 1-Boc and 2-Boc indazole regioisomers using 1D and 2D NMR.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: PubMed Central (PMC) URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journals URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assigning the 13C NMR Spectrum of tert-Butyl 3-methyl-1H-indazole-1-carboxylate: A Comparative and Predictive Guide
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with substituted indazole scaffolds, which are prevalent in a wide array of pharmacologically active compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth technical analysis for the assignment of the ¹³C NMR spectrum of tert-Butyl 3-methyl-1H-indazole-1-carboxylate , a representative N-acylated 3-methylindazole.
This guide moves beyond a simple recitation of chemical shifts. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of experimental data from analogous structures and a predictive approach to spectral assignment. We will explore the causal relationships behind chemical shifts, bolstered by data from closely related compounds, and provide a self-validating framework for spectral interpretation.
Predicted ¹³C NMR Spectrum and Comparative Analysis
The prediction of the ¹³C NMR spectrum for our target molecule was performed using advanced computational algorithms that take into account the electronic environment of each carbon atom. The predicted chemical shifts are presented in Table 1, alongside experimental data for key comparator compounds: 3-methyl-1-phenyl-1H-indazole and 3-tert-butoxycarbonyl-1H-indazole [1][2].
| Carbon Atom | Predicted δ (ppm) for tert-Butyl 3-methyl-1H-indazole-1-carboxylate | Experimental δ (ppm) for 3-methyl-1-phenyl-1H-indazole[1] | Experimental δ (ppm) for 3-tert-butoxycarbonyl-1H-indazole[2] |
| C3 | ~143.5 | 144.0 | 137.4 |
| C3a | ~140.8 | 140.3 | 141.6 |
| C4 | ~122.5 | 122.4 | 122.8 |
| C5 | ~128.0 | 126.1 | 126.8 |
| C6 | ~121.5 | 120.8 | 122.0 |
| C7 | ~114.0 | 110.4 | 111.9 |
| C7a | ~124.0 | 124.9 | 121.6 |
| 3-CH₃ | ~12.0 | 11.9 | - |
| C=O | ~151.0 | - | 162.5 |
| C(CH₃)₃ | ~84.0 | - | 82.0 |
| C(CH₃)₃ | ~28.0 | - | 28.4 |
Analysis of Substituent Effects:
-
3-Methyl Group: The methyl group at the C3 position is predicted to have a chemical shift of approximately 12.0 ppm. This is in excellent agreement with the experimental value of 11.9 ppm observed for the 3-methyl group in 3-methyl-1-phenyl-1H-indazole[1]. This consistency provides a strong anchor point for our assignments.
-
N1-tert-Butoxycarbonyl (Boc) Group: The introduction of the electron-withdrawing Boc group at the N1 position significantly influences the chemical shifts of the indazole ring carbons.
-
C3: The Boc group at N1 is predicted to cause a slight upfield shift of C3 compared to the N1-phenyl substituted analog. This is in contrast to a C3-Boc group, which shows a more pronounced upfield shift[2].
-
C7a: The C7a carbon, being adjacent to the site of substitution, is expected to be sensitive to the electronic effects of the N1-substituent.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group is predicted to resonate at approximately 151.0 ppm. This is a characteristic chemical shift for carbamate carbonyls.
-
Quaternary and Methyl Carbons of the tert-Butyl Group: The quaternary carbon of the tert-butyl group is predicted around 84.0 ppm, and the three equivalent methyl carbons are expected at approximately 28.0 ppm. These values are consistent with those observed for other N-Boc protected heterocyclic systems.
-
-
Aromatic Carbons (C4, C5, C6, C7): The chemical shifts of the benzene ring carbons are influenced by both the 3-methyl and the N1-Boc groups. The predicted values are generally in line with those of other substituted indazoles. The assignment of these carbons can be definitively confirmed using 2D NMR techniques.
Experimental Workflow for Spectral Assignment
To experimentally validate the predicted assignments and provide a robust characterization, a suite of NMR experiments should be conducted. The following workflow is recommended for a comprehensive analysis.
Caption: Workflow for the complete assignment of the ¹³C NMR spectrum.
Detailed Experimental Protocols
-
Weigh approximately 10-20 mg of tert-Butyl 3-methyl-1H-indazole-1-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Objective: To obtain a spectrum showing all unique carbon signals as singlets.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): Approximately 220 ppm (to cover the range from aliphatic carbons to carbonyls).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal as a reference (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Objective: To determine the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary).
-
Experiments:
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed.
-
-
Key Parameters: Use standard DEPT pulse programs. The relaxation delay and number of scans can be similar to the standard ¹³C experiment.
-
Analysis: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, the multiplicity of each carbon can be determined.
-
Objective: To identify which protons are directly attached to which carbon atoms.
-
Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Analysis: The 2D spectrum will show correlations (cross-peaks) between the ¹H and ¹³C chemical shifts for all directly bonded C-H pairs. This allows for the unambiguous assignment of the protonated carbons.
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Analysis: The 2D spectrum will show cross-peaks between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the 3-CH₃ protons will help to definitively assign C3 and C3a. Correlations from the tert-butyl protons will confirm the assignment of the quaternary carbon of the Boc group and the carbonyl carbon.
Conclusion
The comprehensive assignment of the ¹³C NMR spectrum of tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a critical step in its characterization. This guide provides a robust framework for achieving this through a combination of predictive analysis and a systematic experimental workflow. By comparing the predicted spectrum with experimental data from analogous compounds and employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and related indazole derivatives. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the structural characterization of other novel heterocyclic compounds in the field of medicinal chemistry and materials science.
References
-
Supporting Information for "Copper-Catalyzed Synthesis of 1-Aryl-3-methyl-1H-indazoles from (2-Bromophenyl)ethanone Oxime Acetates and Arylamines". RSC Advances. [Link]
-
Supporting Information for "A General and Efficient Method for the Synthesis of 1H-Indazoles via the Reaction of Arynes with Diazo Compounds". Wiley-VCH. [Link]
-
HSQC and HMBC for Topspin. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
2-d hmbc / cigar. Indiana University NMR Facility. [Link]
-
¹³C NMR of indazoles. ResearchGate. [Link]
-
A User Guide to Modern NMR Experiments. University of Oxford, Chemistry Research Laboratory. [Link]
-
Protocols. University of Ottawa, NMR Facility. [Link]
-
TUTORIAL: 2D HMBC EXPERIMENT. IMSERC. [Link]
-
Practical aspects of real-time pure shift HSQC experiments. National Center for Biotechnology Information. [Link]
-
2D 1H-13C HSQC. University of California, Santa Barbara, Department of Chemistry and Biochemistry, NMR Facility. [Link]
-
TUTORIAL: DEPT Experiment. IMSERC. [Link]
-
DEPT. University of California, Santa Barbara, Department of Chemistry and Biochemistry, NMR Facility. [Link]
-
TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. IMSERC. [Link]
-
HMBC and HMQC. Scribd. [Link]
-
DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
DEPT-135. Tecmag. [Link]
-
2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. National Center for Biotechnology Information. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]
-
HMBC-grad. Shared Instrumentation Facility. [Link]
-
Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature Experiments. [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]
-
13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Indian Academy of Sciences. [Link]
-
13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. University of Puerto Rico at Mayagüez. [Link]
-
CASPRE - 13C NMR Predictor. CASPRE. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]
-
A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. PubMed. [Link]
-
On the choice of optimal model for calculation of 1H and 13C NMR chemical shifts in tert-butyl peroxides. ResearchGate. [Link]
Sources
Comparative Guide to the Mass Spectrometric Fragmentation of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Introduction
In the landscape of pharmaceutical research and drug development, indazole derivatives are a cornerstone, recognized for their broad spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1] The precise structural characterization of these molecules is paramount for ensuring efficacy and safety. Mass spectrometry (MS) stands out as an indispensable analytical tool, offering high sensitivity and specificity for confirming molecular weights and elucidating chemical structures through fragmentation patterns.[2]
This guide provides an in-depth analysis of the mass spectrometric fragmentation of a key synthetic intermediate, tert-butyl 3-methyl-1H-indazole-1-carboxylate . We will explore its characteristic fragmentation pathways under Electrospray Ionization (ESI) conditions and draw a direct comparison with an alternative structure, N-acetyl-3-methyl-1H-indazole , to highlight how different N-protecting groups dictate unique fragmentation signatures. This comparative approach is designed to equip researchers with the expertise to confidently identify and differentiate between these and similar structures in complex matrices.
The Critical Role of N-Protecting Groups
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. Its behavior under mass spectrometric conditions is well-documented and serves as a reliable diagnostic tool. The stability and fragmentation pathway of the protecting group can significantly influence the overall mass spectrum, providing clear markers for its presence. Understanding these patterns is crucial for real-time reaction monitoring and impurity identification.
Experimental Approach: High-Resolution Tandem Mass Spectrometry (MS/MS)
To probe the fragmentation behavior, we employ High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source, a soft ionization technique ideal for polar and thermally labile molecules like our target indazole derivatives.[2] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation, providing detailed structural insights.[3]
Workflow for Fragmentation Analysis
The following diagram outlines the standardized workflow for acquiring and interpreting MS/MS data.
Caption: Experimental workflow for tandem mass spectrometry analysis.
Key Experimental Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Indazole nitrogen atoms are readily protonated, making this the most sensitive mode.[4] |
| Precursor Ion | [M+H]⁺ | The protonated molecular ion is selected for fragmentation. |
| Collision Gas | Nitrogen (N₂) | An inert gas used to induce fragmentation through collisions. |
| Collision Energy | Stepped (10-40 eV) | Varying the energy allows for controlled fragmentation, revealing both primary and secondary fragments. |
| Analyzer | Time-of-Flight (TOF) | Provides high mass accuracy for confident elemental composition determination of fragments. |
Part 1: Fragmentation of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
The structure of tert-butyl 3-methyl-1H-indazole-1-carboxylate (C₁₃H₁₆N₂O₂) features two key components that dictate its fragmentation: the labile N-Boc protecting group and the stable indazole core.
Calculated Molecular Weight (Monoisotopic): 232.1212 g/mol Protonated Precursor Ion [M+H]⁺: m/z 233.1285
Primary Fragmentation Pathway: The Boc Group Signature
Under Collision-Induced Dissociation (CID), the protonated molecule undergoes a characteristic set of fragmentations initiated at the tert-butoxycarbonyl group. This is a well-established pathway for N-Boc protected compounds.[5]
The primary and most dominant fragmentation event is the neutral loss of isobutylene (C₄H₈) , a molecule with a mass of 56.0626 Da.[5] This occurs via a six-membered ring transition state, resulting in a carbamic acid intermediate. This intermediate is unstable and rapidly loses carbon dioxide (CO₂) , a neutral loss of 44.00 Da, to yield the protonated 3-methyl-1H-indazole core.
This two-step loss is the hallmark of the Boc group and provides unequivocal evidence of its presence.
Caption: Primary fragmentation pathway of protonated tert-butyl 3-methyl-1H-indazole-1-carboxylate.
Summary of Observed Fragments
| m/z (Observed) | Proposed Formula | Proposed Structure | Neutral Loss |
| 233.1285 | [C₁₃H₁₇N₂O₂]⁺ | Protonated Parent Molecule | - |
| 177.0659 | [C₉H₉N₂O₂]⁺ | Carbamic acid intermediate | C₄H₈ |
| 133.0760 | [C₈H₉N₂]⁺ | Protonated 3-methyl-1H-indazole | C₄H₈ + CO₂ |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation | C₉H₈N₂O₂ |
Note: The tert-butyl cation (m/z 57) is also a characteristic fragment, though its formation pathway can vary. It represents the stable carbocation from the Boc group.[6]
Part 2: Comparative Analysis with N-acetyl-3-methyl-1H-indazole
To illustrate the diagnostic power of these fragmentation patterns, we compare our target molecule with an alternative, N-acetyl-3-methyl-1H-indazole (C₁₀H₁₀N₂O). This molecule has a different N-protecting group (acetyl instead of Boc) but shares the same core structure.
Calculated Molecular Weight (Monoisotopic): 174.0793 g/mol Protonated Precursor Ion [M+H]⁺: m/z 175.0866
A Contrasting Fragmentation Pathway
The N-acetyl derivative presents a much simpler, yet equally diagnostic, fragmentation pathway. Upon CID, the protonated molecule undergoes a characteristic neutral loss of ketene (CH₂CO) , a molecule with a mass of 42.0106 Da. This cleavage of the amide bond directly yields the same final product: the protonated 3-methyl-1H-indazole core.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of N-Protected Indazole Derivatives
Introduction: The Significance of N-Protection in Indazole Chemistry
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the PARP inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib.[1][2] The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][3] This tautomerism presents a significant challenge in synthetic chemistry, particularly when regioselective functionalization is required for drug development.
The strategic introduction of a protecting group onto one of the pyrazole nitrogen atoms (N-1 or N-2) is a critical step to control reactivity and direct subsequent chemical modifications.[4][5] The choice of this N-protecting group is far from trivial; it not only dictates the regiochemical outcome of reactions but also profoundly influences the molecule's solid-state properties.[6] X-ray crystal structure analysis stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules, providing invaluable insights into their conformation, intermolecular interactions, and crystal packing.[7][8][9] This guide offers a comparative analysis of common N-protected indazole derivatives, supported by experimental data and protocols, to aid researchers in understanding these crucial structure-property relationships.
Comparative Structural Analysis: How Protecting Groups Dictate Solid-State Architecture
The nature of the N-protecting group—be it a bulky carbamate like tert-butyloxycarbonyl (Boc), a planar acyl group, or a sterically demanding sulfonyl group—directly impacts the molecular geometry and the non-covalent interactions that govern crystal formation.
Carbamate Protecting Groups (e.g., N-Boc)
The N-Boc group is widely used due to its stability and ease of removal. Crystallographic studies of N-Boc protected indazoles reveal distinct structural features.
-
Conformation: In the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the fused pyrazole and benzene rings are nearly co-planar.[10][11] A key observation is the dihedral angle between the ester group of the Boc protector and the indazole ring system, which was found to be 10.01(4)°.[10][11] This slight twist minimizes steric hindrance while allowing for electronic communication.
-
Intermolecular Interactions: The Boc group, while sterically bulky, can participate in weak C-H···O interactions. However, the dominant interactions in the crystal packing of many N-Boc indazoles are often driven by other functional groups on the indazole core. For instance, in the aforementioned 3-amino derivative, inversion dimers are formed via pairwise N-H···N hydrogen bonds between the amino group of one molecule and the N-2 atom of another, creating a robust R²₂(8) ring motif.[10][11] These dimers are further linked by π-π stacking interactions between the pyrazole rings of adjacent dimers.[10][11]
Acyl and Sulfonyl Protecting Groups (e.g., N-Acetyl, N-Tosyl)
Acyl and sulfonyl groups introduce different steric and electronic properties compared to carbamates, leading to varied crystal packing arrangements.
-
Planarity and Torsion: In N-acetyl derivatives, the acetyl group can be nearly coplanar with the indazole ring, promoting planar stacking arrangements. For example, in N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the indazole system is essentially planar.[12]
-
Hydrogen Bonding: The oxygen atoms of acetyl and sulfonyl groups are excellent hydrogen bond acceptors. In the crystal structure of the N-acetyl indazole derivative mentioned above, the molecules form inversion dimers linked by pairs of N-H···O and C-H···O hydrogen bonds.[12] This demonstrates how the protecting group itself can be a primary driver of the supramolecular assembly.
Data Summary: A Comparative Look at Crystallographic Parameters
The following table summarizes key crystallographic data for representative N-protected indazole derivatives, highlighting the influence of the protecting group on the crystal lattice.
| Derivative | Protecting Group | Space Group | Key Dihedral Angle(s) | Dominant Intermolecular Interactions |
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Boc | P2₁/c | Fused rings: 2.36(5)°Boc ester vs. fused rings: 10.01(4)° | N-H···N hydrogen bonds (R²₂(8) motif), π-π stacking[10][11] |
| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-benzenesulfonamide | Acetyl | P2₁/c | Indazole vs. benzene ring: 74.99(9)° | N-H···O and C-H···O hydrogen bonds[12] |
| Indazol-2-yl-acetic acid | Carboxymethyl | P2₁/c | - | O-H···N intermolecular hydrogen bonds[3] |
Experimental Workflow: From Synthesis to Structure
Achieving a high-quality crystal structure requires a systematic and well-executed experimental plan. The following section details a trusted workflow for the crystallization and X-ray diffraction analysis of N-protected indazole derivatives.
Visualizing the Workflow
The path from a synthesized powder to a refined crystal structure involves several critical stages.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocols
1. Crystallization of N-Protected Indazole Derivatives
-
Rationale: The goal of crystallization is to encourage molecules to pack in a highly ordered, three-dimensional lattice. The choice of solvent is paramount. A good solvent system is one in which the compound is sparingly soluble at room temperature but more soluble at an elevated temperature, or a binary system where the compound is soluble in one solvent (the solvent) and insoluble in the other (the anti-solvent).
-
Protocol: Slow Evaporation
-
Dissolve the purified N-protected indazole derivative (typically 5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane) in a small, clean vial.
-
Ensure the compound is fully dissolved. Gentle warming may be necessary.
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10][11]
-
Monitor the vial periodically for the formation of single crystals. Crystals should be clear and have well-defined faces.
-
2. Single-Crystal X-ray Diffraction (SCXRD) Data Collection
-
Rationale: SCXRD is the preferred method for structure determination of small molecules as it provides a complete three-dimensional picture of the atomic arrangement.[13] Powder X-ray Diffraction (PXRD) is more suited for characterizing bulk, polycrystalline materials or identifying known phases.[13]
-
Protocol:
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.[14] Carefully mount the crystal on a cryoloop or a glass fiber using a small amount of paratone or cryo-oil.
-
Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[8] A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and protects it from X-ray damage, resulting in better quality data.
-
Unit Cell Determination: Collect a series of initial diffraction images (frames) to determine the crystal's unit cell parameters and Bravais lattice.[14]
-
Data Collection Strategy: Based on the unit cell and symmetry, the instrument software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction pattern on a detector.[14]
-
3. Structure Solution and Refinement
-
Rationale: The collected diffraction intensities must be mathematically processed to generate a model of the electron density within the crystal, from which the atomic positions can be determined and refined.
-
Protocol:
-
Data Reduction: The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then scaled and corrected for various experimental factors.
-
Structure Solution: An initial structural model is generated using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to produce an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm.[15] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[15]
-
Validation: The final refined structure is validated using software tools like checkCIF to ensure that the model is chemically reasonable and accurately represents the data. The final structural information is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) and presented in a Crystallographic Information File (CIF).[16][17]
-
Conclusion
The selection of an N-protecting group for indazole derivatives is a critical decision that extends beyond synthetic strategy into the realm of solid-state chemistry. As demonstrated, groups like Boc and acetyl exert significant control over molecular conformation and drive the formation of distinct supramolecular architectures through a variety of non-covalent interactions. A thorough understanding of these structural consequences, gained through meticulous X-ray crystal structure analysis, is indispensable for the rational design of new indazole-based therapeutic agents with optimized physicochemical properties. The experimental workflows provided herein offer a robust framework for researchers to reliably determine and analyze these crucial three-dimensional structures.
References
-
Powder X-ray Diffraction Protocol/SOP. Available from: [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available from: [Link]
- Methods for preparing indazole compounds. Google Patents. WO2006048745A1.
-
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]
-
Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. Available from: [Link]
-
1H-Indazole. PubChem. Available from: [Link]
-
X-ray Diffraction. Department of Chemistry - The University of Virginia. Available from: [Link]
-
Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available from: [Link]
-
The Cambridge Structural Database. BiŌkeanós. Available from: [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available from: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. Available from: [Link]
-
Novel indazole nnrtis created using molecular template hybridization based on crystallographic overlays. RCSB PDB. 2JLE. Available from: [Link]
-
Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available from: [Link]
-
N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. PMC. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018, 23(11), 2783. Available from: [Link]
-
Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transport. European Journal of Medicinal Chemistry. 2025, 281, 116892. Available from: [Link]
-
Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available from: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr Journals. Available from: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available from: [Link]
-
Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses Procedure. Available from: [Link]
-
Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. IUCrData. 2016, 1(1), x152060. Available from: [Link]
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]
-
Photochemical Conversion of Indazoles into Benzimidazoles. PMC. Available from: [Link]
-
Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal. 2025, e202403312. Available from: [Link]
-
Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O). Powder Diffraction. Cambridge Core. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgill.ca [mcgill.ca]
- 14. X-ray Diffraction | Department of Chemistry [chemistry.as.virginia.edu]
- 15. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 16. mdpi.com [mdpi.com]
- 17. biokeanos.com [biokeanos.com]
Comparison of Boc with other nitrogen protecting groups for indazole synthesis
An In-Depth Technical Guide: Comparison of Boc with Alternative Nitrogen Protecting Groups for Indazole Synthesis
Executive Summary
The indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-tumor agents, and anti-inflammatory drugs. However, the inherent 1H/2H tautomerism of the indazole ring presents a significant synthetic challenge. The unmasked nitrogen atoms can poison transition-metal catalysts, interfere with lithiation, and undergo undesired side reactions. Selecting the optimal N-protecting group—such as tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tetrahydropyranyl (THP), or Trityl (Tr)—is a critical strategic decision. This guide objectively compares the performance of the Boc group against these alternatives, providing mechanistic insights, quantitative data, and validated experimental protocols to empower drug development professionals.
Mechanistic Grounding: The Challenge of Indazole Regioselectivity
The indazole core exists in a dynamic equilibrium between its 1H and 2H tautomeric forms. When subjected to basic conditions, complete deprotonation yields the indazolyl anion. The regiochemical outcome of protecting group installation (N1 vs. N2) is dictated by a delicate balance of thermodynamics, kinetics, and steric hindrance[1].
-
Thermodynamic Control (N1 Preference): The N1 position is generally more electronegative and less sterically hindered than the N2 position. Consequently, standard protection strategies (e.g., Boc₂O/DMAP or SEM-Cl/NaH) predominantly yield the N1-protected isomer[2].
-
Kinetic/Steric Control (N2 Preference): In specific scenarios, such as the presence of bulky substituents at the C7 position, steric clash disfavors N1 functionalization, shifting the regioselectivity toward N2[3]. Additionally, highly sterically demanding protecting groups like Trityl (Tr) can be leveraged to selectively mask the N2 position[4].
Indazole tautomerism and mechanistic pathways to N1 vs N2 regioselective protection.
Comparative Analysis: Boc vs. Alternative Protecting Groups
The Versatile Standard: tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most ubiquitous protecting group in indazole chemistry. Installed easily using Boc₂O and catalytic DMAP, it provides an electron-withdrawing shield that stabilizes the ring during transition-metal-catalyzed cross-couplings. For instance, N-Boc indazoles undergo highly efficient microwave-assisted Suzuki couplings, sometimes with advantageous concomitant deprotection under the reaction conditions, streamlining the synthesis of 1,3-diarylsubstituted indazoles[5].
-
Drawbacks: The Boc group is susceptible to cleavage under strongly basic conditions (e.g., lithiation) or extreme thermal stress.
The Robust Anchor: 2-(Trimethylsilyl)ethoxymethyl (SEM)
When downstream chemistry requires aggressive bases, SEM is the superior alternative. SEM directs C3-lithiation and zincation efficiently. For example, the metalation of SEM-protected indazoles using TMP₂Zn allows for highly regioselective Negishi cross-couplings[6].
-
Drawbacks: Deprotection requires harsh conditions (e.g., TBAF at elevated temperatures or strong acids), which can degrade sensitive functional groups[7].
The Cost-Effective Mask: Tetrahydropyranyl (THP)
THP is installed via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP)[8]. It is stable to basic cross-coupling conditions and is easily removed with mild acid.
-
Drawbacks: THP introduces a chiral center at the anomeric carbon, complicating NMR characterization and potentially causing diastereomeric mixtures if the indazole already possesses a chiral center.
The Steric Shield: Triphenylmethyl (Trityl)
Trityl chloride (TrCl) is employed when extreme steric shielding is required, or when N2-selective protection is desired[4].
-
Drawbacks: Its massive steric bulk can severely impede reactivity at the adjacent C3 position, and its high molecular weight leads to poor atom economy.
Decision matrix for selecting indazole N-protecting groups based on downstream reactions.
Quantitative Data Comparison
The following table summarizes the experimental parameters, typical yields, and deprotection conditions for the discussed protecting groups.
| Protecting Group | Reagents & Conditions | Typical Yield (%) | Regioselectivity | Stability Profile | Cleavage Conditions |
| Boc | Boc₂O, DMAP, Et₃N, DCM, RT | 85–95% | N1 (Major) | Stable to mild nucleophiles, Pd-catalysis. Labile to strong base. | TFA/DCM, HCl/Dioxane, or Thermal[9] |
| SEM | SEM-Cl, NaH, DMF, 0 °C to RT | 80–90% | N1 (Major) | Highly stable to strong bases (n-BuLi, Grignards, TMP₂Zn)[6]. | TBAF (THF, reflux) or HCl/MeOH |
| THP | DHP, cat. MsOH or TsOH, DMF | 75–85% | N1 (Major) | Stable to bases; introduces a chiral center[8]. | Mild acid (TsOH in MeOH) |
| Trityl (Tr) | TrCl, Et₃N or NaH, DCM/DMF | 70–80% | N1 or N2 | Highly sterically hindered; stable to nucleophiles. | Mild acid (TFA/Et₃SiH) |
Self-Validating Experimental Protocols
Protocol A: Regioselective N1-Boc Protection of Indazole
Causality: Indazole is a relatively weak nucleophile. The addition of DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate. This ensures rapid acyl transfer to the indazole N1 position, kinetically trapping the desired isomer before N2-functionalization can compete[2].
-
Setup: Dissolve 1H-indazole (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.
-
Activation: Add triethylamine (Et₃N, 12.0 mmol, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 equiv). Self-validation: The solution should remain clear and homogenous.
-
Addition: Cool the reaction flask to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes to control the exothermic evolution of CO₂.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 3:1). Self-validation: The highly polar starting indazole spot will completely disappear, replaced by a significantly less polar (higher Rf) N-Boc product spot.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N1-Boc indazole.
Protocol B: Mild Acidic Deprotection of N-Boc Indazoles
Causality: While standard TFA/DCM mixtures are effective, they can degrade acid-sensitive functional groups or lead to incomplete deprotection due to insufficient acid strength. Using 4M HCl in dioxane provides a stronger proton source for recalcitrant azoles[9], whereas oxalyl chloride in methanol offers an exceptionally mild, electrophilically-driven alternative for highly delicate substrates[10].
-
Setup: Dissolve the N-Boc protected indazole (5.0 mmol) in a minimal volume of anhydrous DCM (10 mL).
-
Deprotection: Slowly add 4M HCl in 1,4-dioxane (50.0 mmol, 10 equiv). Self-validation: Immediate effervescence should be observed as isobutylene and CO₂ gases are liberated.
-
Monitoring: Stir at room temperature for 1–2 hours. Monitor by LC-MS or TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting solid with diethyl ether to afford the pure indazole hydrochloride salt in quantitative yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Iodo-1H-indazole-4-carbaldehyde | 944904-44-3 | Benchchem [benchchem.com]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. xray.uky.edu [xray.uky.edu]
Validating a Synthetic Route for a Library of Indazole Analogues: Automated Continuous Flow vs. Traditional Batch Reactors
Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Protocol Validation
The Indazole Imperative
As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic library synthesis for early-stage drug discovery. The indazole scaffold—specifically the 1H -indazole tautomer—is an unequivocally privileged pharmacophore. Its bioisosteric resemblance to indole and its ability to act as a robust hydrogen-bond donor/acceptor make it a cornerstone in the design of ATP-competitive kinase inhibitors (e.g., Pazopanib) and β3 -adrenergic receptor agonists .
Fig 1. Mechanism of action: Indazole analogues acting as ATP-competitive kinase inhibitors.
However, generating a diverse library of substituted indazoles presents significant synthetic bottlenecks. The traditional route involves the condensation of o -halobenzaldehydes with aryl hydrazines to form a hydrazone intermediate, followed by an intramolecular Nucleophilic Aromatic Substitution ( SNAr ) or Ullmann-type C–N coupling to close the ring .
In a traditional batch reactor (round-bottom flask), this route is plagued by three critical failures:
-
Thermal Runaway: Hydrazine condensations are highly exothermic. Scaling this in batch requires dangerous dropwise additions over extended periods.
-
Regioselectivity Loss: Slow, uneven heating profiles in batch reactors often yield inseparable mixtures of 1H
- and 2H -indazole tautomers.
-
Kinetics vs. Degradation: The ring-closing SNAr step requires high temperatures (>150 °C), which simultaneously degrades the sensitive hydrazone intermediate if exposed to prolonged heating.
Mechanistic Rationale: The Case for Continuous Flow
To objectively validate a superior synthetic route, we compared a standard batch reflux setup against an Automated Continuous Flow Platform (e.g., Vapourtec R-Series). The transition to microreactor technology is not merely an operational shift; it fundamentally alters the physics of the reaction environment.
Fig 2. Logical causality of continuous flow dynamics resolving batch synthesis limitations.
The Causality of Experimental Choices
-
Solvent Selection (NMP): We selected N-Methyl-2-pyrrolidone (NMP) over standard ethanol. While ethanol boils at 78 °C, NMP's high boiling point and superior solvating power prevent the precipitation of diverse aryl hydrazine hydrochlorides, eliminating the risk of reactor fouling (clogging)—the Achilles' heel of automated flow systems.
-
The Role of the Back-Pressure Regulator (BPR): A 100 psi BPR is integrated downstream. Its purpose is not just to allow solvent superheating; it strictly suppresses the outgassing of volatile byproducts (like H2O vapor from the condensation). In a microreactor, a gas bubble breaks the continuous liquid phase, destroying the plug-flow regime. The BPR ensures the reaction remains a single homogenous phase, guaranteeing an absolute and predictable residence time .
Experimental Validation: A Self-Validating Protocol
To ensure trustworthiness, the following methodology is designed as a self-validating system utilizing Process Analytical Technology (PAT).
Fig 3. Experimental workflow comparison: Automated continuous flow vs. traditional batch.
Step-by-Step Flow Methodology
-
Stream A Preparation: Dissolve the 2-fluorobenzaldehyde derivative (0.5 M) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous NMP. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl from the hydrazine salt upon mixing, driving the reaction without competing as a nucleophile.
-
Stream B Preparation: Dissolve the aryl hydrazine hydrochloride (0.55 M) in anhydrous NMP.
-
System Priming: Prime the dual HPLC pumps with pure NMP to establish a baseline system pressure against the 100 psi BPR.
-
Reaction Execution: Pump Stream A and Stream B at a flow rate of 0.5 mL/min each into a PEEK T-mixer. The combined stream (1.0 mL/min) enters a 10 mL Perfluoroalkoxy (PFA) coil reactor heated to 160 °C, establishing a precise 10-minute residence time .
-
In-line Validation & Collection: The reactor effluent passes through an in-line UV-Vis flow cell. The automated fraction collector is programmed via dispersion volume calculations to discard the leading and trailing edges of the reaction plug. It only collects the "steady-state" segment directly into an aqueous 1M HCl quench bath, instantly halting any secondary reactions and validating the purity of the library member.
Performance Data & Comparative Analysis
The empirical data unequivocally demonstrates the superiority of the continuous flow platform over traditional batch methods for this specific synthetic route .
Table 1: Macro-Level Process Comparison
| Parameter | Traditional Batch Reactor | Automated Flow Platform | Advantage / Causality |
| Reaction Time | 12 – 24 hours | 10 minutes | Superheating under pressure accelerates SNAr kinetics. |
| Average Yield | 55% – 65% | 85% – 95% | Rapid heat transfer prevents thermal degradation of intermediates. |
| Regioselectivity | Variable (~3:1 1H : 2H ) | Highly Selective (>10:1) | Micro-mixing locks in the kinetic 1H -indazole product. |
| Safety Profile | High risk of thermal runaway | Inherently safe | Micro-volumes of hazardous hydrazines react instantaneously. |
| Scalability | Requires extensive re-optimization | Seamless | Simply run the pumps longer to scale from mg to grams. |
Table 2: Sub-Library Validation Data
To validate the robustness of the flow method, a 5-compound sub-library was synthesized using diverse building blocks. Flow yields were calculated from the steady-state collection phase.
| Compound | Aldehyde ( R1 ) | Hydrazine ( R2 ) | Batch Yield (%) | Flow Yield (%) | Flow Purity (LC-MS) |
| 1a | H | Phenyl | 62% | 91% | >98% |
| 1b | 5-Fluoro | Phenyl | 58% | 88% | >99% |
| 1c | H | 4-Methoxyphenyl | 51% | 85% | >97% |
| 1d | 5-Nitro | Phenyl | 45% | 82% | >98% |
| 1e | H | 4-Chlorophenyl | 60% | 89% | >99% |
Conclusion
Validating a synthetic route for indazole analogues requires balancing aggressive reaction conditions with the stability of sensitive intermediates. The traditional batch reactor fails this balance, leading to poor yields, safety hazards, and tedious purifications. By utilizing an automated continuous flow platform, we leverage high surface-area-to-volume ratios and pressurized superheating to force the SNAr ring closure in just 10 minutes. The result is a self-validating, highly scalable protocol that delivers library members with >80% yields and exceptional LC-MS purities, drastically accelerating the early-stage drug discovery pipeline.
References
-
Wada, Y., et al. "Discovery of Novel Indazole Derivatives as Orally Available β3 -Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects." Journal of Medicinal Chemistry, 60(8), 3252-3265 (2017). URL:[Link]
-
Barber, J. S., et al. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry, 88(7), 4209-4223 (2023). URL:[Link]
-
Zhang, L., et al. "N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights." Organic Letters, 20(16), 5181-5185 (2018). URL:[Link]
-
Mal, P., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, Advance Article (2025). URL:[Link]
A comparative study of classical versus modern methods for indazole synthesis
The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib, as well as the PARP inhibitor niraparib [1]. For drug development professionals and synthetic chemists, the efficient, scalable, and regioselective construction of the indazole nucleus is a critical bottleneck.
As a Senior Application Scientist, I have evaluated countless synthetic routes to optimize hit-to-lead campaigns. The decision of which synthetic pathway to employ is rarely arbitrary; it is a calculated balance of substrate scope, functional group tolerance, and thermodynamic driving forces. This guide provides an in-depth, objective comparative study of classical indazole synthesis methods versus modern transition-metal-catalyzed approaches, complete with mechanistic rationales, self-validating experimental protocols, and quantitative performance data [1, 2].
Strategic Workflow: The Evolution of Indazole Synthesis
The synthesis of the indazole core fundamentally requires the formation of an N-N bond or the cyclization of precursors already containing a hydrazine/hydrazone linkage [2]. Classical methods rely heavily on the brute-force thermodynamics of harsh acids and elevated temperatures to force intramolecular condensation. In contrast, modern methodologies leverage the precision of transition-metal d-orbitals to lower activation barriers, enabling complex C-N and N-N bond formations under remarkably mild conditions[3].
Caption: Logical workflow comparing classical and modern indazole synthesis strategies.
Classical Methods: The Thermodynamic Brute Force
Classical approaches, such as the Jacobson Synthesis (first reported in 1893) and the Cadogan cyclization, are foundational to heterocyclic chemistry [1, 2]. These methods typically involve the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.
Mechanistic Causality: In the Jacobson synthesis, the generation of the highly electrophilic nitrosonium ion ( NO+ ) is an absolute prerequisite for diazotization. This requires highly acidic aqueous media (e.g., 6M HCl). The subsequent cyclization relies on thermal energy to drive the electrophilic attack of the diazonium group onto the adjacent aromatic ring or methyl group. Because the reaction relies on highly reactive but unstable intermediates, competing decomposition pathways (such as decarboxylation or polymerization) frequently suppress overall yields [4]. Furthermore, the harsh acidic environment inherently limits the substrate scope, as acid-labile protecting groups (e.g., Boc, THP) are prematurely cleaved.
Self-Validating Protocol: Classical Jacobson Synthesis of 1H-Indazole
Objective: Synthesize 1H-indazole via the diazotization and cyclization of N-acetyl-o-toluidine.
-
Diazotization: Suspend N-acetyl-o-toluidine (10 mmol) in 15 mL of aqueous HCl (6M) in a round-bottom flask. Cool the mixture to 0 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO2 (11 mmol in 5 mL H2O ) dropwise over 15 minutes.
-
Validation Step: After addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, verifying the complete conversion of the amine to the diazonium salt.
-
-
Thermal Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to 60–80 °C for 3 hours.
-
Causality: The thermal energy overcomes the activation barrier for the intramolecular electrophilic aromatic substitution, expelling water and closing the pyrazole ring.
-
-
Workup & Neutralization: Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~7.5). Extract with ethyl acetate (3 x 20 mL).
-
Purification & Verification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc).
-
Validation Step: Confirm product identity via 1H NMR. The hallmark of the 1H-indazole core is a sharp singlet corresponding to the C3-H proton, typically resonating around 8.0–8.1 ppm in CDCl3 .
-
Modern Methods: Precision via Transition-Metal Catalysis
To circumvent the limitations of classical thermodynamics, modern synthetic chemistry employs transition metals (Pd, Rh, Cu) to facilitate cross-coupling and C-H activation [5]. A prime example is the palladium-catalyzed intramolecular amination of o-haloarylhydrazones.
Mechanistic Causality: Transition metal catalysis decouples bond formation from extreme pH and temperature. The catalytic cycle initiates with the oxidative addition of an electron-rich Pd(0) species into the aryl halide bond, a step that is highly regioselective and tolerant of diverse functional groups. A bulky phosphine ligand (e.g., XPhos or PPh3 ) stabilizes the resulting Pd(II) intermediate. The addition of a mild base deprotonates the hydrazone, facilitating coordination to the metal center. Finally, reductive elimination rapidly constructs the C-N bond, regenerating the Pd(0) catalyst and yielding the indazole core[1, 5].
Caption: Mechanistic comparison of classical diazonium cyclization vs. modern Pd-catalyzed amination.
Self-Validating Protocol: Pd-Catalyzed Intramolecular Amination
Objective: Synthesize a highly functionalized 1-aryl-1H-indazole via Pd-catalyzed cross-coupling.
-
Catalyst & Ligand Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and NaOtBu (1.5 equiv).
-
Causality: The reaction must be assembled under an inert argon atmosphere. Oxygen will rapidly oxidize the electron-rich phosphine ligand to a phosphine oxide, killing the catalytic cycle and preventing the reduction of Pd(II) to the active Pd(0) species.
-
-
Substrate Addition: Dissolve the o-bromoarylhydrazone (1.0 equiv, 5 mmol) in 10 mL of anhydrous, degassed toluene and transfer it to the Schlenk flask via a syringe.
-
Catalytic Cyclization: Seal the flask and heat the mixture in an oil bath at 80 °C for 4–6 hours.
-
Validation Step: Monitor the reaction progress via LC-MS or TLC. The disappearance of the starting material mass/spot and the emergence of a lower-polarity product spot indicates successful reductive elimination.
-
-
Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove the precipitated palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Verification: Purify via flash chromatography.
-
Validation Step: Submit the purified compound for High-Resolution Mass Spectrometry (HRMS). The exact mass must match the theoretical calculated mass of the indazole within a <5 ppm error margin, confirming that no debromination side-reactions occurred.
-
Quantitative Comparative Analysis
When designing a synthetic route for a drug discovery program, the choice between classical and modern methods dictates the efficiency of the entire pipeline. The following table synthesizes the quantitative performance metrics of these two divergent strategies [1, 2, 4].
| Parameter | Classical (e.g., Jacobson/Cadogan) | Modern (e.g., Pd-Catalyzed Amination) |
| Typical Yields | 20% – 50% | 70% – 95% |
| Reaction Temperature | High (140°C – 250°C) or strong heating | Mild to Moderate (Room Temp – 100°C) |
| Primary Reagents | Strong acids ( HCl ), NaNO2 , Triethyl phosphite | Transition metals ( Pd,Rh,Cu ), Phosphine ligands |
| Functional Group Tolerance | Low: Acid/heat-sensitive groups (esters, acetals) degrade. | High: Excellent tolerance for esters, ethers, and complex heterocycles. |
| Regioselectivity | Poor: Often yields difficult-to-separate mixtures of 1H and 2H tautomers. | Excellent: Strictly directed by the pre-installed halide or directing group. |
| Scalability & Safety | Hazardous at scale due to explosive diazonium intermediates. | Highly scalable; avoids explosive intermediates, though relies on precious metals. |
Conclusion
While classical methods like the Jacobson and Cadogan syntheses laid the historical groundwork for indazole chemistry, their utility in modern drug development is severely hindered by harsh conditions, poor regioselectivity, and low yields. Transition-metal-catalyzed approaches have fundamentally redefined the synthetic landscape. By shifting the burden of bond formation from brute-force thermodynamics to the precise orbital interactions of palladium, rhodium, or copper catalysts, researchers can now access highly functionalized indazole libraries with unprecedented efficiency and safety.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC - NIH.[Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.[Link]
-
Formal[4+1] Annulation Reactions in the Synthesis of Carbocyclic and Heterocyclic Systems. Chemical Reviews - ACS Publications.[Link]
-
Indazolin-3-ylidenes (Indy*): Easily Accessible, Sterically-Hindered Indazole-Derived N-Heterocyclic Carbenes. Dalton Transactions - Royal Society of Chemistry.[Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Before any disposal action is taken, a thorough understanding of the potential hazards associated with tert-Butyl 3-methyl-1H-indazole-1-carboxylate is paramount. Based on data from analogous compounds such as 1-Methyl-1H-indazole-3-carboxylic acid and 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, we can infer the following potential hazards[1][2]:
-
Acute Oral Toxicity: May be harmful if swallowed[1].
-
Skin Irritation: May cause skin irritation upon contact[2].
-
Eye Irritation: Can cause serious eye irritation[2].
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[3][4].
Based on these potential hazards, any waste containing tert-Butyl 3-methyl-1H-indazole-1-carboxylate must be classified as hazardous chemical waste . This classification is the cornerstone of our disposal strategy and dictates the stringent handling and disposal procedures that follow.
Table 1: Inferred Hazard Profile and Handling Precautions
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Standard laboratory PPE (lab coat, safety glasses, gloves) |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritant | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritant | Use in a well-ventilated area or with a fume hood. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a multi-step process that demands meticulous attention to detail. This protocol is designed to be a self-validating system, ensuring compliance and safety at every stage.
Step 1: Waste Segregation at the Source
Proper segregation is the first line of defense against accidental chemical reactions and contamination.[5]
-
Solid Waste:
-
Place any solid tert-Butyl 3-methyl-1H-indazole-1-carboxylate, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any spill cleanup materials into a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Ensure the container is compatible with the chemical to prevent degradation.[5]
-
-
Liquid Waste:
-
If dissolved in a solvent, collect the solution in a designated, leak-proof, and clearly labeled liquid hazardous waste container.
-
The container must be compatible with the solvent used.
-
Crucially, do not mix incompatible waste streams . For example, do not mix acidic waste with basic waste, or oxidizing agents with flammable solvents.[5]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with tert-Butyl 3-methyl-1H-indazole-1-carboxylate must be placed in a designated, puncture-resistant sharps container.[5]
-
Step 2: Proper Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[6][7] The label on your hazardous waste container must include:
-
The words "Hazardous Waste "[6]
-
The full chemical name: "tert-Butyl 3-methyl-1H-indazole-1-carboxylate " and any other chemical constituents in the waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container (accumulation start date).[7]
-
The name and contact information of the generating researcher or lab.
Step 3: Safe Storage of Hazardous Waste
Designated storage areas for hazardous waste are critical to prevent accidents and ensure regulatory compliance.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be under the control of the laboratory personnel.
-
The SAA should be located at or near the point of waste generation.[6]
-
Ensure all containers are kept tightly closed except when adding waste.
-
Provide secondary containment for liquid waste containers to capture any potential leaks or spills.[7]
-
Store incompatible waste streams separately to prevent accidental mixing.[5]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal facility.
-
Follow your institution's or company's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Ensure all waste is properly packaged and labeled according to Department of Transportation (DOT) regulations for transport. Your EHS department will provide guidance on this.
-
A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal ("cradle-to-grave").[8]
Visualizing the Disposal Decision Pathway
To further clarify the segregation and disposal process, the following diagram illustrates the decision-making workflow for waste generated from experiments involving tert-Butyl 3-methyl-1H-indazole-1-carboxylate.
Caption: Decision workflow for the disposal of tert-Butyl 3-methyl-1H-indazole-1-carboxylate waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, safety glasses, lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Provide them with as much information as possible about the spilled chemical.
-
Conclusion
The responsible disposal of tert-Butyl 3-methyl-1H-indazole-1-carboxylate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage this chemical waste stream, ensuring a safe working environment and full regulatory compliance. Always consult your institution's specific waste management plan and EHS department for any additional requirements.[6]
References
- Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
- Thermo Fisher Scientific. (2010, April 10). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid.
- LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Action Environmental Group. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- University of North Carolina Greensboro. (n.d.). Laboratory Waste Management.
- Tokyo Chemical Industry Co., Ltd. (2024, November 9). SAFETY DATA SHEET: 1-tert-Butylimidazole.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste.
- ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
- MilliporeSigma. (2025, October 14). SAFETY DATA SHEET: Isopentyl acetate.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
- Angene Chemical. (2024, April 21). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. republicservices.com [republicservices.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. fac.uncg.edu [fac.uncg.edu]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
